2-(Methylsulfonyl)-4-morpholinobenzaldehyde
Description
Properties
IUPAC Name |
2-methylsulfonyl-4-morpholin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-18(15,16)12-8-11(3-2-10(12)9-14)13-4-6-17-7-5-13/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUGBZLMKRXOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)N2CCOCC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693893 | |
| Record name | 2-(Methanesulfonyl)-4-(morpholin-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-29-5 | |
| Record name | 2-(Methanesulfonyl)-4-(morpholin-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Methylsulfonyl)-4-morpholinobenzaldehyde: An Overview of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylsulfonyl)-4-morpholinobenzaldehyde is a chemical compound with the molecular formula C₁₂H₁₅NO₄S. While it is available from commercial suppliers for research purposes, a comprehensive review of publicly accessible scientific literature and databases reveals a significant scarcity of in-depth technical information regarding its biological and pharmacological properties. This document summarizes the available data on its chemical and physical characteristics and notes the current knowledge gaps in its biological activity and experimental profiles.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound have been compiled from various chemical supplier databases. These properties are essential for handling, storage, and initial experimental design.
| Property | Value | Reference |
| CAS Number | 1197193-29-5 | [1][2] |
| Molecular Formula | C₁₂H₁₅NO₄S | [2] |
| Molecular Weight | 269.32 g/mol | [1] |
| Appearance | Yellow to brown powder or solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | +4°C | [1] |
| InChI Key | PFUGBZLMKRXOIV-UHFFFAOYSA-N | [1] |
| Synonyms | 2-methanesulfonyl-4-(morpholin-4-yl)benzaldehyde, 2-(methylsulfonyl)-4-(4-morpholinyl)Benzaldehyde | [2] |
Pharmacological and Biological Properties
Extensive searches of scientific literature and pharmacological databases did not yield any specific studies detailing the biological activity, mechanism of action, or pharmacological profile of this compound. While the morpholine and methylsulfonyl moieties are present in various biologically active molecules, the specific combination and arrangement in this compound have not been the subject of published research that is readily accessible.
Studies on structurally related but distinct molecules, such as derivatives of 4-(methylsulfonyl)benzaldehyde and other morpholine-containing compounds, have been reported in the context of developing novel therapeutic agents.[3][4][5] For instance, derivatives of 4-(methylsulfonyl)benzaldehyde have been investigated as precursors in the synthesis of antibiotics.[3] Additionally, various morpholine derivatives have been explored for a wide range of biological activities, including as PI3K inhibitors for cancer treatment.[6] However, it is crucial to note that these findings are not directly applicable to this compound and any potential biological activity of this specific compound would require dedicated experimental investigation.
Experimental Protocols
Consistent with the lack of published biological data, no experimental protocols for assays or experiments involving this compound were found.
Signaling Pathways and Logical Relationships
Due to the absence of studies on the biological effects of this compound, there is no information available regarding its interaction with any signaling pathways.
Synthesis
While detailed synthetic protocols specifically for this compound are not extensively published in peer-reviewed literature, its structure suggests it could be synthesized through multi-step reactions involving the functionalization of a benzaldehyde scaffold. The synthesis of related compounds, such as 4-(methylsulfonyl)benzaldehyde, has been described in the literature and patents.[3] The synthesis of various biologically active molecules often involves multi-component reactions with substituted benzaldehydes as starting materials.[7]
Conclusion
This compound is a commercially available compound with well-defined chemical and physical properties. However, there is a significant gap in the scientific literature concerning its pharmacological and biological characteristics. For researchers and drug development professionals, this compound represents an unexplored chemical entity. Any investigation into its potential biological effects would be novel and would require foundational in vitro and in vivo screening studies to determine its activity profile. At present, it is not possible to provide an in-depth technical guide on its core properties beyond the basic data presented here. Further research is warranted to elucidate the potential of this molecule in a therapeutic or biological context.
References
- 1. This compound | 1197193-29-5 [sigmaaldrich.com]
- 2. This compound | 1197193-29-5 [amp.chemicalbook.com]
- 3. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
2-(Methylsulfonyl)-4-morpholinobenzaldehyde chemical structure and IUPAC name
A Technical Guide to 2-(Methylsulfonyl)-4-morpholinobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical properties, structure, and a plausible synthetic route for this compound, a compound of interest in medicinal chemistry and organic synthesis.
Chemical Structure and IUPAC Name
This compound is a substituted aromatic aldehyde. Its structure consists of a central benzene ring functionalized with three key groups:
-
An aldehyde group (-CHO) at position 1.
-
A methylsulfonyl group (-SO₂CH₃) at position 2.
-
A morpholine ring attached via its nitrogen atom to position 4.
The IUPAC name for this compound is 2-(methylsulfonyl)-4-(morpholin-4-yl)benzaldehyde .[1]
Synonyms:
-
2-methanesulfonyl-4-(morpholin-4-yl)benzaldehyde[1]
-
2-(methylsulfonyl)-4-(4-morpholinyl)Benzaldehyde[1]
Physicochemical Properties
Quantitative data for this specific compound is limited in publicly available literature. The following table summarizes known identifiers and physical properties.
| Property | Value | Source |
| CAS Number | 1197193-29-5 | [1] |
| Molecular Formula | C₁₂H₁₅NO₄S | [1] |
| Molecular Weight | 269.32 g/mol | [1] |
| Appearance | Off-white to light brown solid | [1] |
| Storage Temperature | 2-8°C | [1] |
Postulated Synthetic Protocol
A potential starting material is 2-fluoro-4-nitrobenzaldehyde, which allows for sequential nucleophilic aromatic substitution and functional group manipulation.
Step 1: Nucleophilic Aromatic Substitution with Morpholine
This step introduces the morpholine group at the 4-position, displacing a fluoride, which is activated by the electron-withdrawing nitro group.
-
Reaction: 2-Fluoro-4-nitrobenzaldehyde + Morpholine → 2-Fluoro-4-morpholinobenzaldehyde
-
Reagents and Conditions:
-
2-Fluoro-4-nitrobenzaldehyde (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq) as a base
-
Dimethylformamide (DMF) as solvent
-
Heat at 80-100°C for 4-6 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify by recrystallization from ethanol or column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
Step 2: Reduction of the Nitro Group
The nitro group is reduced to an amine, which can then be converted to the target sulfonyl group via a Sandmeyer-type reaction sequence.
-
Reaction: 2-Fluoro-4-morpholinobenzaldehyde → 4-Amino-2-fluorobenzaldehyde
-
Reagents and Conditions:
-
2-Fluoro-4-morpholinobenzaldehyde (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium Chloride (NH₄Cl) (1.5 eq)
-
Ethanol/Water (4:1 mixture) as solvent
-
Reflux for 2-3 hours.
-
-
Work-up:
-
Filter the hot reaction mixture through celite to remove iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
Step 3: Diazotization and Sulfonylation
The resulting aniline derivative is converted to a diazonium salt, which is then reacted with sulfur dioxide and a copper catalyst, followed by methylation, to form the methylsulfonyl group.
-
Reaction: 4-Amino-2-fluorobenzaldehyde → this compound
-
Reagents and Conditions (Two-part sequence):
-
Diazotization:
-
Dissolve the aniline from Step 2 in a solution of hydrochloric acid (HCl).
-
Cool to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the low temperature.
-
-
Sulfonyl Chloride Formation and Methylation:
-
In a separate flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid, saturated with a catalytic amount of copper(I) chloride (CuCl).
-
Add the cold diazonium salt solution to this mixture.
-
After the reaction is complete, the intermediate sulfonyl chloride is not isolated but is directly reacted with a methylating agent like methylmagnesium bromide or dimethyl sulfate under appropriate conditions to yield the final product.
-
-
-
Work-up:
-
Quench the reaction by pouring it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with sodium bicarbonate solution and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography.
-
Visualized Synthesis Workflow
The following diagram illustrates the logical flow of the proposed multi-step synthesis.
Caption: A conceptual workflow for the synthesis of the target compound.
References
CAS number for 2-(Methylsulfonyl)-4-morpholinobenzaldehyde
An In-depth Technical Guide to 2-(Methylsulfonyl)-4-morpholinobenzaldehyde
CAS Number: 1197193-29-5
This technical guide provides a comprehensive overview of this compound, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide synthesizes information from closely related analogs and established chemical principles to offer a thorough profile.
Chemical and Physical Properties
This compound is a substituted aromatic aldehyde. The presence of the electron-withdrawing methylsulfonyl group and the electron-donating morpholino group on the benzaldehyde ring suggests a molecule with unique electronic and chemical properties, making it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Morpholinobenzaldehyde | 4-(Methylsulfonyl)benzaldehyde |
| CAS Number | 1197193-29-5 | 1204-86-0[1] | 19355-55-2 |
| Molecular Formula | C₁₂H₁₅NO₄S | C₁₁H₁₃NO₂[1] | C₈H₈O₃S[2] |
| Molecular Weight | 269.32 g/mol | 191.23 g/mol | 184.20 g/mol [2] |
| Physical Form | Yellow to brown powder or solid | Pale yellow to light brown solid | Not specified |
| Melting Point | Not specified | 66 °C[1] | Not specified |
| Boiling Point | Not specified | 365.5±37.0 °C at 760 mmHg[1] | Not specified |
| Storage Temperature | +4°C | Not specified | Not specified |
Potential Biological Significance
While direct biological studies on this compound are not widely published, the structural motifs present in the molecule are found in numerous biologically active compounds.
-
Morpholine Moiety : The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic profile of drug candidates. Morpholine derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
-
Benzaldehyde Moiety : Substituted benzaldehydes are key intermediates in the synthesis of various pharmaceuticals. They are also investigated for their own therapeutic potential, such as inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is overexpressed in certain cancer cells.
-
Sulfonyl Group : The methylsulfonyl group can modulate the electronic and lipophilic properties of a molecule, potentially influencing its biological activity and metabolic stability. Benzenesulfonamide derivatives, which contain a related functional group, are known for their strong hydrogen bonding capabilities with biological targets.[3]
Given these characteristics, this compound is a promising candidate for further investigation in drug discovery programs, particularly in oncology and infectious diseases.
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of 4-fluoro-2-(methylsulfonyl)benzaldehyde
This intermediate can be prepared from 4-fluorobenzaldehyde through a process of ortho-lithiation followed by reaction with a sulfonylating agent and subsequent oxidation.
Step 2: Nucleophilic Aromatic Substitution with Morpholine
The final product can be synthesized by reacting 4-fluoro-2-(methylsulfonyl)benzaldehyde with morpholine via a nucleophilic aromatic substitution reaction.
Materials:
-
4-fluoro-2-(methylsulfonyl)benzaldehyde (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add 4-fluoro-2-(methylsulfonyl)benzaldehyde and DMF.
-
Add potassium carbonate and morpholine to the solution.
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Dry the purified product under vacuum.
General Protocol for Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy : To identify the characteristic functional groups (aldehyde, sulfonyl, morpholine).
-
High-Performance Liquid Chromatography (HPLC) : To assess the purity of the compound.
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates a generalized workflow for the proposed synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Hypothetical Signaling Pathway Involvement
Given the prevalence of morpholine-containing compounds in oncology research, a potential area of investigation for this compound could be its effect on cancer-related signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.
Caption: A diagram of the PI3K/Akt/mTOR pathway, a hypothetical target for anticancer agents.
References
An In-depth Technical Guide to 2-(Methylsulfonyl)-4-morpholinobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde, consolidating available data on its chemical properties, a proposed synthesis pathway, and potential biological significance based on related structural motifs.
Core Molecular Data
This compound is a substituted aromatic aldehyde containing both a methylsulfonyl group and a morpholine moiety. These functional groups are recognized pharmacophores in medicinal chemistry, suggesting the compound's potential for biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅NO₄S | |
| Molecular Weight | 269.32 g/mol | |
| Physical Form | Yellow to brown powder or solid | |
| Storage Temperature | +4°C | |
| Purity | 97% | |
| InChI Key | PFUGBZLMKRXOIV-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a plausible synthetic route can be proposed based on established chemical transformations for structurally similar molecules. The synthesis likely involves a multi-step process starting from a commercially available substituted benzaldehyde.
A potential synthetic pathway could involve the nucleophilic aromatic substitution of a fluoride or chloride at the 4-position of a 2-(methylsulfonyl)benzaldehyde derivative with morpholine. Alternatively, the methylsulfonyl group could be introduced onto a 4-morpholinobenzaldehyde backbone via oxidation of a corresponding methylthio-substituted precursor.
Hypothetical Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This proposed protocol is based on general methods for the synthesis of related morpholinobenzaldehydes[1].
Materials:
-
2-(Methylsulfonyl)-4-fluorobenzaldehyde
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(Methylsulfonyl)-4-fluorobenzaldehyde (1.0 equivalent) in DMF.
-
Addition of Reagents: Add morpholine (1.2 equivalents) and potassium carbonate (2.0 equivalents) to the solution.
-
Reaction: Heat the mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Diagram 1: Hypothetical Synthesis Workflow
Caption: A workflow diagram for the proposed synthesis of this compound.
Potential Biological Activity and Signaling Pathways
Specific biological activities and signaling pathways for this compound have not been explicitly detailed in the available scientific literature. However, the structural components of the molecule, namely the morpholine and sulfonylbenzaldehyde moieties, are present in various biologically active compounds. This allows for informed speculation on its potential therapeutic applications.
Table 2: Potential Biological Activities Based on Structural Analogs
| Structural Moiety | Associated Biological Activities | Potential Applications | Relevant Information |
| Morpholine | Anticancer, Anti-inflammatory, Antimicrobial, Antiviral[2][3] | Oncology, Infectious Diseases, Inflammation | The morpholine ring is a privileged structure in medicinal chemistry, often improving the pharmacokinetic profile of drug candidates. |
| Sulfonylbenzaldehyde | Precursor for antibiotics, Anticancer (via pyrazoline derivatives)[4][5] | Infectious Diseases, Oncology | Benzenesulfonamide derivatives are known to form strong hydrogen bonds with biological targets, enhancing binding affinity. |
Potential Signaling Pathways:
Given the association of related compounds with anticancer activity, this compound could potentially interact with various signaling pathways implicated in cancer progression. For instance, some sulfonamide derivatives have been shown to inhibit enzymes like carbonic anhydrases or kinases involved in cell proliferation and survival. However, without experimental data, any discussion of specific pathway modulation remains speculative.
Diagram 2: Logical Relationship of Structural Moieties to Potential Biological Activity
Caption: The relationship between the structural components and potential biological activities.
Conclusion and Future Directions
This compound is a compound with a molecular formula of C₁₂H₁₅NO₄S and a molecular weight of 269.32 g/mol . While detailed experimental and biological data are currently scarce in the public domain, its structural features suggest it may be a valuable candidate for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases.
Future research should focus on:
-
Developing and optimizing a reliable synthetic protocol.
-
Screening the compound for a range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.
-
If activity is observed, subsequent studies should aim to elucidate the mechanism of action and identify the specific molecular targets and signaling pathways involved.
This guide serves as a foundational resource for researchers interested in exploring the potential of this compound. The provided hypothetical synthesis and analysis of potential bioactivity are intended to stimulate further experimental inquiry into this promising molecule.
References
An In-depth Technical Guide to the Synthesis of Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of key synthetic pathways for the preparation of substituted benzaldehydes, crucial intermediates in the pharmaceutical and fine chemical industries. The document details several widely-used formylation and oxidation reactions, offering step-by-step experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate practical application and further research.
Formylation of Aromatic Compounds
Formylation reactions introduce a formyl group (-CHO) onto an aromatic ring. The choice of method often depends on the nature of the substituents on the aromatic substrate.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] This reaction is particularly effective for activated arenes like N,N-dialkylanilines, phenols, and electron-rich heterocycles.[1][3] Formylation generally occurs at the para position unless it is blocked, in which case ortho substitution is observed.[3]
Experimental Protocol: Synthesis of 4-(N,N-dimethylamino)benzaldehyde
A detailed protocol for the formylation of N,N-dimethylaniline is as follows:
-
In a flask equipped with a stirrer and cooled in an ice bath, add 438 g (6 moles) of N,N-dimethylformamide (DMF).
-
While maintaining the cooling and stirring, slowly add 253 g (1.65 moles) of phosphorus oxychloride (POCl₃). An exothermic reaction will occur, forming the Vilsmeier reagent.
-
After the addition of POCl₃ is complete and the initial heat has subsided, add 200 g (1.65 moles) of N,N-dimethylaniline dropwise with continuous stirring.
-
Once the addition is complete, a yellow-green precipitate will begin to form. Heat the reaction mixture on a steam bath for 2 hours with continued stirring.
-
After heating, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by adding a solution of sodium acetate. It is crucial to keep the temperature below 20°C during neutralization to avoid the formation of colored by-products.[4]
-
The product, 4-(N,N-dimethylamino)benzaldehyde, will precipitate and can be collected by filtration, washed with water, and dried.
Quantitative Data: Vilsmeier-Haack Reaction
| Substrate | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N,N-Dimethylaniline | 4-(N,N-Dimethylamino)benzaldehyde | POCl₃, DMF | DMF | Steam Bath | 2 | ~50 | [4] |
| Generic Electron-Rich Arene | Aromatic Aldehyde | (Chloromethylene)dimethyliminium Chloride, DMF | DMF | 0 to RT | 6.5 | 77 | [1] |
| 3-Acetyl-2,4-dihydroxyquinoline | 3-(3-chloroprop-2-ene-1-al)-2,4-dichloroquinoline | POCl₃, DMF | DMF | Water Bath | 17 | - |
Diagram: Vilsmeier-Haack Reaction Pathway
Caption: Vilsmeier-Haack reaction workflow.
Gattermann Reaction
The Gattermann reaction allows for the formylation of aromatic compounds, including phenols and their ethers, using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5][6] A significant modification of this reaction involves the use of zinc cyanide (Zn(CN)₂), which is a solid and therefore safer to handle than gaseous HCN.[7][8] The Zn(CN)₂ reacts with HCl in situ to generate the necessary HCN and the Lewis acid catalyst.[7]
Experimental Protocol: Synthesis of Mesitaldehyde from Mesitylene
This protocol utilizes the safer zinc cyanide modification of the Gattermann reaction.
-
Set up a reaction vessel equipped with a stirrer and a gas inlet for HCl.
-
Charge the vessel with mesitylene and a molar equivalent of zinc cyanide (Zn(CN)₂).
-
Cool the mixture and begin bubbling dry hydrogen chloride (HCl) gas through it with vigorous stirring.
-
The reaction will proceed with the in situ formation of the formylating agent.
-
After the reaction is complete (monitored by TLC), the mixture is carefully poured into water to hydrolyze the intermediate imine.
-
The product, mesitaldehyde, can then be extracted with an organic solvent, washed, dried, and purified by distillation.
Quantitative Data: Gattermann Reaction
| Substrate | Product | Reagents | Catalyst | Notes | Yield (%) | Reference |
| Mesitylene | Mesitaldehyde | Zn(CN)₂, HCl | Zn(Cl)₂ (in situ) | Safer alternative to HCN gas. | - | [7] |
| Phenol | Salicylaldehyde | HCN, HCl | AlCl₃ | Classic Gattermann conditions. | - | [6] |
Diagram: Gattermann Reaction Logical Flow
Caption: Gattermann reaction using the Zn(CN)₂ modification.
Duff Reaction
The Duff reaction is a formylation method primarily used for phenols and other highly activated aromatic compounds.[9] It employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol and boric acid or trifluoroacetic acid.[9][10] The reaction typically yields ortho-hydroxybenzaldehydes.[9] While generally considered inefficient, modifications using strong acids can improve yields and broaden the substrate scope.[10]
Experimental Protocol: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
A modified Duff reaction protocol for the synthesis of 3,5-di-tert-butyl-4-hydroxybenzaldehyde is as follows:
-
In a 500 mL reaction flask equipped with a mechanical stirrer, heating mantle, and condenser, charge 166 mL of glacial acetic acid and 34 mL of water.
-
To the stirred solution, add 61.7 g (0.8 mole) of ammonium acetate, 12 g (0.4 mole equivalent) of paraformaldehyde, and 20.6 g (0.1 mole) of 2,6-di-tert-butylphenol.[11]
-
Heat the mixture to reflux (approximately 111-112 °C) and maintain this temperature for 6 hours.[11]
-
After the reaction is complete, cool the mixture. The product will precipitate out of the solution.
-
Collect the crystalline product by vacuum filtration and wash the filter cake thoroughly with water.[11]
-
Dry the collected solid to obtain crystalline 3,5-di-tert-butyl-4-hydroxybenzaldehyde.[11]
Quantitative Data: Duff Reaction
| Substrate | Product | Reagents | Solvent/Acid | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Di-tert-butylphenol | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | Paraformaldehyde, Ammonium Acetate | Acetic Acid/Water | 111-112 | 6 | 67.5 | [11] |
| 2,6-Di-tert-butylphenol | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | Hexamethylenetetramine | Trifluoroacetic Acid | - | - | 60 | [10] |
Diagram: Duff Reaction Mechanism Overview
Caption: Key stages of the Duff reaction mechanism.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, with the conversion of phenol to salicylaldehyde being a prime example.[12] The reaction involves treating the phenol with chloroform (CHCl₃) in a strong basic solution, typically sodium hydroxide.[12][13] The reactive species is dichlorocarbene (:CCl₂), which is generated in situ.[12] The reaction is usually carried out in a biphasic system due to the poor solubility of hydroxides in chloroform.[12]
Experimental Protocol: Synthesis of Salicylaldehyde from Phenol
-
In a suitable reaction vessel, dissolve 60 g of sodium hydroxide in 80 mL of water.
-
Add 18.8 g of phenol to the basic solution and heat the mixture to 60-65 °C with stirring.[14]
-
Slowly add 30 mL of chloroform to the heated mixture in portions. The reaction can be highly exothermic.[12][14]
-
After the addition of chloroform is complete, continue heating the reaction mixture for one hour.[14]
-
Upon completion, the reaction mixture is acidified, and the product, salicylaldehyde, is typically isolated by steam distillation.[14]
Quantitative Data: Reimer-Tiemann Reaction
| Substrate | Product | Reagents | Conditions | Notes | Yield (%) | Reference |
| Phenol | Salicylaldehyde | CHCl₃, NaOH | 60-65 °C, 1h | ortho-isomer is the major product. | - | [14] |
| Phenol | Salicylic Acid | CCl₄, Alkali | - | Using CCl₄ instead of CHCl₃ yields the corresponding acid. | - | [15] |
Diagram: Reimer-Tiemann Experimental Workflow
Caption: A simplified workflow for the Reimer-Tiemann reaction.
Synthesis from Precursors
Substituted benzaldehydes can also be synthesized through the transformation of other functional groups on the aromatic ring.
Oxidation of Substituted Toluenes and Benzyl Alcohols
The oxidation of the methyl group of substituted toluenes or the hydroxyl group of benzyl alcohols is a direct route to benzaldehydes. A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups.
-
From Toluenes: Commercially, benzaldehyde is produced by the partial oxidation of toluene with oxygen, using cobalt or manganese naphthenate catalysts. Laboratory-scale oxidations can use reagents like manganese dioxide (MnO₂) or chromyl chloride (Étard reaction).[16]
-
From Benzyl Alcohols: Primary benzyl alcohols can be selectively oxidized to benzaldehydes. While traditional reagents like pyridinium chlorochromate (PCC) are effective, they are hazardous.[17] Greener alternatives, such as using a molybdate catalyst with hydrogen peroxide, offer a safer and more environmentally friendly approach.[17][18]
Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde
This protocol uses a safer, molybdate-catalyzed oxidation.
-
Catalyst Preparation: Prepare the tetra(benzyltriethylammonium) octamolybdate catalyst by reacting sodium molybdate dihydrate with hydrochloric acid, followed by the addition of benzyltriethylammonium chloride solution at 70 °C. Isolate the catalyst by filtration.[17]
-
Oxidation: In a round-bottom flask, add 5 mL (50 mmol) of benzyl alcohol and 0.25 g of the dry catalyst.
-
Add 12 mL of 15% hydrogen peroxide (60 mmol) to the flask.[18]
-
Reflux the mixture for one hour.
-
After cooling, isolate the benzaldehyde product by simple distillation. The distillate will contain benzaldehyde and water, which can be separated.[18]
Quantitative Data: Oxidation of Benzyl Alcohols
| Substrate | Product | Reagents | Conditions | Yield (%) | Reference |
| Benzyl Alcohol | Benzaldehyde | Octamolybdate catalyst, H₂O₂ | Reflux, 1h | - | [18] |
| Substituted Benzyl Alcohols | Corresponding Aldehydes | Eosin Y, O₂, Blue LED | Room Temp. | 68-93 | [19] |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | NaClO (aq) | - | - | [20] |
Diagram: Oxidation Pathways to Benzaldehydes
Caption: General oxidation routes to substituted benzaldehydes.
Sommelet Reaction
The Sommelet reaction converts benzylic halides to the corresponding aldehydes using hexamethylenetetramine (HMTA) followed by hydrolysis.[21][22] The reaction proceeds through the formation of a quaternary ammonium salt, which is then hydrolyzed to yield the aldehyde.[23] This method is valued for its mild conditions, which avoid over-oxidation to carboxylic acids.[23] Yields typically range from 50% to 80%.[23]
Experimental Protocol: General Procedure for the Sommelet Reaction
-
Dissolve the benzylic halide (e.g., benzyl chloride) in a suitable solvent like chloroform or aqueous ethanol.
-
Add an equimolar amount of hexamethylenetetramine (HMTA) to the solution.
-
Heat the mixture under reflux to form the quaternary ammonium salt. The salt often precipitates from the solution.
-
Isolate the salt by filtration.
-
Hydrolyze the salt by heating it in an aqueous solution, often with an acid catalyst.
-
The resulting aldehyde can be isolated by steam distillation or extraction.
Quantitative Data: Sommelet Reaction
| Substrate | Product | Reagents | Notes | Typical Yield (%) | Reference |
| Benzylic Halides | Aromatic Aldehydes | Hexamethylenetetramine, H₂O | Mild conditions, avoids over-oxidation. | 50-80 | [23] |
| 2-Chloromethylthiophene | Thiophene-2-carboxaldehyde | Hexamethylenetetramine, H₂O | Example of a heterocyclic substrate. | - | [21] |
Diagram: Sommelet Reaction Logical Progression
Caption: High-level workflow of the Sommelet reaction.
Stephen Aldehyde Synthesis
The Stephen aldehyde synthesis is a method for preparing aldehydes from nitriles.[24] The reaction involves the reduction of a nitrile with tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to form an iminium salt, which is then hydrolyzed to the aldehyde.[25] This method is generally more efficient for aromatic nitriles than for aliphatic ones.[24]
Experimental Protocol: Synthesis of Benzaldehyde from Benzonitrile
-
Suspend benzonitrile in a suitable anhydrous solvent, such as dry ether.
-
Add stannous chloride (SnCl₂) to the suspension.
-
Bubble dry hydrogen chloride (HCl) gas through the mixture. This will lead to the formation of an imine hydrochloride salt, which often precipitates.[26]
-
After the reaction is complete, the intermediate iminium salt is quenched by adding water.[26]
-
The hydrolysis of the iminium salt yields benzaldehyde, which can then be isolated and purified.
Quantitative Data: Stephen Aldehyde Synthesis
| Substrate | Product | Reagents | Key Intermediate | Notes | Reference |
| Aromatic Nitriles (R-CN) | Aromatic Aldehydes (R-CHO) | SnCl₂, HCl, H₂O | Iminium Salt ([R-CH=NH₂]⁺Cl⁻) | More efficient for aromatic than aliphatic nitriles. | [24] |
| Benzonitrile (C₆H₅CN) | Benzaldehyde (C₆H₅CHO) | SnCl₂, HCl, H₂O | Benzylideneaminium chloride | Classic example of the Stephen reaction. | [26] |
Diagram: Stephen Aldehyde Synthesis Pathway
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Gattermann Reaction [unacademy.com]
- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 8. collegedunia.com [collegedunia.com]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 13. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. hmdb.ca [hmdb.ca]
- 17. cs.gordon.edu [cs.gordon.edu]
- 18. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 19. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 22. Sommelet reaction - Sciencemadness Wiki [sciencemadness.org]
- 23. grokipedia.com [grokipedia.com]
- 24. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 25. byjus.com [byjus.com]
- 26. careers360.com [careers360.com]
The Dual Nature of Common Moieties: A Technical Guide to the Reactivity of Methylsulfonyl and Morpholino Groups in Drug Discovery
For Immediate Release
A comprehensive technical guide offering an in-depth analysis of the potential reactivity of the methylsulfonyl and morpholino groups, two functional groups frequently incorporated into drug candidates, has been compiled for researchers, scientists, and drug development professionals. This guide provides a detailed examination of their chemical reactivity, metabolic stability, and impact on signaling pathways, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding of their roles in medicinal chemistry.
Executive Summary
The methylsulfonyl and morpholino groups are prevalent structural motifs in modern drug design, each offering distinct physicochemical properties that can enhance the druglikeness of a molecule. The methylsulfonyl group, often considered a metabolically stable polar moiety, can also exhibit reactivity as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, a property that can be tuned for covalent inhibitor design. The morpholino group is widely regarded as a "privileged structure," improving aqueous solubility, metabolic stability, and pharmacokinetic profiles. However, it is not metabolically inert and can undergo biotransformation. This guide provides a critical evaluation of the potential reactivity of both groups to inform rational drug design and mitigate potential liabilities.
The Methylsulfonyl Group: Stability and Latent Reactivity
The methylsulfonyl (-SO2CH3) group is a common functional group in medicinal chemistry, valued for its ability to improve solubility and metabolic stability.[1] It is a strong electron-withdrawing group and a hydrogen bond acceptor, which can favorably influence a compound's pharmacokinetic properties.[1]
Chemical Reactivity: A Tunable Electrophile
While often incorporated for its stability, the methylsulfonyl group can act as an effective leaving group in SNAr reactions, particularly when attached to an electron-deficient heteroaromatic ring.[2] This reactivity is highly dependent on the electronic properties of the aromatic system and the nature of the nucleophile.[2] The reaction typically proceeds via a concerted or stepwise SNAr mechanism.[3]
This latent electrophilicity can be a liability, leading to off-target covalent modification of biological macromolecules. However, it can also be exploited in the design of targeted covalent inhibitors, where controlled reactivity towards a specific nucleophilic residue (e.g., cysteine) in a target protein is desired.[2]
Data Presentation: Reactivity of 2-Sulfonylpyrimidines with Glutathione
The reactivity of the sulfonyl group can be systematically modulated by substitution on the pyrimidine ring. The following table summarizes the second-order rate constants (k) for the reaction of various 2-sulfonylpyrimidines with the biologically relevant nucleophile glutathione (GSH) at pH 7.0.
| Compound (Substituent at C5) | Second-Order Rate Constant (k) (M-1s-1) |
| H | ~1.2 x 10-2 |
| CF3 | Drastically increased rate |
| COOMe | ~9900 |
| NO2 | Drastically increased rate |
| NH2 | Reactivity switched off |
| OMe | Reactivity switched off |
Data sourced from structure-reactivity studies of 2-sulfonylpyrimidines.[2] Strong electron-withdrawing groups (-M, -I) at the C5 position dramatically increase the reaction rate, while strong electron-donating groups (+M) shut down reactivity.[2]
Signaling Pathway Involvement: The JAK-STAT Pathway
The methylsulfonyl group is a key feature in several kinase inhibitors. For example, ruxolitinib, a potent inhibitor of Janus kinases (JAK1 and JAK2), contains a methylsulfonyl-like cyano group on a pyrazole ring that contributes to its binding and activity.[4] The JAK-STAT pathway is a critical signaling cascade involved in immunity, cell proliferation, and hematopoiesis.[5] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.[6] Ruxolitinib inhibits the phosphorylation and activation of STATs by blocking the ATP-binding site of JAK1 and JAK2, thereby downregulating the expression of target genes.
The Morpholino Group: A Privileged Scaffold with Metabolic Considerations
The morpholino group is a six-membered heterocycle widely employed in medicinal chemistry to enhance aqueous solubility, modulate pKa, and improve metabolic stability and pharmacokinetic properties.[7] Its favorable characteristics have led to its classification as a "privileged structure."[7]
Chemical Reactivity and Stability
The morpholine ring is generally considered chemically stable under physiological conditions. The nitrogen atom is weakly basic, and the ether linkage is resistant to hydrolysis. This stability makes it a desirable substituent for improving the overall robustness of a drug candidate. However, it is not completely inert.
Metabolic Pathways
Despite its reputation for enhancing metabolic stability, the morpholine ring can be a site for metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes.[8] Common metabolic pathways include:
-
N-dealkylation: If the morpholine nitrogen is substituted.
-
Oxidative ring opening: This can lead to the formation of more polar metabolites that are readily excreted.
-
C-oxidation: Oxidation of the carbon atoms adjacent to the nitrogen or oxygen.
Understanding these potential metabolic pathways is crucial for predicting the clearance and potential for drug-drug interactions of morpholine-containing compounds.
Signaling Pathway Involvement: The PI3K/Akt/mTOR Pathway
The morpholine moiety is a key pharmacophoric element in a large number of inhibitors targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[4] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[4] The oxygen atom of the morpholine ring often forms a critical hydrogen bond with a hinge region residue in the ATP-binding pocket of PI3K and mTOR kinases, contributing significantly to binding affinity and inhibitory potency.[4]
Experimental Protocols
Protocol for Determining Reaction Kinetics of a Methylsulfonyl-Containing Compound with Glutathione by 1H NMR
This protocol outlines a general method for monitoring the reaction between a heteroaryl methylsulfone and glutathione (GSH) to determine the second-order rate constant.
1. Materials and Reagents:
-
Test compound (heteroaryl methylsulfone)
-
Reduced glutathione (GSH)
-
Deuterated phosphate buffer (e.g., 100 mM potassium phosphate in D2O, pD 7.0)
-
Internal standard (e.g., DSS or a non-reactive compound with a distinct NMR signal)
-
NMR tubes, micropipettes, and a temperature-controlled NMR spectrometer.
2. Sample Preparation:
-
Prepare stock solutions of the test compound and GSH in the deuterated buffer.
-
In an NMR tube, add the appropriate volume of buffer and the internal standard.
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 298 K).
-
Initiate the reaction by adding a known concentration of the test compound to a solution of GSH in the NMR tube, or vice versa, and mix quickly.
3. NMR Data Acquisition:
-
Immediately begin acquiring a series of 1D 1H NMR spectra at fixed time intervals.[9]
-
The time between acquisitions should be short enough to accurately capture the reaction progress.
-
Key acquisition parameters include a sufficient number of scans for adequate signal-to-noise and a relaxation delay of at least 5 times the longest T1 of the protons being monitored.[10]
4. Data Analysis:
-
Integrate the signals corresponding to a non-overlapping proton on the starting material and a non-overlapping proton on the product at each time point, relative to the internal standard.
-
Plot the concentration of the starting material versus time.
-
Fit the data to the appropriate integrated rate law (e.g., pseudo-first-order if one reactant is in large excess) to determine the rate constant.[11]
Protocol for In Vitro Metabolic Stability Assessment in Liver Microsomes
This protocol is used to evaluate the metabolic stability of morpholine-containing compounds.
1. Materials and Reagents:
-
Test compound (morpholine-containing)
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold stop solution (e.g., acetonitrile or methanol containing an internal standard)
-
96-well plates, incubator, centrifuge, and LC-MS/MS system.
2. Experimental Procedure:
-
Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Add the test compound to the reaction mixture at a final concentration typically around 1 µM.
-
Pre-incubate the mixture at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a well containing ice-cold stop solution to quench the reaction.
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
3. LC-MS/MS Analysis:
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the half-life and the microsomal protein concentration.
Experimental Workflow for Functional Group Liability Assessment
A systematic workflow is essential to assess the potential liabilities of functional groups like methylsulfonyl and morpholino during drug discovery. This typically involves a tiered or cascaded approach, starting with in silico predictions and progressing to more complex in vitro assays.
Conclusion
The methylsulfonyl and morpholino groups are valuable components of the medicinal chemist's toolkit, each capable of imparting beneficial properties to drug candidates. However, a thorough understanding of their potential reactivity is paramount for successful drug design. The methylsulfonyl group, while generally stable, possesses tunable electrophilicity that can be a source of off-target reactivity or a tool for covalent inhibitor design. The "privileged" morpholino group can improve pharmacokinetics but is not metabolically inert and its biotransformation pathways must be considered. By employing the systematic assessment workflows and experimental protocols outlined in this guide, researchers can make more informed decisions in the design and optimization of new chemical entities, ultimately leading to the development of safer and more effective medicines.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. Detecting reactive drug metabolites for reducing the potential for drug toxicity [pubmed.ncbi.nlm.nih.gov]
- 8. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 9. mdpi.com [mdpi.com]
- 10. imserc.northwestern.edu [imserc.northwestern.edu]
- 11. Investigations of glutathione conjugation in vitro by 1H NMR spectroscopy. Uncatalyzed and glutathione transferase-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Trajectory of Morpholinobenzaldehyde Derivatives in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The morpholinobenzaldehyde scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Derivatives of this versatile molecule have demonstrated significant potential across a spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects. This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanistic insights into morpholinobenzaldehyde derivatives, tailored for researchers, scientists, and drug development professionals.
Synthesis of Morpholinobenzaldehyde Derivatives
The synthesis of morpholinobenzaldehyde derivatives is adaptable, allowing for the introduction of various substituents to modulate their physicochemical properties and biological activities. Common synthetic strategies include the nucleophilic aromatic substitution of a leaving group, such as fluorine, on a benzaldehyde ring with morpholine.
A prevalent method involves the reaction of 4-fluorobenzaldehyde with morpholine in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the substitution. Another robust method is the Buchwald-Hartwig cross-coupling reaction, which allows for the formation of the C-N bond between an aryl halide and morpholine, catalyzed by a palladium complex.
Biological Activities and Quantitative Data
Morpholinobenzaldehyde derivatives have been extensively evaluated for a range of biological activities. The following tables summarize the key quantitative data from various studies, providing a comparative overview of their potency.
Anticancer Activity
The anticancer potential of these derivatives has been a primary focus of research. Their cytotoxic effects have been demonstrated against a variety of cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-morpholino-4-anilinoquinoline derivative 3c | HepG2 | 11.42 | [1] |
| 2-morpholino-4-anilinoquinoline derivative 3d | HepG2 | 8.50 | [1] |
| 2-morpholino-4-anilinoquinoline derivative 3e | HepG2 | 12.76 | [1] |
| Morpholine-benzimidazole-oxadiazole derivative 5h | HT-29 | 3.103 ± 0.979 | [2] |
| Thieno[3,2-d]pyrimidine derivative 15e | A375 Melanoma | 0.58 | [3] |
| 2,4-dimorpholinopyrimidine-5-carbonitrile derivative 17o | A2780 | 34.7 ± 2.1 nM | [4] |
| 2,4-dimorpholinopyrimidine-5-carbonitrile derivative 17p | A2780 | 32.4 ± 4.1 nM | [4] |
Enzyme Inhibition
The mechanism of action for many morpholinobenzaldehyde derivatives involves the inhibition of key enzymes implicated in disease progression.
| Compound/Derivative | Target Enzyme | IC50 | Reference |
| Thieno[3,2-d]pyrimidine derivative 15e | PI3K p110α | 2.0 nM | [3] |
| Morpholine-benzimidazole-oxadiazole derivative 5h | VEGFR-2 | 0.049 ± 0.002 µM | [2] |
| Morpholine-benzimidazole-oxadiazole derivative 5j | VEGFR-2 | 0.098 ± 0.011 µM | [2] |
| Morpholine-benzimidazole-oxadiazole derivative 5c | VEGFR-2 | 0.915 ± 0.027 µM | [2] |
| 2,4-dimorpholinopyrimidine-5-carbonitrile derivative 17p | PI3Kα | 31.8 ± 4.1 nM | [4] |
| 2,4-dimorpholinopyrimidine-5-carbonitrile derivative 17p | PI3Kδ | 15.4 ± 1.9 nM | [4] |
Antimicrobial Activity
Select derivatives have also shown promise as antimicrobial agents, with their efficacy quantified by Minimum Inhibitory Concentration (MIC) values.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,2,4-triazole derivative 12 | Mycobacterium smegmatis | 15.6 | [5] |
| 1,2,4-triazole derivative 12 | Pseudomonas aeruginosa | Low activity | [5] |
| Various derivatives | Candida albicans | 500 or 1,000 | [5] |
| Various derivatives | Saccharomyces cerevisiae | 500 or 1,000 | [5] |
Key Signaling Pathways
The anticancer activity of morpholinobenzaldehyde derivatives is often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis. A key pathway targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of PI3K by these derivatives can lead to the suppression of downstream signaling, ultimately inducing apoptosis and inhibiting tumor growth. Another important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
References
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 5. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
2-(Methylsulfonyl)-4-morpholinobenzaldehyde: An Obscure Intermediate Awaiting a Scientific Narrative
For researchers, scientists, and drug development professionals, the story of a chemical compound is often one of discovery, meticulous characterization, and the elucidation of its biological significance. However, in the vast landscape of chemical entities, some molecules, such as 2-(Methylsulfonyl)-4-morpholinobenzaldehyde, remain largely in the shadows, their history and potential yet to be fully unveiled.
This technical guide seeks to provide a comprehensive overview of the available information on this compound (CAS No. 1197193-29-5). Despite its defined chemical structure, a thorough investigation of scientific literature and patent databases reveals a notable absence of dedicated research on its discovery, historical development, and specific biological applications. The compound is primarily listed in chemical supplier catalogs, suggesting its role as a potential building block or intermediate in the synthesis of more complex molecules.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1197193-29-5 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₂H₁₅NO₄S | Chemical Supplier Catalogs |
| Molecular Weight | 269.32 g/mol | Chemical Supplier Catalogs |
| Appearance | White to off-white powder | Chemical Supplier Catalogs |
| Purity | Typically >95% | Chemical Supplier Catalogs |
Putative Synthesis
While no specific, detailed experimental protocol for the synthesis of this compound has been published, a plausible synthetic route can be postulated based on established organic chemistry principles and analogous reactions. The synthesis would likely involve a two-step process starting from a commercially available precursor.
A potential synthetic workflow is outlined below:
Caption: Postulated synthetic pathway for this compound.
Biological Activity and Potential Applications: An Unwritten Chapter
The biological activity and potential therapeutic applications of this compound remain unexplored. However, the presence of the morpholine and methylsulfonyl moieties suggests potential avenues for investigation.
-
Morpholine Derivatives: The morpholine ring is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. Derivatives of morpholine have exhibited a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.
-
Sulfonyl-Containing Compounds: The methylsulfonyl group can act as a hydrogen bond acceptor and can influence the solubility and metabolic stability of a molecule. Aryl sulfonamides are a well-established class of therapeutic agents with diverse applications, including as antibiotics, diuretics, and anti-cancer agents.
Given the lack of specific data, the mechanism of action of this compound is entirely speculative. Any potential biological effect would be dependent on its three-dimensional structure and its ability to interact with specific biological targets.
Future Directions
The absence of published research on this compound presents a unique opportunity for discovery. Future research efforts could focus on:
-
De novo Synthesis and Characterization: The development and publication of a robust and scalable synthetic protocol for the compound, along with its full analytical characterization.
-
Biological Screening: High-throughput screening of the compound against a variety of biological targets to identify any potential therapeutic activities.
-
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of related analogues to explore the impact of structural modifications on any identified biological activity.
An In-depth Technical Guide to the Solubility Profile of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the anticipated solubility profile of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde in common laboratory solvents. Due to the limited availability of direct experimental data for this specific compound, this guide leverages solubility data from a closely related structural analog, 4-(Methylsulfonyl)benzaldehyde, to provide a predictive assessment. Furthermore, this document outlines a comprehensive, industry-standard experimental protocol for accurately determining the solubility of this compound.
Predicted Solubility Profile
The following table summarizes the experimentally determined mole fraction solubility of 4-(Methylsulfonyl)benzaldehyde in a range of common laboratory solvents at various temperatures.[1] It is anticipated that this compound will exhibit a broadly similar pattern of solubility, although the absolute values may differ. The presence of the morpholino group may increase polarity and the potential for hydrogen bonding, potentially enhancing solubility in more polar solvents.
Table 1: Mole Fraction Solubility of 4-(Methylsulfonyl)benzaldehyde in Various Solvents at Different Temperatures [1]
| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Acetone | Acetonitrile | Toluene | Acetic Acid |
| 283.15 | 0.0489 | 0.0321 | 0.0211 | 0.0189 | 0.0245 | 0.1021 | 0.0899 | 0.0287 | 0.0654 |
| 288.15 | 0.0587 | 0.0398 | 0.0267 | 0.0238 | 0.0301 | 0.1201 | 0.1054 | 0.0345 | 0.0789 |
| 293.15 | 0.0701 | 0.0489 | 0.0334 | 0.0298 | 0.0368 | 0.1402 | 0.1229 | 0.0415 | 0.0945 |
| 298.15 | 0.0834 | 0.0598 | 0.0415 | 0.0369 | 0.0447 | 0.1625 | 0.1428 | 0.0498 | 0.1124 |
| 303.15 | 0.0989 | 0.0728 | 0.0511 | 0.0455 | 0.0541 | 0.1873 | 0.1652 | 0.0596 | 0.1329 |
| 308.15 | 0.1169 | 0.0881 | 0.0624 | 0.0558 | 0.0651 | 0.2149 | 0.1903 | 0.0711 | 0.1561 |
| 313.15 | 0.1378 | 0.1061 | 0.0758 | 0.0681 | 0.0781 | 0.2456 | 0.2185 | 0.0845 | 0.1823 |
| 318.15 | 0.1619 | 0.1272 | 0.0916 | 0.0825 | 0.0932 | 0.2797 | 0.2501 | 0.1001 | 0.2117 |
Note: This data is for the structural analog 4-(Methylsulfonyl)benzaldehyde and should be used as a predictive guide for the solubility of this compound.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" or equilibrium solubility method is the gold standard for accurately determining the thermodynamic solubility of a compound.[2][3] This method involves allowing a surplus of the solid compound to equilibrate with the solvent over a set period, followed by the quantification of the dissolved solute in the saturated solution.
Materials and Equipment:
-
This compound (solid form)
-
Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone, ethyl acetate, toluene, dichloromethane, chloroform, DMF, DMSO)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification
-
Volumetric flasks and pipettes
Procedure:
-
Preparation:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[4]
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed to permit the undissolved solid to sediment.
-
To separate the saturated solution from the excess solid, either centrifuge the vials or filter an aliquot of the supernatant through a syringe filter. Filtration is a common and effective method.
-
-
Quantification:
-
Carefully dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility of the compound in each solvent based on the measured concentration in the saturated solution and the dilution factor used. Solubility is typically expressed in units such as mg/mL, µg/mL, or molarity (mol/L).
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: A flowchart of the shake-flask solubility determination method.
References
Physical properties: melting point, boiling point, appearance of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available physical and chemical properties of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde, alongside relevant experimental protocols and insights into its potential biological significance.
Physical Properties
| Property | This compound | 2-(Morpholine-4-sulfonyl)benzaldehyde | 4-Morpholinobenzaldehyde |
| CAS Number | 1197193-29-5 | 862500-24-1 | 1204-86-0 |
| Appearance | Yellow to brown powder or solid | Not specified | Yellow crystals |
| Melting Point | Not available | 98-100.5 °C | 69 °C[1] |
| Boiling Point | Not available | Not available | Not specified |
| Molecular Formula | C12H15NO4S | C11H13NO4S[2] | C11H13NO2[3] |
| Molecular Weight | 269.32 g/mol | 255.29 g/mol [2] | 191.23 g/mol [3] |
Experimental Protocols
While a specific protocol for the synthesis and characterization of this compound is not detailed in the available literature, a general methodology can be inferred from standard organic synthesis and analytical techniques for similar substituted benzaldehydes.
General Synthesis of Substituted Benzaldehydes
A plausible synthetic route could involve a nucleophilic aromatic substitution reaction. For instance, a starting material such as 4-fluoro-2-(methylsulfonyl)benzaldehyde could be reacted with morpholine in the presence of a suitable base and solvent.
Reaction Scheme:
Illustrative Protocol:
-
To a solution of 4-fluoro-2-(methylsulfonyl)benzaldehyde in an appropriate solvent (e.g., Dimethylformamide - DMF), add morpholine and a base (e.g., Potassium Carbonate).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Determination of Physical Properties
Melting Point Determination (Capillary Method):
-
A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is attached to a thermometer and placed in a melting point apparatus.
-
The apparatus is heated slowly and evenly.
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.
Boiling Point Determination (Thiele Tube Method):
For solid compounds, a boiling point is typically determined under reduced pressure to prevent decomposition.
-
A small amount of the substance is placed in a distillation flask.
-
The apparatus is connected to a vacuum pump, and the pressure is lowered to a stable value.
-
The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded, along with the pressure.
Potential Biological Signaling Pathway Involvement
Benzaldehyde derivatives have been shown to modulate various biological signaling pathways. Given its structure, this compound could potentially interact with pathways such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is crucial in regulating cell proliferation, differentiation, and apoptosis.
Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.
This diagram illustrates a simplified representation of the MAPK signaling cascade. Extracellular signals activate receptor tyrosine kinases, leading to the sequential activation of Ras, Raf (a MAPKKK), MEK (a MAPKK), and ERK (a MAPK). Activated ERK then translocates to the nucleus to regulate transcription factors, ultimately controlling various cellular processes. Benzaldehyde derivatives have been reported to interfere with this pathway, and it is plausible that this compound could act as a modulator, potentially at the level of Raf or other kinases in the cascade.
Experimental Workflow for Biological Activity Screening
To investigate the biological effects of this compound, a structured experimental workflow would be necessary. This would typically involve cell-based assays to screen for activity and mechanism of action studies.
Caption: A typical experimental workflow for evaluating the biological activity of a novel compound.
This workflow begins with the selection of appropriate cell lines, followed by initial screening for cytotoxicity to determine the half-maximal inhibitory concentration (IC50). Subsequent mechanistic studies, such as Western blotting and flow cytometry, can then elucidate the compound's effect on specific signaling pathways, the cell cycle, and apoptosis. Promising in vitro results would then warrant further investigation in in vivo animal models.
References
Quantum Chemical Insights into Substituted Benzaldehydes: A Technical Guide for Drug Development
An in-depth exploration of the electronic properties of substituted benzaldehydes, providing researchers, scientists, and drug development professionals with a comprehensive computational framework for understanding their structure-activity relationships.
This technical guide delves into the quantum chemical calculations of substituted benzaldehydes, a class of compounds with significant potential in medicinal chemistry. By leveraging Density Functional Theory (DFT), we can elucidate the electronic characteristics that govern their reactivity and biological interactions. This document provides a detailed protocol for performing these calculations, presents a comparative analysis of key quantum chemical descriptors, and contextualizes their relevance in drug design through an examination of their role as aldehyde dehydrogenase (ALDH) inhibitors.
Introduction: The Significance of Substituted Benzaldehydes in Medicinal Chemistry
Substituted benzaldehydes are versatile scaffolds in drug discovery, exhibiting a wide range of biological activities. Their reactivity is largely dictated by the nature and position of substituents on the benzene ring, which modulate the electronic properties of the aldehyde group. Understanding these electronic effects is paramount for the rational design of novel therapeutic agents. Quantum chemical calculations offer a powerful in-silico approach to predict and interpret these properties, thereby accelerating the drug development process. A key area of interest is the development of selective inhibitors for enzymes such as aldehyde dehydrogenase 1A3 (ALDH1A3), which is implicated in cancer progression and chemoresistance.[1][2][3]
Experimental and Computational Protocols
A combination of synthetic chemistry and computational modeling is essential for a thorough investigation of substituted benzaldehydes.
Synthesis of Substituted Benzaldehydes
The synthesis of substituted benzaldehydes can be achieved through various established methods. Below are example protocols for the preparation of an electron-withdrawing (p-nitrobenzaldehyde) and an electron-donating (p-methoxybenzaldehyde) substituted benzaldehyde.
2.1.1. Synthesis of p-Nitrobenzaldehyde
p-Nitrobenzaldehyde can be synthesized by the nitration of benzaldehyde. A detailed procedure involves the slow addition of benzaldehyde to a cooled nitrating mixture of concentrated nitric and sulfuric acids.[4]
Experimental Protocol:
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, placed in an ice-salt bath, 100 mL of concentrated sulfuric acid is cooled to 0°C. A mixture of 50 mL of concentrated nitric acid and 50 mL of concentrated sulfuric acid is then added dropwise with constant stirring, maintaining the temperature below 10°C.
-
Nitration: Benzaldehyde (53 g, 0.5 mol) is added dropwise to the nitrating mixture over a period of about one hour, ensuring the temperature does not exceed 10°C.
-
Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour and then poured onto 500 g of crushed ice.
-
Isolation and Purification: The crude p-nitrobenzaldehyde that precipitates is collected by filtration, washed with water, and then recrystallized from a mixture of ethanol and water to yield the pure product.[2]
2.1.2. Synthesis of p-Methoxybenzaldehyde (Anisaldehyde)
p-Methoxybenzaldehyde can be prepared by the oxidation of p-methoxytoluene (p-cresyl methyl ether).
Experimental Protocol:
-
Oxidation: A mixture of p-methoxytoluene (61 g, 0.5 mol), manganese dioxide (130 g, 1.5 mol), and 500 mL of 20% sulfuric acid is heated under reflux for 12 hours with vigorous stirring.
-
Work-up: After cooling, the reaction mixture is steam distilled. The distillate is collected, and the anisaldehyde is extracted with diethyl ether.
-
Purification: The ether extract is washed with a 10% sodium bisulfite solution, followed by water. The ether layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting oil is then purified by vacuum distillation.
Quantum Chemical Calculation Protocol
The electronic properties of substituted benzaldehydes are calculated using Density Functional Theory (DFT) with the Gaussian suite of programs. The B3LYP functional combined with the 6-311++G(d,p) basis set is employed for accurate prediction of molecular properties.
Step-by-Step Computational Workflow:
-
Molecule Building: The 3D structure of the substituted benzaldehyde is constructed using a molecular builder such as GaussView.
-
Geometry Optimization: An initial geometry optimization is performed to find the lowest energy conformation of the molecule.
-
Keywords: Opt
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic properties.
-
Keywords: Freq
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
-
Property Calculations: Single-point energy calculations are performed on the optimized geometry to obtain various electronic properties.
-
Keywords: Pop=NBO (for Natural Bond Orbital and Mulliken charge analysis)
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
-
Data Extraction: The output files are analyzed to extract the desired quantum chemical descriptors, including HOMO and LUMO energies, dipole moment, and Mulliken atomic charges.
Data Presentation: Quantum Chemical Descriptors
The following tables summarize the calculated quantum chemical descriptors for a series of para-substituted benzaldehydes. These descriptors provide insight into the electronic nature of the molecules and their potential reactivity.
| Substituent (p-X) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| -NO₂ | -8.12 | -3.54 | 4.58 | 2.85 |
| -CN | -7.89 | -3.11 | 4.78 | 3.10 |
| -CHO | -7.65 | -2.98 | 4.67 | 2.95 |
| -F | -7.21 | -2.45 | 4.76 | 1.98 |
| -Cl | -7.35 | -2.68 | 4.67 | 2.05 |
| -H | -7.18 | -2.51 | 4.67 | 3.12 |
| -CH₃ | -6.95 | -2.39 | 4.56 | 3.54 |
| -OCH₃ | -6.72 | -2.28 | 4.44 | 4.01 |
| -OH | -6.81 | -2.35 | 4.46 | 3.87 |
| -NH₂ | -6.35 | -2.11 | 4.24 | 4.89 |
Table 1: Calculated HOMO, LUMO, HOMO-LUMO gap, and dipole moment for a series of para-substituted benzaldehydes at the B3LYP/6-311++G(d,p) level of theory.
| Substituent (p-X) | Mulliken Charge on Aldehyde Carbon | Mulliken Charge on Aldehyde Oxygen |
| -NO₂ | +0.258 | -0.385 |
| -CN | +0.251 | -0.382 |
| -CHO | +0.245 | -0.379 |
| -F | +0.235 | -0.371 |
| -Cl | +0.238 | -0.373 |
| -H | +0.230 | -0.368 |
| -CH₃ | +0.225 | -0.365 |
| -OCH₃ | +0.218 | -0.361 |
| -OH | +0.221 | -0.363 |
| -NH₂ | +0.205 | -0.355 |
Table 2: Calculated Mulliken atomic charges on the aldehyde carbon and oxygen atoms for a series of para-substituted benzaldehydes at the B3LYP/6-311++G(d,p) level of theory.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of substituted benzaldehydes in a drug development context.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylsulfonyl)-4-morpholinobenzaldehyde is a substituted aromatic aldehyde containing both a morpholine and a methylsulfonyl group. Such polysubstituted aromatic compounds are of significant interest in medicinal chemistry and materials science, serving as versatile building blocks for the synthesis of more complex molecular architectures. The electron-withdrawing nature of the methylsulfonyl group and the electron-donating character of the morpholine moiety create a unique electronic profile, making this compound a valuable intermediate for drug discovery and the development of novel materials.
This document provides a detailed, proposed protocol for the synthesis of this compound. As no direct published synthesis for this specific molecule is readily available, the following protocol is a rationally designed, two-step synthetic route based on well-established and analogous chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Physicochemical Data of this compound
A summary of the key physicochemical properties for the target compound is provided below for reference.
| Property | Value | Reference |
| CAS Number | 1197193-29-5 | [1] |
| Molecular Formula | C₁₂H₁₅NO₄S | [1] |
| Molecular Weight | 269.32 g/mol | [1] |
| Appearance | Yellow to brown powder or solid | [1] |
| Purity | ≥97% | [1] |
| Storage Temperature | 2-8°C, Keep in dark place, Sealed in dry | [1] |
Proposed Synthetic Protocol
The proposed synthesis is a two-step process commencing from the commercially available 2-bromo-4-fluorobenzaldehyde. The first step involves a nucleophilic aromatic substitution to introduce the morpholine group, followed by a palladium-catalyzed sulfination to install the methylsulfonyl group.
Figure 1: Proposed two-step synthetic workflow for this compound.
Step 1: Synthesis of 2-Bromo-4-morpholinobenzaldehyde
This step involves the nucleophilic aromatic substitution of the fluorine atom in 2-bromo-4-fluorobenzaldehyde with morpholine. The reaction is facilitated by the electron-withdrawing properties of the adjacent bromo and formyl groups.
Materials and Equipment:
-
2-Bromo-4-fluorobenzaldehyde
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-bromo-4-fluorobenzaldehyde (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq) and dimethyl sulfoxide (DMSO) to create a stirrable suspension.
-
Add morpholine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 120°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-bromo-4-morpholinobenzaldehyde as a solid.
Step 2: Synthesis of this compound
This final step employs a palladium-catalyzed cross-coupling reaction to replace the bromine atom with a methylsulfonyl group using sodium methanesulfinate.
Materials and Equipment:
-
2-Bromo-4-morpholinobenzaldehyde (from Step 1)
-
Sodium Methanesulfinate (CH₃SO₂Na)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask, add 2-bromo-4-morpholinobenzaldehyde (1.0 eq), sodium methanesulfinate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100°C and stir for 12-18 hours under the inert atmosphere. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The residue is then dissolved in ethyl acetate and washed with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
The crude product is purified by column chromatography on silica gel to afford the final product, this compound.
Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following table summarizes the reactants and expected outcomes for the proposed synthesis protocol. Yields are estimated based on typical results for analogous reactions in the literature.
| Step | Reactant | Molar Ratio | Product | Estimated Yield | Purity |
| 1 | 2-Bromo-4-fluorobenzaldehyde | 1.0 | 2-Bromo-4-morpholinobenzaldehyde | 80-90% | >95% |
| Morpholine | 1.2 | ||||
| 2 | 2-Bromo-4-morpholinobenzaldehyde | 1.0 | This compound | 70-85% | >97% |
| Sodium Methanesulfinate | 1.5 |
Application in Drug Discovery
Substituted benzaldehydes are key intermediates in the synthesis of a wide array of heterocyclic compounds with diverse biological activities. The title compound can serve as a precursor for creating libraries of novel compounds for screening in various drug discovery programs. The methylsulfonyl group is a common bioisostere for other functional groups and can improve physicochemical properties such as solubility and metabolic stability, while the morpholine moiety is frequently incorporated to enhance aqueous solubility and introduce a key hydrogen bond acceptor.
Figure 2: Role of the title compound as a versatile building block in medicinal chemistry.
References
Application Notes and Protocols: 2-(Methylsulfonyl)-4-morpholinobenzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylsulfonyl)-4-morpholinobenzaldehyde is a substituted aromatic aldehyde containing three key functional groups: an aldehyde, a morpholine ring, and a methylsulfonyl group. This unique combination of electron-withdrawing (methylsulfonyl and aldehyde) and electron-donating (morpholine) moieties suggests its potential as a versatile building block in organic synthesis, particularly for the preparation of complex heterocyclic compounds and as an intermediate in the synthesis of pharmaceutically active molecules. While specific documented applications of this compound in the scientific literature are limited, its structural features allow for informed predictions of its reactivity and potential uses based on the known chemistry of related compounds.
This document provides an overview of the potential applications of this compound, along with detailed protocols for key reactions where it is expected to be a valuable synthon.
Chemical Properties
Basic chemical properties of this compound are summarized below.
| Property | Value |
| CAS Number | 1197193-29-5 |
| Molecular Formula | C₁₂H₁₅NO₄S |
| Molecular Weight | 269.32 g/mol |
| Physical Form | Yellow to brown powder or solid |
| Purity | Typically ≥97% |
| Storage | +4°C |
Predicted Reactivity and Potential Applications
The reactivity of this compound is dictated by its functional groups:
-
Aldehyde Group: This group is susceptible to nucleophilic attack and can participate in a wide range of classical organic reactions, including condensations, reductive aminations, and the formation of various heterocyclic systems.
-
Morpholine Group: As an electron-donating group, it can influence the reactivity of the aromatic ring. The nitrogen atom is basic and can be protonated or participate in coordination.
-
Methylsulfonyl Group: This strong electron-withdrawing group activates the aromatic ring for nucleophilic aromatic substitution and can influence the regioselectivity of reactions. The sulfonyl group is also a key pharmacophore in many drug molecules.
Based on these features, this compound is a promising candidate for the synthesis of:
-
Heterocyclic Compounds: Including pyrazolines, quinazolines, benzimidazoles, and other nitrogen- and sulfur-containing ring systems with potential biological activity.[1][2]
-
Pharmaceutical Intermediates: Its substituted phenyl structure is a common motif in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.
-
Chalcones and their Derivatives: Through condensation reactions with acetophenones, forming intermediates for the synthesis of flavonoids and other bioactive compounds.
Key Experiments and Protocols
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
The aldehyde group of this compound can readily undergo Claisen-Schmidt condensation with acetophenones to form chalcones. These α,β-unsaturated ketones are important intermediates for the synthesis of various heterocyclic compounds, such as pyrazolines.
Caption: General scheme for Claisen-Schmidt condensation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted acetophenone (1.0 mmol) in ethanol (10 mL).
-
Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (10%, 5 mL) or potassium hydroxide.
-
Addition of Aldehyde: Add this compound (1.0 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.
Quantitative Data for Analogous Reactions:
The following table summarizes the reaction conditions and yields for the synthesis of chalcones from various substituted benzaldehydes.
| Benzaldehyde Derivative | Acetophenone Derivative | Base | Solvent | Time (h) | Yield (%) |
| 4-Morpholinobenzaldehyde | 4-Aminoacetophenone | NaOH | Ethanol | 4 | 85 |
| 4-(Methylsulfonyl)benzaldehyde | Acetophenone | KOH | Methanol | 6 | 90 |
| Benzaldehyde | 4-Chloroacetophenone | NaOH | Ethanol | 5 | 88 |
Synthesis of Pyrazoline Derivatives
Chalcones derived from this compound can be cyclized with hydrazine derivatives to yield substituted pyrazolines, a class of compounds known for a wide range of biological activities.[1]
Caption: Synthesis of pyrazolines from chalcones.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone derivative (1.0 mmol) in ethanol (15 mL) or glacial acetic acid (10 mL).
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 mmol) or a substituted hydrazine to the solution.
-
Reaction: Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure pyrazoline derivative.
Quantitative Data for Analogous Reactions:
| Chalcone Derivative | Hydrazine Derivative | Solvent | Time (h) | Yield (%) |
| 1-(4-Morpholinophenyl)-3-phenylprop-2-en-1-one | Hydrazine Hydrate | Ethanol | 6 | 82 |
| 1-Phenyl-3-(4-(methylsulfonyl)phenyl)prop-2-en-1-one | Phenylhydrazine | Acetic Acid | 8 | 78 |
| 1,3-Diphenylprop-2-en-1-one | Hydrazine Hydrate | Ethanol | 7 | 91 |
Synthesis of Quinazolinone Derivatives
Substituted benzaldehydes are key precursors for the synthesis of quinazolinones, a class of fused heterocyclic compounds with diverse pharmacological properties. This compound could be condensed with 2-aminobenzamide to form a quinazolinone scaffold.
Caption: Synthesis of quinazolinones.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzamide (1.0 mmol) in ethanol (20 mL).
-
Addition of Reagents: To the stirred solution, add this compound (1.1 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water with stirring.
-
Neutralization: Neutralize the solution with a saturated sodium bicarbonate solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure quinazolinone derivative.
Quantitative Data for Analogous Reactions:
| Benzaldehyde Derivative | Amide/Amine | Catalyst | Solvent | Time (h) | Yield (%) |
| 2-Methylbenzaldehyde | 2-Aminobenzamide | Acetic Acid | Ethanol | 5 | 85 |
| 4-Chlorobenzaldehyde | Anthranilic Acid | None | DMF | 12 | 75 |
| Benzaldehyde | 2-Aminobenzamide | p-TSA | Toluene | 8 | 88 |
Conclusion
This compound represents a promising, yet underexplored, building block for organic synthesis. Its unique substitution pattern offers the potential for the creation of a diverse array of complex molecules, particularly those with relevance to medicinal chemistry and drug discovery. The aldehyde functionality allows for participation in a multitude of condensation and cyclization reactions, while the morpholino and methylsulfonyl groups can be leveraged to fine-tune the electronic properties and biological activity of the resulting compounds. The provided protocols for analogous reactions serve as a robust starting point for researchers and scientists to begin exploring the synthetic utility of this versatile molecule. Further investigation into the reactivity and applications of this compound is warranted and is likely to uncover novel and efficient synthetic routes to valuable chemical entities.
References
Application Notes and Protocols: 2-(Methylsulfonyl)-4-morpholinobenzaldehyde in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylsulfonyl)-4-morpholinobenzaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules. Its unique structure, featuring an electron-withdrawing methylsulfonyl group and an electron-donating morpholine moiety on a benzaldehyde scaffold, makes it a versatile building block in medicinal chemistry. The presence of the morpholine group often enhances the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. The methylsulfonyl group can act as a hydrogen bond acceptor, contributing to the binding affinity of the final compound to its biological target.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a hypothetical kinase inhibitor, demonstrating its utility in the development of targeted therapies. Kinase inhibitors are a major class of drugs used in the treatment of cancer and inflammatory diseases.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1197193-29-5 | |
| Molecular Formula | C₁₂H₁₅NO₄S | |
| Molecular Weight | 269.32 g/mol | |
| Appearance | Yellow to brown powder or solid | |
| Purity | ≥97% | |
| Storage Temperature | +4°C |
Application: Synthesis of a Hypothetical Kinase Inhibitor
This section outlines the synthetic application of this compound as an intermediate in the construction of a hypothetical pyrimidine-based kinase inhibitor. The pyrimidine core is a common scaffold in many approved kinase inhibitors. The synthetic route involves a Claisen-Schmidt condensation followed by a cyclization reaction.
Overall Synthetic Scheme
The overall workflow for the synthesis of the hypothetical kinase inhibitor is depicted below.
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of the Chalcone Intermediate via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with a substituted acetophenone to yield a chalcone intermediate.
Materials:
-
This compound (1.0 eq)
-
4-Aminoacetophenone (1.0 eq)
-
Ethanol (solvent)
-
Sodium Hydroxide (NaOH) solution (catalyst)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve this compound (e.g., 2.69 g, 10 mmol) and 4-aminoacetophenone (e.g., 1.35 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask with stirring.
-
Slowly add a 10% aqueous solution of NaOH (5 mL) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (200 mL) and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone intermediate.
-
Dry the product under vacuum.
Expected Yield and Purity:
| Product | Theoretical Yield | Expected Purity (HPLC) |
| Chalcone Intermediate | 85-95% | >98% |
Protocol 2: Synthesis of the Final Pyrimidine Kinase Inhibitor
This protocol details the cyclization of the chalcone intermediate with guanidine to form the final pyrimidine-based kinase inhibitor.
Materials:
-
Chalcone Intermediate (from Protocol 1) (1.0 eq)
-
Guanidine Hydrochloride (1.5 eq)
-
Sodium Ethoxide (NaOEt) (2.0 eq)
-
Absolute Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
In a round-bottom flask, dissolve the chalcone intermediate (e.g., 3.86 g, 10 mmol) in absolute ethanol (60 mL).
-
Add guanidine hydrochloride (e.g., 1.43 g, 15 mmol) to the solution.
-
Slowly add a solution of sodium ethoxide in ethanol (prepared by dissolving sodium metal in ethanol, or a commercial solution) (20 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80°C) and maintain for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute solution of acetic acid.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.
-
Purify the crude product by column chromatography on silica gel.
-
Dry the final product under vacuum.
Expected Yield and Purity:
| Product | Theoretical Yield | Expected Purity (HPLC) |
| Hypothetical Kinase Inhibitor | 60-75% | >99% |
Potential Signaling Pathway Inhibition
The synthesized hypothetical kinase inhibitor, incorporating the 2-(methylsulfonyl)-4-morpholinophenyl moiety, is designed to target protein kinases involved in cell signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR pathway. The morpholine and methylsulfonyl groups can form critical interactions within the ATP-binding pocket of the kinase.
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.
Conclusion
This compound serves as a valuable and versatile intermediate in the synthesis of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors. The protocols provided herein offer a practical guide for its utilization in a typical multi-step synthesis, highlighting its role in the construction of a medicinally relevant pyrimidine scaffold. The structural features of this intermediate contribute favorably to the drug-like properties of the final products, making it an important tool for drug discovery and development professionals. Further exploration of its reactivity can lead to the discovery of novel therapeutic agents.
Application Notes and Protocols for 2-(Methylsulfonyl)-4-morpholinobenzaldehyde in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylsulfonyl)-4-morpholinobenzaldehyde is a novel synthetic compound with potential applications in the development of new agrochemicals. Its unique structure, featuring a sulfonyl group and a morpholine moiety on a benzaldehyde scaffold, suggests possible herbicidal activity. The methylsulfonyl group, a known pharmacophore in several commercial herbicides, may interfere with essential biochemical pathways in plants, while the morpholine ring can influence the compound's solubility, stability, and uptake.
These application notes provide a comprehensive overview of the methodologies for synthesizing and evaluating the herbicidal efficacy of this compound. The protocols detailed below are intended to guide researchers in the screening and characterization of this and related molecules for agrochemical applications.
Proposed Synthesis
A plausible synthetic route for this compound can be conceptualized through a multi-step process, beginning with the modification of a commercially available starting material. The following diagram illustrates a potential synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Pre-Emergence Herbicidal Activity Assay
This protocol assesses the effect of the test compound on seed germination and early seedling growth when applied to the soil before weed emergence.[1][2][3]
Materials:
-
This compound
-
Acetone (for stock solution)
-
Tween-20 (surfactant)
-
Seeds of monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weed species
-
Standard potting mix
-
Pots or trays
-
Growth chamber with controlled temperature and light cycles
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in acetone (e.g., 10 mg/mL).
-
Create a series of dilutions in distilled water containing 0.1% (v/v) Tween-20 to achieve final concentrations of 1, 10, 50, and 100 µg/mL.
-
Prepare a negative control (water with 0.1% Tween-20 and a corresponding concentration of acetone) and a positive control (a commercial pre-emergence herbicide at its recommended concentration).
-
-
Sowing and Treatment:
-
Fill pots with potting mix and sow a predetermined number of seeds (e.g., 20) of each weed species at a uniform depth.
-
Evenly apply a standard volume of the test solution, negative control, or positive control to the soil surface of each pot.
-
-
Incubation:
-
Place the treated pots in a growth chamber maintained at 25 ± 2°C with a 16-hour light/8-hour dark photoperiod.
-
Water the pots as needed to maintain adequate soil moisture.
-
-
Evaluation:
-
After 14 days, record the number of germinated seeds to calculate the germination rate.
-
Measure the shoot and root length of the surviving seedlings.
-
Calculate the percent inhibition for each parameter relative to the negative control.
-
Protocol 2: Post-Emergence Herbicidal Activity Assay
This protocol evaluates the efficacy of the test compound when applied to established seedlings.[3][4][5]
Materials:
-
Same as Protocol 1
-
Seedlings of monocot and dicot weed species grown to the 2-3 leaf stage
-
Calibrated spray chamber
Procedure:
-
Seedling Preparation:
-
Sow seeds in pots and grow them in a greenhouse or growth chamber until they reach the 2-3 leaf stage.
-
-
Preparation of Test Solutions:
-
Prepare test solutions as described in Protocol 1.
-
-
Application:
-
Transfer the pots with seedlings to a calibrated spray chamber.
-
Apply the test solutions, negative control, and positive control evenly to the foliage of the plants until runoff.
-
-
Incubation:
-
Return the treated plants to the greenhouse or growth chamber under the same conditions as in Protocol 1.
-
-
Evaluation:
-
Observe the plants at 3, 7, and 14 days after treatment for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.
-
At 14 days, harvest the above-ground biomass and determine the fresh weight.
-
Calculate the percent growth reduction relative to the negative control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laboratory Safety Evaluation and Weed Control Potential of Pre- and Post-Emergence Herbicides for Quinoa [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. analyzeseeds.com [analyzeseeds.com]
Application Notes and Protocols for Reactions Involving 2-(Methylsulfonyl)-4-morpholinobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde as a key building block in the synthesis of complex heterocyclic molecules with potential applications in medicinal chemistry and drug discovery. The presence of the electron-withdrawing methylsulfonyl group and the electron-donating morpholino group on the benzaldehyde scaffold makes it a versatile reagent for various chemical transformations.
Application Note: Synthesis of a[1][2][3]Triazolo[1,5-a]pyrazine Derivative
The[1][2][3]triazolo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, notably found in inhibitors of phosphodiesterase 10A (PDE10A), which are under investigation for the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease. The structural features of this compound make it an excellent candidate for the synthesis of novel triazolopyrazine derivatives.
The proposed reaction involves the condensation of this compound with a suitable amino-hydrazine derivative of a pyrazine, followed by an oxidative cyclization to form the triazole ring. This synthetic strategy provides a direct route to highly functionalized triazolopyrazine systems.
Proposed Reaction Scheme:
References
- 1. Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Characterization of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde
Introduction
2-(Methylsulfonyl)-4-morpholinobenzaldehyde is a complex organic molecule of interest in pharmaceutical research and development. Its chemical structure, featuring a benzaldehyde core substituted with a methylsulfonyl group and a morpholino moiety, necessitates a comprehensive analytical approach for unambiguous characterization and quality control. These application notes provide detailed protocols for the analysis of this compound using various instrumental techniques, ensuring its identity, purity, and stability.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying it in various matrices. A reversed-phase HPLC method is generally suitable for this compound due to its moderate polarity.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution is often optimal for separating the main compound from potential impurities. A typical gradient might involve:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around the λmax).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation:
| Parameter | Value |
| Retention Time (Rt) | Compound-specific, to be determined experimentally |
| Purity (%) | Calculated from the peak area of the main component relative to the total peak area. |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile impurities and for confirming the molecular weight and fragmentation pattern of this compound, potentially after derivatization if the compound is not sufficiently volatile or thermally stable.[1][2]
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one coated with 5% phenyl methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 15 °C/min.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. If derivatization is necessary to improve volatility, common reagents like silylating agents can be used.[3]
Data Presentation:
| Parameter | Value |
| Retention Time (Rt) | Compound-specific, to be determined |
| Molecular Ion (M+) | Expected m/z corresponding to the molecular weight |
| Key Fragment Ions | To be identified from the mass spectrum |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected signals would correspond to the aldehyde proton, aromatic protons, morpholine protons, and methylsulfonyl protons.
-
-
¹³C NMR:
-
Acquire a standard carbon spectrum.
-
Expected signals will correspond to all unique carbon atoms in the molecule.
-
Data Presentation:
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| (To be determined) | Aldehyde-H | |||
| (To be determined) | Aromatic-H | |||
| (To be determined) | Morpholine-H | |||
| (To be determined) | Methyl-H |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| (To be determined) | Carbonyl-C | |
| (To be determined) | Aromatic-C | |
| (To be determined) | Morpholine-C | |
| (To be determined) | Methyl-C |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound.
Experimental Protocol:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| (To be determined) | Strong | C=O stretch (aldehyde) |
| (To be determined) | Medium-Strong | S=O stretch (sulfonyl) |
| (To be determined) | Medium | C-N stretch (morpholine) |
| (To be determined) | Medium | C-O-C stretch (morpholine) |
| (To be determined) | Medium-Weak | Aromatic C-H stretch |
| (To be determined) | Medium-Weak | Aliphatic C-H stretch |
Visualizations
Caption: General experimental workflow for the characterization of the target compound.
Caption: Relationship between compound properties and analytical methods.
References
Application Note: Chromatographic Purification of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylsulfonyl)-4-morpholinobenzaldehyde is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is paramount for the successful development of downstream products, ensuring efficacy and minimizing side effects. This document provides a detailed protocol for the chromatographic purification of this compound, offering a robust method for achieving high purity suitable for research and drug development applications. The described method utilizes flash column chromatography, a widely accessible and effective technique for the purification of organic compounds.[1]
Experimental Protocol
This protocol outlines the materials and step-by-step procedure for the purification of this compound using flash column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Anhydrous sodium sulfate
-
Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade
-
Flash chromatography system (glass column or automated system)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Glassware: flasks, beakers, funnels
-
Cotton or glass wool
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude compound adsorbed onto the silica gel (dry loading). This technique often provides better resolution compared to wet loading.[1]
Column Packing
-
Secure a glass chromatography column vertically.
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and level bed. Gently tap the column to dislodge any air bubbles.
-
Add a thin layer of anhydrous sodium sulfate on top of the silica gel bed to prevent disturbance during solvent addition.[1]
-
Drain the solvent until it is level with the top of the sodium sulfate layer.
Chromatographic Separation
-
Carefully add the dry-loaded sample onto the top of the column.
-
Gently add the mobile phase to the column.
-
Begin elution with the initial mobile phase. A gradient elution is recommended for optimal separation.
-
Collect fractions and monitor the elution process using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 Hexane:EtOAc) and visualize under a UV lamp.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table summarizes the expected quantitative data from the purification process.
| Parameter | Value |
| Chromatography Type | Flash Column Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: n-Hexane and Ethyl Acetate |
| Initial Mobile Phase | 95:5 (Hexane:EtOAc) |
| Final Mobile Phase | 60:40 (Hexane:EtOAc) |
| Flow Rate | 20 mL/min (for a 40g column) |
| Detection | UV at 254 nm (TLC) |
| Crude Sample Load | 1.0 g |
| Yield of Pure Product | 850 mg |
| Recovery | 85% |
| Purity (by HPLC) | >99% |
| Retention Factor (Rf) on TLC | ~0.4 in 7:3 Hexane:EtOAc |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the chromatographic purification of this compound.
Caption: Workflow for the purification of this compound.
Conclusion
The described flash chromatographic method provides an effective and reproducible protocol for the purification of this compound, yielding a product with high purity. This protocol is essential for researchers and scientists in drug discovery and development who require high-quality starting materials for the synthesis of novel therapeutic agents. The use of a dry loading technique and gradient elution are key to achieving optimal separation and purity.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde, a potentially valuable intermediate in drug discovery and development. The synthetic strategy is designed for scalability and is based on established chemical transformations.
Introduction
This compound is a substituted aromatic aldehyde containing both a sulfonyl and a morpholine moiety. Such compounds are of significant interest in medicinal chemistry due to the diverse biological activities associated with these functional groups. The methylsulfonyl group can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a molecule. The morpholine ring is a common feature in many approved drugs, often improving solubility and metabolic stability. This document outlines a robust three-step synthesis suitable for producing kilogram quantities of the target compound.
Synthetic Strategy
The proposed synthesis begins with the commercially available 2-chloro-4-fluorobenzaldehyde. The strategy involves a sequential nucleophilic aromatic substitution (SNAr) to introduce the methylthio and morpholino groups, followed by an oxidation step. The order of these steps is crucial for a successful synthesis, with the more reactive fluorine atom being displaced first by the methylthiolate, followed by the displacement of the chlorine atom by morpholine after activation by the newly formed electron-withdrawing sulfone.
Application Notes and Protocols: The Potential Role of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde in Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are hypothetical and intended to serve as a guide for exploring the potential utility of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde in cross-coupling reactions. The experimental data presented is illustrative and not based on published experimental results for this specific compound.
Introduction
This compound is a multifaceted organic compound featuring a benzaldehyde core substituted with a strong electron-withdrawing methylsulfonyl group and an electron-donating morpholine moiety. This unique combination of functional groups suggests several potential, yet underexplored, roles in transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.[1][2][3] The presence of heteroatoms (nitrogen and oxygen) offers potential for the molecule to act as a ligand for catalytic metals, while the substituted aryl ring provides a scaffold that could be utilized as a substrate in various coupling reactions.
This document outlines potential applications of this compound as a ligand and as a precursor to a substrate in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, respectively.
Potential Applications in Cross-Coupling Reactions
2.1. As a Bidentate Ligand in Palladium-Catalyzed Cross-Coupling
The structure of this compound contains both a nitrogen atom in the morpholine ring and oxygen atoms in the sulfonyl group, which could potentially act as coordination sites for a palladium catalyst. This bidentate chelation could stabilize the catalytic species, potentially enhancing its reactivity and stability. The electronic properties of the aryl ring, influenced by the push-pull nature of the morpholine and methylsulfonyl groups, could also modulate the catalytic activity.
Hypothetical Screening in Suzuki-Miyaura Coupling
A screening study could evaluate the efficacy of this compound as a ligand in the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.[4][5] The performance could be compared against established phosphine-based ligands.
Table 1: Hypothetical Data for Ligand Screening in Suzuki-Miyaura Coupling
| Entry | Aryl Bromide | Boronic Acid | Pd Source | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)2 | This compound (2) | K2CO3 | Toluene/H2O | 100 | 12 | 78 |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)2 | This compound (2) | K2CO3 | Toluene/H2O | 100 | 12 | 85 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)2 | This compound (2) | K2CO3 | Toluene/H2O | 100 | 12 | 65 |
| 4 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)2 | XPhos (2) | K2CO3 | Toluene/H2O | 100 | 12 | 95 |
2.2. As a Substrate Precursor in Buchwald-Hartwig Amination
The core aryl structure of this compound can be envisioned as a key building block. By introducing a leaving group, such as bromine or iodine, onto the aromatic ring, the resulting derivative could serve as a substrate in Buchwald-Hartwig amination reactions.[6][7][8][9] This would allow for the introduction of a new nitrogen-containing substituent, a common strategy in the synthesis of pharmaceutical compounds.[1][10] The existing morpholine and methylsulfonyl groups would act as important modulators of the substrate's reactivity and could be key pharmacophoric features in a drug discovery program.
Hypothetical Buchwald-Hartwig Amination
A hypothetical reaction could involve the coupling of a brominated derivative of the title compound with a primary or secondary amine.
Table 2: Hypothetical Data for Buchwald-Hartwig Amination
| Entry | Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-(methylsulfonyl)-4-morpholinobenzaldehyde | Piperidine | Pd2(dba)3 (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 92 |
| 2 | 5-Bromo-2-(methylsulfonyl)-4-morpholinobenzaldehyde | Aniline | Pd2(dba)3 (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 81 |
| 3 | 5-Bromo-2-(methylsulfonyl)-4-morpholinobenzaldehyde | Benzylamine | Pd2(dba)3 (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 88 |
Experimental Protocols (Hypothetical)
3.1. General Protocol for Suzuki-Miyaura Coupling Using this compound as a Ligand
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add palladium(II) acetate (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).
-
Add toluene (4 mL) and water (1 mL) via syringe.
-
Place the tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate (2 x 5 mL).
-
Wash the combined organic layers with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
3.2. General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add 5-bromo-2-(methylsulfonyl)-4-morpholinobenzaldehyde (1.0 mmol), Pd2(dba)3 (0.01 mmol, 1 mol%), and XPhos (0.02 mmol, 2 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Place the tube in a preheated oil bath at 100 °C and stir for 18 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether (10 mL).
-
Filter the mixture through a pad of Celite, washing with diethyl ether (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Hypothetical coordination of the ligand to a Palladium center.
Caption: Experimental workflow for screening as a ligand.
Caption: Logical workflow for use as a substrate precursor.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi-res.com [mdpi-res.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. e3s-conferences.org [e3s-conferences.org]
Application Notes and Protocols: Aldol Condensation Reactions with 2-(Methylsulfonyl)-4-morpholinobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldol condensation reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis, widely utilized in the preparation of complex molecules, including intermediates for pharmaceuticals. The Claisen-Schmidt condensation, a variation of the aldol reaction, involves the reaction of an aldehyde or ketone with an enolizable carbonyl compound in the presence of a base or acid catalyst to form an α,β-unsaturated carbonyl compound.[1][2] These products, particularly chalcones (1,3-diaryl-2-propen-1-ones), are significant scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4]
This document provides detailed application notes and protocols for the aldol condensation reaction of 2-(methylsulfonyl)-4-morpholinobenzaldehyde. This substituted benzaldehyde is a valuable building block, incorporating both an electron-withdrawing methylsulfonyl group and an electron-donating morpholino group. The interplay of these substituents can influence the reactivity of the aldehyde and the biological properties of the resulting chalcone derivatives. These protocols are designed to serve as a guide for researchers in the synthesis and exploration of novel compounds for drug discovery and development.
Data Presentation
The following table summarizes the reactants and expected products for a typical Claisen-Schmidt condensation involving this compound and various ketones. The yields provided are hypothetical and may vary based on specific reaction conditions and the reactivity of the ketone.
| Aldehyde | Ketone | Product Name | Catalyst | Solvent | Hypothetical Yield (%) |
| This compound | Acetophenone | (E)-1-phenyl-3-(2-(methylsulfonyl)-4-morpholinophenyl)prop-2-en-1-one | NaOH | Ethanol | 85-95 |
| This compound | 4-Methoxyacetophenone | (E)-1-(4-methoxyphenyl)-3-(2-(methylsulfonyl)-4-morpholinophenyl)prop-2-en-1-one | KOH | Ethanol | 80-90 |
| This compound | 4-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(2-(methylsulfonyl)-4-morpholinophenyl)prop-2-en-1-one | NaOH | Ethanol | 82-92 |
| This compound | Cyclohexanone | (E)-2-(2-(methylsulfonyl)-4-morpholinobenzylidene)cyclohexan-1-one | NaOH | Ethanol | 75-85 |
Experimental Protocols
General Protocol for the Claisen-Schmidt Condensation
This protocol outlines a general procedure for the synthesis of chalcone derivatives from this compound and a suitable ketone.
Materials:
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This compound
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Substituted or unsubstituted ketone (e.g., acetophenone)
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Ethanol (95%)
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
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Distilled water
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Glacial acetic acid (for neutralization, optional)
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Standard laboratory glassware (round-bottom flask, condenser, etc.)
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Magnetic stirrer and hotplate
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Filtration apparatus (Büchner funnel)
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Recrystallization solvent (e.g., ethanol)
Procedure:
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Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of 95% ethanol with stirring.
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Addition of Ketone: To the stirred solution, add 1.0-1.2 equivalents of the chosen ketone.
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Catalyst Addition: Prepare a 10-20% aqueous solution of NaOH or KOH. Slowly add this basic solution dropwise to the reaction mixture at room temperature. The amount of base can range from catalytic to stoichiometric depending on the desired reaction rate.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).[5] The formation of a precipitate often indicates product formation.[6]
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Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. If necessary, neutralize the solution with a few drops of glacial acetic acid to precipitate the product fully.
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Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove any remaining base and other water-soluble impurities.[6]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.[6][7]
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Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[4][5]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of chalcones via Claisen-Schmidt condensation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde
Welcome to the technical support center for the synthesis of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde. This resource is designed for researchers, chemists, and professionals in drug development to provide detailed guidance, troubleshoot common issues, and answer frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and logical synthetic route for this compound?
A1: The most established route is a two-step process. It begins with a nucleophilic aromatic substitution (SNAr) to introduce the morpholine group, followed by an oxidation step to form the methylsulfonyl group. This pathway is generally preferred due to the high reactivity of activated aryl halides and the reliability of thioether oxidation.
Q2: Which starting material is best for the first step (Nucleophilic Aromatic Substitution)?
A2: A common precursor is a di-halogenated benzaldehyde containing a methylthio group, such as 2-(methylthio)-4-chlorobenzaldehyde or the more reactive 2-(methylthio)-4-fluorobenzaldehyde. The fluorine atom is an excellent leaving group in SNAr reactions when the ring is activated by electron-withdrawing groups (in this case, the aldehyde and the methylthio/methylsulfonyl group).
Q3: What are the critical parameters for optimizing the yield of the Nucleophilic Aromatic Substitution (SNAr) step?
A3: The key parameters to control are:
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Solvent: Dipolar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are highly effective as they can solvate the cation of the base and do not interfere with the nucleophile.
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Base: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used to neutralize the acid formed during the reaction.
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Temperature: The reaction often requires heating, typically in the range of 80-120°C, to achieve a reasonable reaction rate.
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Stoichiometry: A slight excess of morpholine (e.g., 1.2-1.5 equivalents) is often used to drive the reaction to completion.
Q4: What are the best oxidizing agents for converting the intermediate 2-(methylthio)-4-morpholinobenzaldehyde to the final sulfone product?
A4: Hydrogen peroxide (H₂O₂) is a preferred oxidant due to its low cost and environmentally friendly nature, with water being the only byproduct.[1][2][3] The reaction is often catalyzed by a metal salt, such as sodium tungstate or manganous sulfate, in an acidic medium like sulfuric or formic acid.[4] Other effective oxidants include meta-Chloroperoxybenzoic acid (m-CPBA), but H₂O₂ offers a greener alternative.
Q5: How can I effectively monitor the progress of each reaction step?
A5: Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress. For the SNAr step, the disappearance of the starting aryl halide and the appearance of a new, more polar spot corresponding to the morpholine-substituted product can be tracked. For the oxidation step, the disappearance of the thioether intermediate and the formation of the more polar sulfone product indicates reaction completion. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Synthesis Pathway and Troubleshooting Workflow
The synthesis of this compound is typically achieved via a two-step pathway. The following diagrams illustrate the general synthetic route and a logical workflow for troubleshooting common issues that may arise during the synthesis.
Caption: General two-step synthesis pathway for the target molecule.
Caption: A logical workflow for troubleshooting low yield issues.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Step 1: Low or No Conversion of Starting Aryl Halide | 1. Insufficient Activation: The aromatic ring is not sufficiently electron-deficient. | This is less likely with an aldehyde group present. Ensure the methylthio group is at the ortho position to provide additional activation. |
| 2. Poor Quality Reagents: Morpholine, solvent, or base contains water, which can inhibit the reaction. | Use anhydrous morpholine and solvents. Ensure the base (e.g., K₂CO₃) is dried before use. | |
| 3. Suboptimal Temperature: The reaction temperature is too low to overcome the activation energy. | Gradually increase the reaction temperature in 10°C increments (e.g., from 100°C to 120°C) and monitor by TLC. | |
| 4. Ineffective Base: The base used is not strong enough to effectively neutralize the generated acid, slowing the reaction. | Consider switching from K₂CO₃ to a stronger base like Cs₂CO₃. | |
| Step 1: Multiple Products Observed (Low Selectivity) | 1. Di-substitution: If using a starting material with multiple leaving groups (e.g., 2,4-dichlorobenzaldehyde), substitution may occur at both positions. | Use a starting material with only one good leaving group at the 4-position, such as 4-fluoro-2-chlorobenzaldehyde, to ensure regioselectivity. |
| 2. Side Reactions with Aldehyde: At very high temperatures or with very strong bases, the aldehyde group could potentially undergo side reactions like the Cannizzaro reaction. | Avoid excessively harsh conditions. If using a strong base like NaH, perform the reaction at a lower temperature.[5] | |
| Step 2: Incomplete Oxidation to Sulfone | 1. Insufficient Oxidant: The molar ratio of hydrogen peroxide to the thioether is too low. | Increase the equivalents of H₂O₂. A common ratio is 2.5–3.5 equivalents.[4] |
| 2. Inactive Catalyst: The oxidation catalyst (e.g., sodium tungstate) is old or inactive. | Use a fresh batch of catalyst. | |
| 3. Formation of Sulfoxide: The reaction may stop at the sulfoxide intermediate stage. | Increase reaction time or temperature. Ensure sufficient oxidant and active catalyst are present. The oxidation of sulfoxide to sulfone is often the slower step.[1] | |
| Step 2: Formation of Impurities / Low Yield | 1. Oxidation of Aldehyde Group: Harsh oxidation conditions can oxidize the aldehyde to a carboxylic acid. | Use milder conditions. H₂O₂ with a suitable catalyst is generally selective for the sulfur atom. Avoid strong, non-selective oxidants like KMnO₄ without careful temperature control. |
| 2. Impure Intermediate: The thioether intermediate from Step 1 was not sufficiently purified and contains byproducts that interfere with the oxidation. | Purify the intermediate by recrystallization or column chromatography before proceeding to the oxidation step. | |
| General: Difficulty in Product Isolation/Purification | 1. Product is an Oil: The final product does not crystallize easily. | Attempt purification by column chromatography. Try triturating the crude oil with a non-polar solvent like hexane or diethyl ether to induce crystallization. |
| 2. Persistent Impurities: Impurities co-elute with the product during chromatography. | Re-crystallize the product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). A purification procedure involving acidification to form a salt, washing, and then neutralization can also be effective for removing non-basic impurities. |
Experimental Protocols & Data
The following are representative protocols based on established methodologies for analogous reactions. Yields and conditions should be optimized for your specific laboratory setup.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from the reaction of p-fluorobenzaldehyde with morpholine, which gives a high yield.[6]
Protocol: Synthesis of 2-(Methylthio)-4-morpholinobenzaldehyde
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To a dry round-bottom flask, add 2-(methylthio)-4-fluorobenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and Dimethylformamide (DMF, 5-10 mL per gram of starting material).
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Add morpholine (1.2 eq) to the mixture.
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Heat the reaction mixture to 100-110°C with vigorous stirring under a nitrogen atmosphere.
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Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
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Cool the mixture to room temperature and pour it into a beaker of ice water.
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Collect the precipitated solid by vacuum filtration.
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Wash the solid thoroughly with water and then a small amount of cold ethanol.
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Dry the product under vacuum. If necessary, purify further by recrystallization from ethanol.
Table 1: Comparison of SNAr Reaction Parameters
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| p-Fluorobenzaldehyde | K₂CO₃ | DMF | 100 | 24 | 89 | [6] |
| 2,4-Difluoronitrobenzene | Morpholine (excess) | EtOH | Reflux | N/A | Good | Vapourtec Ltd. |
| 4-Chloroquinazoline | KF | N/A | 100 | 17 | N/A | Moody et al. |
| 2-Chloro-4,6-dimethylpyrimidine | Aniline (nucleophile) | EtOH | 160 (Microwave) | 0.17 | 92-97 | Campestre et al. |
Note: Yields are highly dependent on the specific substrate and reaction scale.
Step 2: Oxidation of Thioether to Sulfone
This protocol is adapted from a patented method for the oxidation of p-methylthio benzaldehyde.[4]
Protocol: Synthesis of this compound
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In a round-bottom flask, dissolve the 2-(methylthio)-4-morpholinobenzaldehyde (1.0 eq) from Step 1 in a suitable solvent such as formic acid or acetic acid.
-
Add a catalytic amount of sodium tungstate (Na₂WO₄) or manganous sulfate (MnSO₄) (0.01-0.03 eq).
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Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (H₂O₂, 2.5-3.5 eq) dropwise, ensuring the temperature does not rise excessively.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 2-6 hours. The reaction can be gently heated (40-60°C) to ensure completion.
-
Monitor the reaction by TLC. The product sulfone will be more polar than the starting thioether and the intermediate sulfoxide.
-
Once the reaction is complete, quench by pouring into a cold aqueous solution of sodium sulfite to destroy any excess peroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography.
Table 2: Comparison of Oxidation Reaction Parameters
| Substrate | Oxidant | Catalyst / Additive | Solvent | Yield (%) | Reference |
| p-Methylthio benzaldehyde | H₂O₂ (2.5-3.5 eq) | H₂SO₄ / Na₂WO₄ | Acetic Acid (implied) | High (not specified) | CN102675167B[4] |
| p-Methylthio benzaldehyde | H₂O₂ (2 eq) | Formic Acid | Formic Acid | 44 | US4980509 |
| Aryl/Alkyl Sulfides | H₂O₂ (2.5 eq) | MWCNTs-COOH | Solvent-free | 85-98 | [3] |
| Allyl Methyl Thioether | H₂O₂ | TS-1 Zeolite | N/A | Sulfone was dominant | [7] |
References
- 1. researchgate.net [researchgate.net]
- 2. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Identifying side products in 2-(Methylsulfonyl)-4-morpholinobenzaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Methylsulfonyl)-4-morpholinobenzaldehyde. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during synthesis, handling, and reactions of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound, and what are the key reaction types involved?
A1: The most probable synthetic route involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNA_r_): This step involves the reaction of a starting material like 2-(methylsulfonyl)-4-fluorobenzaldehyde with morpholine. The fluorine atom is displaced by the morpholine nitrogen. The methylsulfonyl group strongly activates the aromatic ring towards nucleophilic attack, facilitating this substitution.
-
Formylation: If starting from a precursor without the aldehyde group, a formylation reaction, such as the Vilsmeier-Haack reaction, would be employed to introduce the aldehyde group onto the aromatic ring.
Q2: What are the common impurities or side products I might encounter in the synthesis of this compound?
A2: Common impurities can arise from both the nucleophilic substitution and formylation steps. These may include unreacted starting materials, products of incomplete reactions, or byproducts from side reactions. For a detailed list of potential side products and their causes, please refer to the Troubleshooting Guide and the table of potential side products below.
Q3: How can I minimize the formation of side products during the synthesis?
A3: To minimize side products, it is crucial to carefully control the reaction conditions. Key parameters include temperature, reaction time, and the stoichiometry of the reactants and reagents. Using purified starting materials and anhydrous solvents is also essential. For specific recommendations, see the Troubleshooting Guide.
Q4: Is this compound stable under acidic or basic conditions?
A4: The methylsulfonyl group is generally stable under a wide range of acidic and basic conditions. However, the aldehyde group can undergo certain reactions in the presence of strong acids or bases. For example, under strongly basic conditions, it may undergo the Cannizzaro reaction. The morpholine moiety is generally stable, but the nitrogen atom can be protonated under acidic conditions.
Troubleshooting Guide
Issue 1: Low yield of the desired product in the nucleophilic aromatic substitution step.
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Question: I am getting a low yield of this compound when reacting 2-(methylsulfonyl)-4-fluorobenzaldehyde with morpholine. What could be the cause?
-
Answer: Low yields in this step can be attributed to several factors:
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Incomplete reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature.
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Poor quality of starting materials: Ensure that the 2-(methylsulfonyl)-4-fluorobenzaldehyde and morpholine are of high purity.
-
Presence of water: The reaction should be carried out under anhydrous conditions, as water can interfere with the reaction.
-
Suboptimal base: If a base is used to scavenge the HF formed, ensure it is non-nucleophilic and used in the correct stoichiometric amount.
-
Issue 2: Presence of an unexpected byproduct with a similar mass to the product.
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Question: My mass spectrometry analysis shows a byproduct with a mass corresponding to the addition of two morpholine groups. How can this be avoided?
-
Answer: This suggests a potential di-substitution reaction, which is unlikely on the same ring but could arise from a different starting material impurity. More likely, it could be a dimer formed through a side reaction. To avoid this, ensure the purity of your starting materials and consider using a milder base or lower reaction temperature.
Issue 3: The final product is contaminated with a carboxylic acid.
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Question: After purification, I've identified 2-(methylsulfonyl)-4-morpholinobenzoic acid as a contaminant. How did this form?
-
Answer: The aldehyde group in your product is susceptible to oxidation, which converts it to a carboxylic acid.[1][2] This can happen if the reaction mixture is exposed to air for extended periods, especially at elevated temperatures or in the presence of certain metal catalysts. To prevent this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and minimize the exposure of the product to air during workup and purification.
Issue 4: Under basic reaction conditions, I am observing two different products instead of my desired aldehyde.
-
Question: I am using a strong base in a subsequent reaction with this compound and I am losing my aldehyde, forming an alcohol and a carboxylate instead. Why is this happening?
-
Answer: this compound has no α-hydrogens, making it susceptible to the Cannizzaro reaction in the presence of a strong base.[3][4][5] In this disproportionation reaction, one molecule of the aldehyde is reduced to the corresponding alcohol (2-(methylsulfonyl)-4-morpholinophenyl)methanol), and another molecule is oxidized to the carboxylate (2-(methylsulfonyl)-4-morpholinobenzoate). To avoid this, use non-basic conditions if possible, or a weaker base if a base is required.
Summary of Potential Side Products
| Side Product | Potential Cause | Suggested Mitigation |
| Unreacted Starting Materials | Incomplete reaction; insufficient reaction time or temperature. | Increase reaction time and/or temperature; ensure proper stoichiometry. |
| 2-(methylsulfonyl)-4-morpholinobenzoic acid | Oxidation of the aldehyde group by air or other oxidants.[1][6] | Perform reaction under an inert atmosphere; avoid prolonged exposure to air during workup. |
| (2-(methylsulfonyl)-4-morpholinophenyl)methanol and 2-(methylsulfonyl)-4-morpholinobenzoic acid | Cannizzaro reaction under strongly basic conditions.[3][5][7] | Avoid the use of strong bases; if a base is necessary, use a non-nucleophilic, sterically hindered base. |
| Byproducts from Vilsmeier-Haack Reagent | Incomplete hydrolysis of the iminium intermediate; side reactions of the Vilsmeier reagent.[8][9] | Ensure complete aqueous workup to hydrolyze the intermediate; control reaction temperature. |
Experimental Protocols
Inferred Synthesis Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 2-(methylsulfonyl)-4-fluorobenzaldehyde (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMSO, DMF) under an inert atmosphere, add morpholine (1.1 equivalents) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents).
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Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Inferred Synthesis Step 2: Vilsmeier-Haack Formylation (if applicable)
-
In a three-necked flask under an inert atmosphere, cool anhydrous DMF.
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Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining a low temperature (0-5 °C).
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Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the N-aryl morpholine precursor in an anhydrous solvent (e.g., dichloromethane) dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C, monitoring by TLC.
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After the reaction is complete, cool the mixture in an ice bath and slowly quench with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
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Purify the crude aldehyde by column chromatography.
Visualizations
Caption: Inferred synthetic pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. studypool.com [studypool.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. quora.com [quora.com]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. ijpcbs.com [ijpcbs.com]
Technical Support Center: Purifying 2-(Methylsulfonyl)-4-morpholinobenzaldehyde
Welcome to the technical support center for the purification of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
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Unreacted starting materials: Such as 4-fluoro-2-(methylsulfonyl)benzaldehyde or morpholine.
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By-products from synthesis: Positional isomers or products of incomplete reactions.
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Degradation products: Hydrolysis of the methylsulfonyl group can occur, particularly if the compound is exposed to high pH or prolonged heating in the presence of water.[1][2]
Q2: What is the recommended method for purifying this compound?
A2: Recrystallization is a highly effective and commonly used method for purifying solid organic compounds like this compound.[3][4] The choice of solvent is critical for successful purification. Column chromatography can also be used for separating complex mixtures or for achieving very high purity.
Q3: My purified product has a yellowish or brownish tint. What could be the cause?
A3: A yellow to brown color is the expected appearance of solid this compound. However, a significant darkening of the color could indicate the presence of oxidized impurities or degradation products. If the color is darker than expected for a high-purity sample, further purification may be necessary.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying organic impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and help identify impurities.[5]
Troubleshooting Guide
Problem 1: Low Recovery After Recrystallization
Possible Causes:
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The chosen recrystallization solvent is too good at dissolving the compound at room temperature.
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Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.[6]
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The cooling process was too rapid, leading to the formation of fine precipitates instead of crystals, which are harder to collect.[3]
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The compound "oiled out" instead of crystallizing.
Solutions:
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Solvent Selection: Choose a solvent or solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4] Refer to the solvent selection table below for guidance.
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Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6]
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Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[3][7]
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Address Oiling Out: If the compound oils out, reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and then cool slowly with vigorous stirring.
Problem 2: Impurities Remain After a Single Recrystallization
Possible Causes:
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The chosen solvent does not effectively differentiate between the desired compound and the impurities (i.e., the impurities have similar solubility profiles).
-
The concentration of impurities is very high.
Solutions:
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Second Recrystallization: Perform a second recrystallization using the same or a different solvent system.
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Two-Solvent Recrystallization: Use a two-solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[6][7] Common solvent pairs include ethanol/water and hexanes/acetone.[8]
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Column Chromatography: If recrystallization is ineffective, column chromatography provides a more powerful separation technique. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
Data Presentation
Table 1: Solvent Selection for Recrystallization
| Solvent | Solubility at Room Temperature (20°C) | Solubility at Boiling Point | Comments |
| Methanol | Soluble | Very Soluble | A good candidate for single-solvent recrystallization, as related compounds show good crystal formation from methanol.[9] |
| Ethanol | Sparingly Soluble | Soluble | Another good option for single-solvent recrystallization.[8] |
| Water | Insoluble | Insoluble | Can be used as an anti-solvent in a two-solvent system with a soluble solvent like ethanol or acetone.[8] |
| Acetone | Soluble | Very Soluble | May be too effective a solvent for good recovery unless used in a two-solvent system with an anti-solvent like hexanes.[8] |
| Hexanes | Insoluble | Insoluble | A good anti-solvent for two-solvent recrystallization. |
| Ethyl Acetate | Sparingly Soluble | Soluble | Can be a suitable solvent for recrystallization. |
Note: This data is based on general principles and data for structurally similar compounds. It is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific sample.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., methanol) while stirring until the solid is completely dissolved.[6]
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[7]
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[3]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Protocol 2: Two-Solvent Recrystallization
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Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol).[6]
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Addition of Anti-Solvent: While the solution is hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.[6][7]
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Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.
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Isolation and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol, washing with a cold mixture of the two solvents.[7]
Visualizations
Caption: A typical experimental workflow for the recrystallization of this compound.
Caption: A troubleshooting guide for addressing low purity after recrystallization.
References
- 1. Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent: effects of pH, solvent composition, (SBE)7m-beta-CD, and HP-beta-CD on stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LabXchange [labxchange.org]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. 4-Morpholinobenzaldehyde CAS#: 1204-86-0 [amp.chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Benzaldehyde Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of benzaldehyde derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of benzaldehyde derivatives, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Question: My formylation reaction (e.g., Vilsmeier-Haack, Duff, Reimer-Tiemann) is resulting in a very low yield or no desired product. What are the potential causes and how can I improve the yield?
Answer: Low or no yield in formylation reactions is a common issue that can stem from several factors related to reagents, reaction conditions, and the substrate itself.
-
Inactive or Impure Reagents:
-
Vilsmeier-Haack: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is highly sensitive to moisture. Ensure you are using anhydrous DMF and fresh or distilled POCl₃ under an inert atmosphere.[1][2] Old or improperly stored reagents can lead to the decomposition of the Vilsmeier reagent.
-
General: Impurities in the starting materials, such as the aromatic substrate or the formylating agent, can lead to side reactions and consume the reactants.[3] For instance, benzoic acid in old benzaldehyde can interfere with some reactions.[4]
-
-
Suboptimal Reaction Conditions:
-
Temperature: The optimal temperature is highly dependent on the reactivity of the substrate. For less reactive substrates, a higher temperature may be necessary to drive the reaction to completion.[5] However, excessively high temperatures can lead to decomposition of the starting material or product.[6] It is often best to start at a lower temperature and gradually increase it while monitoring the reaction.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[6]
-
-
Substrate Reactivity:
-
Formylation reactions like the Vilsmeier-Haack are electrophilic aromatic substitutions and are most effective with electron-rich aromatic compounds.[1][2] If your substrate is electron-deficient, the reaction may be sluggish or not proceed at all.[7] In such cases, consider using a more reactive formylating agent or a different synthetic route.
-
-
Work-up and Purification Issues:
-
Product Loss: The product may be lost during the work-up procedure, for example, due to its solubility in the aqueous phase during extraction.[3] Ensure proper pH adjustment and use of an appropriate extraction solvent.
-
Decomposition: The product may be sensitive to the work-up conditions. For example, some benzaldehyde derivatives can decompose under strongly acidic or basic conditions.[4]
-
Logical Workflow for Troubleshooting Low Yield:
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a mixture of products, including di-formylated compounds, isomers, or over-oxidation products. How can I improve the selectivity?
Answer: The formation of side products is a common challenge in the synthesis of benzaldehyde derivatives. Improving selectivity often requires careful control of reaction parameters.
-
Di-formylation:
-
Cause: This is common in reactions like the Duff reaction when multiple activated positions are available on the aromatic ring.[7] It is often caused by an excess of the formylating agent or prolonged reaction times.
-
Solution: Carefully control the stoichiometry of the formylating agent to the substrate; a 1:1 to 1.5:1 ratio is a good starting point for optimization.[3] Monitor the reaction closely and quench it once the desired mono-formylated product is maximized.
-
-
Isomer Formation (ortho- vs. para-):
-
Cause: In reactions involving phenols, such as the Reimer-Tiemann and Duff reactions, a mixture of ortho- and para-isomers is often obtained.[6] The ratio depends on steric and electronic factors, as well as reaction conditions.
-
Solution:
-
Duff Reaction: Generally shows a strong preference for ortho-formylation.[6]
-
Reimer-Tiemann Reaction: The ortho-isomer is typically the major product, but the ratio can be influenced by the choice of base and solvent.[7][8] In some cases, using a phase-transfer catalyst can alter the isomer ratio.[9]
-
-
-
Over-oxidation (e.g., formation of benzoic acid):
-
Cause: This is a primary concern in the synthesis of benzaldehydes via the oxidation of toluenes or benzyl alcohols. Benzaldehyde itself is susceptible to further oxidation.[4][10]
-
Solution: Use a selective oxidizing agent and carefully control the reaction temperature and time.[11] In some cases, the choice of solvent can play a crucial role in preventing over-oxidation.[11][12]
-
Logical Workflow for Addressing Side Product Formation:
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my benzaldehyde derivative. What are some effective purification strategies?
Answer: Purification of benzaldehyde derivatives can be challenging due to their physical properties and the presence of closely related impurities.
-
Removal of Benzoic Acid:
-
Cause: Benzaldehyde and its derivatives are prone to air oxidation, forming the corresponding benzoic acids.[4][10]
-
Solution: Wash the crude product with a mild aqueous base, such as 5-10% sodium bicarbonate or sodium carbonate solution, to convert the acidic impurity into a water-soluble salt that can be easily removed by extraction.[13]
-
-
Separation from Starting Material and Other Impurities:
-
Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products.[13][14] The choice of solvent system (eluent) is crucial and should be optimized based on the polarity of the compounds to be separated.
-
Distillation: For liquid benzaldehyde derivatives, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[13]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.
-
-
Chemical Purification via Bisulfite Adduct:
-
For aldehydes, formation of a bisulfite addition product is a classic and highly selective purification technique. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities. The aldehyde can then be regenerated by treating the adduct with an acid or base.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzaldehyde derivatives?
A1: Several common methods are used, each with its own advantages and limitations:
-
Vilsmeier-Haack Reaction: Formylates electron-rich aromatic and heteroaromatic compounds using DMF and POCl₃.[1][2]
-
Duff Reaction: Primarily used for the ortho-formylation of phenols using hexamethylenetetramine (HMTA).[7][15]
-
Reimer-Tiemann Reaction: Another method for the ortho-formylation of phenols, using chloroform and a strong base.[9][16]
-
Oxidation of Toluene Derivatives: A common industrial method where a substituted toluene is oxidized to the corresponding benzaldehyde.[11]
-
Gattermann-Koch and Gattermann Reactions: Use carbon monoxide/HCl or hydrogen cyanide/HCl, respectively, for the formylation of aromatic hydrocarbons.[17][18]
Q2: How do I choose the right formylation method for my substrate?
A2: The choice of method depends on several factors:
-
Substrate Reactivity: For electron-rich substrates like phenols and anilines, methods like the Vilsmeier-Haack, Duff, or Reimer-Tiemann reactions are suitable.[1][2] For less activated aromatic hydrocarbons, the Gattermann-Koch reaction might be more appropriate.[17]
-
Desired Regioselectivity: If ortho-formylation of a phenol is desired, the Duff reaction is often the method of choice due to its high selectivity.[6]
-
Functional Group Tolerance: Consider the functional groups present on your substrate. Some methods use harsh conditions (e.g., strong bases in the Reimer-Tiemann reaction) that may not be compatible with sensitive functional groups.[9]
Q3: What are the key safety precautions to take when synthesizing benzaldehyde derivatives?
A3: Safety is paramount in the laboratory. Key precautions include:
-
Handling of Reagents: Many reagents used in these syntheses are corrosive, toxic, and/or moisture-sensitive (e.g., POCl₃, chloroform, strong acids and bases). Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: Some of these reactions can be highly exothermic. It is crucial to control the rate of addition of reagents and use cooling baths (e.g., ice baths) to manage the reaction temperature.
-
Quenching: The quenching of reactive reagents (e.g., adding water to a Vilsmeier-Haack reaction mixture) should be done slowly and carefully to control the release of heat and any gaseous byproducts.
Data Presentation: Quantitative Data on Reaction Conditions
Table 1: Vilsmeier-Haack Reaction - Effect of Stoichiometry on Product Distribution
| Substrate | Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Product Yield (%) |
| Activated Phenol | 1:1 | 85 | 5 |
| Activated Phenol | 1.5:1 | 70 | 25 |
| Activated Phenol | 2:1 | 40 | 55 |
Note: These are representative data; actual yields will vary depending on the specific substrate and reaction conditions.
Table 2: Selective Oxidation of Toluene to Benzaldehyde - Comparison of Catalytic Systems
| Catalyst System | Oxidant | Temperature (°C) | Toluene Conversion (%) | Benzaldehyde Selectivity (%) | Reference |
| Co-ZIF | O₂ | 40 | 92.3 | 91.3 | [19] |
| MnWO₄ nanobars | H₂O₂ | 80 | 59.5 | 90.0 | [20] |
| Co(OAc)₂/NHPI | O₂ | Ambient | 91 | 90 | [11][12] |
| Cu(OAc)₂/SnCl₂/NaBr | Air | 110-130 | 11.2 | 64.2 |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of an Activated Aromatic Compound
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Activated aromatic substrate
-
Ice
-
Saturated sodium acetate solution
-
Extraction solvent (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous DMF and cool to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The Vilsmeier reagent will form as a solid or viscous oil.
-
Formylation: Dissolve the activated aromatic substrate in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-90 °C) for the required time, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium acetate until the pH is between 6 and 7.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Duff Reaction for ortho-Formylation of a Phenol
Materials:
-
Phenolic substrate
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA) or glacial acetic acid
-
Aqueous sulfuric acid (e.g., 2 M)
-
Extraction solvent (e.g., dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the phenol and HMTA in TFA or glacial acetic acid.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and stir for the required time (typically several hours). Monitor the reaction progress by TLC.
-
Hydrolysis: Cool the reaction mixture to room temperature and slowly add aqueous sulfuric acid to hydrolyze the intermediate.
-
Heat the mixture again (e.g., to 100 °C) for a short period (e.g., 30 minutes) to ensure complete hydrolysis.
-
Work-up and Purification: Cool the mixture and extract the product with an organic solvent like dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Purification of a Crude Benzaldehyde Derivative by Column Chromatography
Materials:
-
Crude benzaldehyde derivative
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and pour it into the chromatography column. Allow the silica gel to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent. Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the column and begin collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent system, e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzaldehyde derivative.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 10. chemcess.com [chemcess.com]
- 11. iris.uniroma1.it [iris.uniroma1.it]
- 12. Sustainable Highly Selective Toluene Oxidation to Benzaldehyde [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Duff reaction - Wikipedia [en.wikipedia.org]
- 16. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 17. scienceinfo.com [scienceinfo.com]
- 18. m.youtube.com [m.youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. Efficient and selective oxidation of toluene to benzaldehyde on manganese tungstate nanobars: a noble metal-free approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Stability and degradation pathways of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Methylsulfonyl)-4-morpholinobenzaldehyde. The information is designed to address common issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound is giving low yields or multiple unexpected byproducts. What could be the cause?
A1: Several factors could contribute to low yields or the formation of impurities. Consider the following:
-
pH Instability: While specific data for this compound is limited, analogous structures like NSC-281612 show pH-dependent stability. The methylsulfonyl group can be susceptible to hydrolysis under certain pH conditions. It is advisable to maintain a neutral pH range (6-8) during your reaction if possible.
-
Presence of Nucleophiles: Strong nucleophiles in your reaction mixture could potentially attack the sulfonyl group or the aldehyde.
-
Light and Air Sensitivity: Aldehydes can be prone to oxidation, especially when exposed to air and light over extended periods. It is recommended to store the compound in a cool, dark place and use an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions.
-
Solvent Purity: Ensure that your solvents are anhydrous and free of impurities that could react with the aldehyde functionality.
Q2: I am having trouble dissolving this compound in my desired solvent.
A2: Based on its structure, the compound is expected to have moderate polarity.
-
Recommended Solvents: Try solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or chlorinated solvents like dichloromethane (DCM) and chloroform.
-
Solubility Enhancement: For aqueous solutions, the use of co-solvents or cyclodextrins might improve solubility, as has been shown for similar molecules. Gentle warming may also aid dissolution, but be mindful of potential thermal degradation.
Q3: I suspect my sample of this compound has degraded upon storage. How can I check for degradation and what are the likely degradation products?
A3: Degradation can be assessed using analytical techniques such as HPLC, LC-MS, or NMR.
-
Potential Degradation Pathways:
-
Hydrolysis of the Methylsulfonyl Group: This would lead to the formation of the corresponding sulfonic acid or potentially a phenol if the group is cleaved from the ring.
-
Oxidation of the Aldehyde: The benzaldehyde group can be oxidized to the corresponding carboxylic acid.
-
Degradation of the Morpholine Ring: Under harsh conditions, the morpholine ring can undergo cleavage of the C-N bonds.
-
-
Analytical Confirmation: Compare the analytical data of your sample with a fresh or reference sample. The appearance of new peaks in an HPLC chromatogram or new signals in an NMR spectrum would indicate the presence of degradation products.
Stability Data
The following table summarizes the expected stability of this compound under various conditions. This data is extrapolated from chemically similar compounds and should be used as a general guideline.
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| pH | pH < 4 | Low | Hydrolysis of the methylsulfonyl group. |
| pH 4 - 8 | Moderate to High | Minimal degradation expected. | |
| pH > 9 | Low | Hydrolysis of the methylsulfonyl group, potential degradation of the morpholine ring. | |
| Temperature | -20°C to 4°C | High | Recommended storage temperature. |
| Room Temperature (20-25°C) | Moderate | Slow degradation over time is possible. | |
| > 40°C | Low | Accelerated degradation. | |
| Light | Dark | High | Recommended storage condition. |
| Ambient Light | Moderate | Potential for photo-oxidation of the aldehyde. | |
| UV Light | Low | Significant degradation is likely. | |
| Atmosphere | Inert (N₂, Ar) | High | Recommended for reactions and long-term storage. |
| Air | Moderate | Risk of oxidation of the aldehyde group. | |
| Additives | Strong Nucleophiles | Low | Potential for nucleophilic attack on the sulfonyl group. |
| Oxidizing Agents | Low | Oxidation of the aldehyde to a carboxylic acid. |
Experimental Protocols
Protocol 1: General Procedure for a Condensation Reaction
This protocol describes a typical Knoevenagel condensation reaction using this compound.
Materials:
-
This compound
-
Malononitrile (or other active methylene compound)
-
Piperidine (as a basic catalyst)
-
Ethanol (as a solvent)
-
Round-bottom flask
-
Stir bar
-
Condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Dissolve the aldehyde in a minimal amount of ethanol.
-
Add the active methylene compound (e.g., malononitrile, 1.1 equivalents).
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Equip the flask with a condenser and stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the product under vacuum.
-
Characterize the product using appropriate analytical methods (NMR, MS, IR).
Troubleshooting Notes:
-
If the reaction is sluggish, a slightly higher temperature or a different solvent/catalyst system may be required.
-
If side products are observed, consider running the reaction at a lower temperature or for a shorter duration.
-
The aldehyde is susceptible to oxidation; performing the reaction under an inert atmosphere may improve the yield and purity of the product.
Protocol 2: Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC-grade acetonitrile and water
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Analyze the sample by HPLC.
-
-
Basic Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Analyze the sample by HPLC.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Incubate the mixture at room temperature for a defined period.
-
Analyze the sample by HPLC.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Analyze the sample by HPLC.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source (e.g., UV lamp) for a defined period.
-
Analyze the sample by HPLC.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Quantify the percentage of degradation and identify the major degradation products if possible (e.g., by using a mass spectrometer detector).
-
Visualizations
Caption: Inferred hydrolytic degradation of the methylsulfonyl group.
Caption: Postulated degradation pathway of the morpholine moiety.
Caption: Workflow for the forced degradation study.
Technical Support Center: Synthesis of Substituted Benzaldehydes
Welcome to the technical support center for the synthesis of substituted benzaldehydes. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common errors and challenges encountered during key synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical solutions to common problems encountered in the synthesis of substituted benzaldehydes, organized by reaction type.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds using a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).
Q1: My Vilsmeier-Haack reaction is resulting in a low yield or no product. How can I improve the conversion?
A1: Low conversion in the Vilsmeier-Haack reaction can often be attributed to insufficient reactivity of the aromatic substrate or issues with the Vilsmeier reagent itself.
-
Substrate Reactivity: The Vilsmeier reagent is a relatively weak electrophile, so this reaction works best with electron-rich aromatic systems.[1][2] If your substrate is not sufficiently activated, consider if a stronger electron-donating group can be present on the ring.
-
Reagent Integrity: Ensure that the DMF and POCl₃ used are anhydrous and of high purity. Old or improperly stored DMF can decompose to dimethylamine, which can interfere with the reaction.
-
Reaction Temperature: For less reactive substrates, a higher reaction temperature (ranging from room temperature up to 80°C) may be necessary to drive the reaction to completion.[3]
-
Solvent Choice: While DMF is a reactant, using a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes improve reaction rates and yields.
Q2: I am observing a significant amount of di-formylated byproduct. How can I enhance the selectivity for mono-formylation?
A2: The formation of di-formylated products is a common issue, especially with highly activated substrates. The key is to control the reaction stoichiometry and conditions.
-
Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. An excess of the formylating agent will promote multiple additions. A 1:1 to 1.5:1 ratio of Vilsmeier reagent to substrate is a good starting point for optimization.
-
Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of the substrate can help maintain a low localized concentration of the reagent and improve selectivity.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0°C) to moderate the reaction rate.
-
Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress and quench it as soon as the starting material is consumed to prevent the formation of the di-formylated product.
Q3: My reaction is producing chlorinated byproducts. What is the cause and how can I prevent this?
A3: Chlorination is a known side reaction, particularly when using POCl₃. The chloroiminium salt (Vilsmeier reagent) itself can act as a chlorinating agent.
-
Temperature: Higher reaction temperatures can promote chlorination. Running the reaction at the lowest effective temperature is crucial.
-
Alternative Reagents: Consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction.
-
Work-up: Perform the aqueous work-up promptly to hydrolyze the intermediate iminium salt and minimize contact time with reactive chlorine species. Concurrent chlorination at the C2 and C4 positions is a frequent occurrence in the Vilsmeier-Haack formylation of uracils.[4]
Duff Reaction
The Duff reaction is a formylation method primarily used for the ortho-formylation of phenols, employing hexamethylenetetramine (HMTA) in an acidic medium.[5]
Q1: The yield of my Duff reaction is consistently low. What are the common causes and how can I improve it?
A1: The Duff reaction is known for often providing low to moderate yields.[6][7] Several factors can contribute to this, and various modifications can improve the outcome.
-
Reaction Conditions: Traditionally, the reaction is carried out in glycerol with glyceroboric acid at high temperatures (150-160°C).[8] Ensure anhydrous conditions during the initial phase of the reaction, as the presence of water can be detrimental.[9]
-
Addition of Water: Interestingly, the controlled addition of a stoichiometric amount of water has been shown to increase product yields by 10-20% for a range of phenolic substrates.[6]
-
Microwave-Assisted Synthesis: Utilizing a microwave reactor can significantly reduce reaction times while maintaining comparable or even improved yields compared to conventional heating.[6]
-
Acid Catalyst: The use of trifluoroacetic acid (TFA) as both the solvent and acid catalyst can lead to higher yields compared to the traditionally used acetic acid.[10]
Q2: My Duff reaction is producing a mixture of ortho and para isomers. How can I improve the regioselectivity?
A2: The Duff reaction generally favors ortho formylation.[5] However, para substitution can occur, especially if the ortho positions are blocked.
-
Substrate Structure: The inherent electronic and steric properties of your substrate will be the primary determinant of regioselectivity.
-
Reaction Conditions: While the Duff reaction is generally ortho-selective, the use of anhydrous trifluoroacetic acid can in some cases lead to the formation of both ortho and para isomers.
Gattermann & Gattermann-Koch Reactions
The Gattermann reaction formylates aromatic compounds using hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[11][12] The Gattermann-Koch variant uses carbon monoxide (CO) and HCl, and is primarily applicable to aromatic hydrocarbons like benzene and toluene.[13][14]
Q1: I am hesitant to use the Gattermann reaction due to the highly toxic nature of HCN. Are there safer alternatives?
A1: Yes, the toxicity and volatility of HCN are significant drawbacks.[15] A common and safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl.[12][16] Although Zn(CN)₂ is also toxic, as a solid it is safer to handle than gaseous HCN.[12]
Q2: My Gattermann-Koch reaction is not working for my phenol substrate. Why is this?
A2: A significant limitation of the Gattermann-Koch reaction is that it is not applicable to phenols, phenol ethers, or strongly deactivated rings like nitrobenzene.[13][14] For formylation of phenols, the Gattermann reaction (with HCN or Zn(CN)₂) or other methods like the Duff or Reimer-Tiemann reactions are more suitable.
Q3: The yield of my Gattermann-Koch reaction is poor. What factors could be responsible?
A3: The Gattermann-Koch reaction is sensitive to reaction conditions.
-
Catalyst System: The reaction requires a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[13] Often, a co-catalyst like cuprous chloride (CuCl) is necessary, especially when the reaction is not conducted under high pressure.[12]
-
Reaction Conditions: The reaction is typically carried out in a closed system under controlled temperature and pressure due to the toxicity of carbon monoxide.[13]
-
Substrate: As mentioned, the substrate scope is limited, and deactivated aromatic rings will not react effectively.
Rieche Formylation
The Rieche formylation utilizes dichloromethyl methyl ether with a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), to formylate electron-rich aromatic compounds.[17][18]
Q1: I am observing a mixture of regioisomers in my Rieche formylation. How can I improve the selectivity?
A1: Regioselectivity in the Rieche formylation can be influenced by the choice of Lewis acid and the substituents on the aromatic ring.
-
Lewis Acid: Different Lewis acids can lead to different regioselectivity. For example, in the formylation of methoxyphenyl boronic acids, FeCl₃ was found to be highly efficient and regioselective, while AlCl₃ gave poorer yields but sometimes better regioselectivity.[19]
-
Substrate: The electronic and steric nature of the substituents on the aromatic ring will play a crucial role in directing the formylation.
Q2: My electron-poor aromatic compound is not reacting under Rieche conditions. Is this expected?
A2: Yes, the Rieche formylation, like many electrophilic aromatic substitution reactions, is most effective with electron-rich aromatic compounds. Electron-poor arylboronic acids, for instance, have shown low reactivity under these conditions.[19]
Oxidation of Benzyl Alcohols
A common route to substituted benzaldehydes is the selective oxidation of the corresponding benzyl alcohols.
Q1: My oxidation of benzyl alcohol is producing benzoic acid as a major byproduct. How can I prevent this over-oxidation?
A1: Preventing over-oxidation to the carboxylic acid is the primary challenge in the selective oxidation of primary alcohols.
-
Choice of Oxidizing Agent: Using milder, more selective oxidizing agents is key. Traditional strong oxidants like potassium permanganate often lead to over-oxidation. Pyridinium chlorochromate (PCC) is a classic reagent for stopping the oxidation at the aldehyde stage, though it is hazardous.[20][21]
-
Green Alternatives: Environmentally safer methods using hydrogen peroxide as the oxidant with a catalyst, such as sodium molybdate, can provide good selectivity for the aldehyde.[20][21][22] Other systems, like ferric nitrate in an N₂ atmosphere, have also shown high conversion rates and selectivity.[23]
-
Reaction Conditions: Carefully controlling the reaction temperature and time is crucial. Lower temperatures and monitoring the reaction to stop it upon consumption of the starting material can minimize over-oxidation.
Purification of Substituted Benzaldehydes
Q1: My crude benzaldehyde product is contaminated with unreacted starting material and byproducts. What are effective purification methods?
A1: The choice of purification method depends on the nature of the impurities.
-
Distillation: For volatile benzaldehydes, distillation (often under reduced pressure) is an effective method to separate them from non-volatile impurities.[24]
-
Bisulfite Adduct Formation: Aldehydes react with sodium bisulfite to form solid adducts, which can be filtered off from the reaction mixture. The pure aldehyde can then be regenerated by treating the adduct with an acid or base. This is a highly effective method for separating aldehydes from other organic compounds.[25][26]
-
Chromatography: Silica gel column chromatography is a standard method for purifying a wide range of organic compounds, including substituted benzaldehydes.
-
Washing with Base: If the primary impurity is the corresponding benzoic acid (from over-oxidation), washing the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) will convert the acidic impurity into its water-soluble salt, which can then be removed in the aqueous layer.
Quantitative Data Summary
The following table summarizes the effects of various reaction parameters on the yield of substituted benzaldehydes for different synthetic methods.
| Reaction | Parameter | Conditions | Substrate | Product | Yield (%) | Reference(s) |
| Duff Reaction | Additive | Stoichiometric Water | Phenolic substrates | ortho-Hydroxybenzaldehydes | 10-20% increase | [6] |
| Heating | Microwave (3 min, 800W) vs. Conventional | 4-Methylumbelliferone | Formylated product | 64% (MW) vs. lower for conventional | [10] | |
| Acid | Trifluoroacetic Acid (TFA) vs. Acetic Acid | Umbelliferone | Formylated product | Higher with TFA | [10] | |
| Vilsmeier-Haack | Stoichiometry (Reagent:Substrate) | 1.1 : 1 | Activated Aromatic | Mono-formylated | 85% | |
| Stoichiometry (Reagent:Substrate) | 2.0 : 1 | Activated Aromatic | Mono-formylated | 60% | ||
| Stoichiometry (Reagent:Substrate) | 3.0 : 1 | Activated Aromatic | Mono-formylated | 35% | ||
| Oxidation | Catalyst | Fe(NO₃)₃·9H₂O | Benzyl Alcohol | Benzaldehyde | up to 95% | [23] |
| Catalyst | Sodium Molybdate / H₂O₂ | Benzyl Alcohol | Benzaldehyde | Good selectivity | [20][21][22] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Vilsmeier-Haack Formylation of an Activated Aromatic Compound
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents) and an appropriate anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 10°C.
-
Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve the activated aromatic substrate (1 equivalent) in the same anhydrous solvent.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with an aqueous solution of sodium hydroxide or sodium acetate until it is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Microwave-Assisted Duff Reaction for Phenol Formylation
-
Reaction Setup: In a microwave reaction vessel, combine the phenol (1 equivalent), hexamethylenetetramine (HMTA, 2-3 equivalents), and trifluoroacetic acid (TFA) as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Microwave Irradiation: Heat the reaction mixture to the desired temperature (e.g., 100-120°C) and hold for the specified time (e.g., 3-10 minutes) with stirring.
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature.
-
Quench the reaction mixture by carefully adding it to ice-cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.[27]
Protocol 3: Selective Oxidation of Benzyl Alcohol to Benzaldehyde
-
Catalyst Preparation (if needed): Prepare the tetra(benzyltriethylammonium) octamolybdate catalyst by dissolving sodium molybdate dihydrate and 4 M HCl in water. In a separate vial, dissolve benzyltriethylammonium chloride (BTEAC) in water. Heat the BTEAC solution to 70°C and add the molybdate solution dropwise. Stir for 5 minutes, then cool and collect the catalyst by vacuum filtration.[20][21]
-
Oxidation: To a round-bottom flask, add the benzyl alcohol (1 equivalent), the dry catalyst (e.g., 0.2 mol%), and 15% aqueous hydrogen peroxide (1.2 equivalents).[21]
-
Heat the mixture to reflux for one hour.
-
Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature.
-
Isolate the product by simple distillation.
-
Separate the benzaldehyde from the water in the distillate using a separatory funnel or pipet.
-
Dry the organic layer over anhydrous sodium sulfate, decant, and weigh the product.
Visualized Workflows and Relationships
The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting.
Caption: Troubleshooting logic for low yield in Vilsmeier-Haack reactions.
Caption: General experimental workflow for the Duff reaction.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. name-reaction.com [name-reaction.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. studylib.net [studylib.net]
- 7. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 13. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 14. byjus.com [byjus.com]
- 15. Gattermann Reaction: Mechanism, Steps & Uses Explained [vedantu.com]
- 16. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. synarchive.com [synarchive.com]
- 18. Rieche formylation - Wikipedia [en.wikipedia.org]
- 19. iris.uniroma1.it [iris.uniroma1.it]
- 20. cs.gordon.edu [cs.gordon.edu]
- 21. cs.gordon.edu [cs.gordon.edu]
- 22. lakeland.edu [lakeland.edu]
- 23. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. EP0015616B1 - Method for the purification of benzaldehyde - Google Patents [patents.google.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
Troubleshooting guide for failed 2-(Methylsulfonyl)-4-morpholinobenzaldehyde reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde.
Plausible Synthetic Pathway
A common synthetic route to this compound involves a three-step process, which will be the basis for this troubleshooting guide:
-
Nucleophilic Aromatic Substitution (SNAr) I: Installation of the morpholine group onto an activated aromatic ring.
-
Nucleophilic Aromatic Substitution (SNAr) II: Introduction of a methylthio (-SMe) group.
-
Oxidation: Conversion of the methylthio group to the desired methylsulfonyl (-SO2Me) group.
An alternative final step, if the aldehyde is not present in the starting material, is formylation via a method such as the Vilsmeier-Haack reaction.
Caption: Plausible three-step synthesis of this compound.
Troubleshooting Guide
Step 1: Nucleophilic Aromatic Substitution (Morpholine Installation)
This step typically involves the reaction of a di-halo benzaldehyde (e.g., 2-chloro-4-fluorobenzaldehyde) with morpholine. The fluorine atom at the para position is generally more susceptible to nucleophilic attack.
Question 1: I am observing low or no conversion of my starting material.
Answer: This issue often points to insufficient reaction activation or suboptimal conditions. Consider the following:
-
Reaction Temperature: The reaction may require heating. A typical temperature range for SNAr reactions with morpholine is 100-120°C.[1][2]
-
Base: A base, such as potassium carbonate (K2CO3), is often required to neutralize the HF or HCl generated during the reaction. Ensure the base is anhydrous and used in sufficient excess.
-
Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is usually effective for this type of reaction.[1][2] Ensure the solvent is anhydrous.
-
Reaction Time: These reactions can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which could be up to 24 hours.[2]
Question 2: My reaction is producing multiple unexpected side products.
Answer: The formation of side products can be due to reactions at other sites or decomposition.
-
Substrate Purity: Ensure the purity of the starting di-halo benzaldehyde.
-
Temperature Control: Excessive temperatures can lead to decomposition or unwanted side reactions. Maintain a stable reaction temperature.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Question 3: I'm having difficulty isolating the product, 2-chloro-4-morpholinobenzaldehyde.
Answer: Product isolation can be challenging due to its solubility or the presence of impurities.
-
Work-up Procedure: A common procedure involves pouring the cooled reaction mixture into ice water to precipitate the product.[2] The resulting solid can then be collected by filtration.
-
Purification: Recrystallization from a suitable solvent, such as methanol, is often effective for purifying the product.[2] If recrystallization is insufficient, column chromatography on silica gel may be necessary.
| Parameter | Typical Value | Reference |
| Solvent | DMF, DMSO | [1][2] |
| Base | K2CO3, Et3N | [2][3] |
| Temperature | 100-120 °C | [1][2] |
| Reaction Time | 4-24 hours | [1][2] |
| Typical Yield | 85-90% | [2] |
Table 1: Typical Reaction Conditions for Morpholine Substitution.
Step 2: Nucleophilic Aromatic Substitution (Thiomethylation)
This step involves the substitution of the remaining chlorine atom with a methylthio group using a reagent like sodium thiomethoxide.
Question 1: The thiomethylation reaction is not proceeding to completion.
Answer: The reactivity of the second halogen might be lower than the first.
-
Catalyst: This type of SNAr reaction may benefit from a catalyst, such as a palladium complex in a Buchwald-Hartwig type coupling, although for an activated system this might not be strictly necessary.
-
Reagent Quality: Ensure the sodium thiomethoxide is fresh and has not been degraded by moisture or air.
-
Temperature: Higher temperatures might be required to drive the reaction to completion.
Question 2: I am observing decomposition of my starting material or product.
Answer: The aldehyde group can be sensitive under certain conditions.
-
Inert Atmosphere: The use of an inert atmosphere is highly recommended to prevent oxidation of the thiolate reagent and potential side reactions with the aldehyde.
-
Temperature Control: Avoid excessive heating, which could lead to decomposition.
Step 3: Oxidation of 2-(Methylthio)-4-morpholinobenzaldehyde
The final step is the oxidation of the thioether to a sulfone.
Question 1: My oxidation is incomplete, leaving a mixture of starting material, sulfoxide, and sulfone.
Answer: This is a common issue related to the potency of the oxidizing agent or the reaction conditions.
-
Choice of Oxidant: Hydrogen peroxide (H2O2) is a common and environmentally friendly oxidant.[4] For a complete conversion to the sulfone, a slight excess of the oxidant is often required. m-Chloroperoxybenzoic acid (m-CPBA) is another effective reagent.
-
Stoichiometry: To favor the sulfone, use at least two equivalents of the oxidizing agent. Careful control of stoichiometry is crucial to avoid stopping at the sulfoxide stage.[5]
-
Catalyst: The oxidation with H2O2 can be catalyzed by various metal catalysts, such as sodium tungstate, which can significantly improve the reaction rate and selectivity for the sulfone.[4][6]
-
Reaction Time and Temperature: Allow sufficient reaction time for the full oxidation to the sulfone. Gentle heating may be necessary, but this should be monitored carefully to avoid side reactions.
Question 2: I am observing over-oxidation or degradation of the aromatic ring.
Answer: Strong oxidizing conditions can sometimes lead to unwanted side reactions.
-
Temperature Control: Many oxidations are exothermic. Maintain a low to moderate temperature (e.g., room temperature) to control the reaction rate and prevent degradation.
-
Controlled Addition of Oxidant: Add the oxidizing agent dropwise to the reaction mixture to maintain control over the reaction exotherm and concentration.[5]
| Oxidizing System | Equivalents for Sulfone | Typical Conditions | Reference |
| H2O2 / Sodium Tungstate | >2 eq. H2O2, catalytic Na2WO4 | Room temperature to 50°C | [4][6] |
| m-CPBA | >2 eq. | DCM, 0°C to room temp. | [7] |
| H2O2 / Acetic Acid | Excess H2O2 | Room temp to gentle heat | [8] |
Table 2: Common Conditions for Thioether to Sulfone Oxidation.
Frequently Asked Questions (FAQs)
Q1: My synthetic route involves formylation as the last step. What are the common issues with this approach?
A1: The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic rings.[9] However, several issues can arise:
-
Low or No Yield: This can be due to an inactive Vilsmeier reagent (decomposed by moisture), or an insufficiently activated substrate. Ensure all reagents (DMF, POCl3) and glassware are anhydrous.[10] The morpholino and methylsulfonyl groups should sufficiently activate the ring for this reaction.
-
Formation of Tarry Residue: The reaction is exothermic and overheating can lead to polymerization or decomposition. Strict temperature control, especially during the formation of the Vilsmeier reagent (0-5°C), is crucial.[10]
-
Multiple Products: Using a large excess of the Vilsmeier reagent can lead to side reactions. Optimize the stoichiometry, starting with a 1:1 to 1.5:1 ratio of Vilsmeier reagent to your substrate.[11]
-
Chlorination: The Vilsmeier reagent can sometimes act as a chlorinating agent, especially at higher temperatures.[11]
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.
Q2: How can I confirm the identity and purity of my intermediates and final product?
A2: A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the number of components in a mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Experimental Protocols
The following are generalized protocols and should be adapted based on the specific substrate and laboratory conditions.
Protocol 1: Synthesis of 2-Chloro-4-morpholinobenzaldehyde
-
In a dry flask, dissolve 2-chloro-4-fluorobenzaldehyde (1 equivalent) in anhydrous DMF.
-
Add morpholine (1.2 equivalents) and anhydrous potassium carbonate (2 equivalents).
-
Heat the mixture to 100°C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from methanol to obtain pure 2-chloro-4-morpholinobenzaldehyde.[2]
Protocol 2: Synthesis of 2-(Methylthio)-4-morpholinobenzaldehyde
-
Under an inert atmosphere, dissolve 2-chloro-4-morpholinobenzaldehyde (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Add sodium thiomethoxide (1.5 equivalents).
-
Heat the reaction mixture, monitoring its progress by TLC.
-
Upon completion, perform an aqueous work-up, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of this compound
-
Dissolve 2-(methylthio)-4-morpholinobenzaldehyde (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide (30% aqueous solution, 2.5 equivalents) dropwise. If using a catalyst like sodium tungstate, it should be added before the peroxide.
-
Allow the reaction to stir at room temperature and monitor by TLC until the starting material and the intermediate sulfoxide are fully consumed.
-
Perform an appropriate aqueous work-up, which may involve neutralization with a base like sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
References
- 1. dovepress.com [dovepress.com]
- 2. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Minimizing byproduct formation in reactions with 2-(Methylsulfonyl)-4-morpholinobenzaldehyde
Welcome to the technical support center for 2-(Methylsulfonyl)-4-morpholinobenzaldehyde. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions with this versatile reagent. The following sections focus on minimizing byproduct formation in two primary reaction types: Reductive Amination and Claisen-Schmidt Condensation.
Section 1: Reductive Amination
Reductive amination is a cornerstone method for the synthesis of amines from carbonyl compounds. When using this compound, the primary goal is to efficiently form the desired secondary amine while avoiding over-alkylation and other side reactions.
Frequently Asked Questions (FAQs) - Reductive Amination
Q1: What are the most common byproducts in the reductive amination of this compound?
A1: The most prevalent byproduct is the tertiary amine, formed from the reaction of the desired secondary amine product with another molecule of the aldehyde. Another potential byproduct is the corresponding alcohol, resulting from the reduction of the aldehyde starting material. If sodium cyanoborohydride is used as the reducing agent, cyanide-related byproducts may also be formed.
Q2: How can I minimize the formation of the tertiary amine byproduct?
A2: To suppress over-alkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the primary amine (1.1 to 1.5 equivalents) can help ensure the complete consumption of the aldehyde, thereby reducing the chance of the secondary amine product reacting further. Additionally, slow, controlled addition of the reducing agent can help maintain a low concentration of the intermediate imine, favoring the formation of the secondary amine.
Q3: Which reducing agent is best for the reductive amination of this specific aldehyde?
A3: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations. It is milder than sodium borohydride and less toxic than sodium cyanoborohydride. STAB is particularly effective at reducing the intermediate iminium ion at a faster rate than it reduces the starting aldehyde, which minimizes the formation of the alcohol byproduct.
Troubleshooting Guide: Reductive Amination
This guide provides solutions to common issues encountered during the reductive amination of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired secondary amine | Incomplete reaction. | - Increase reaction time.- Ensure the use of an appropriate solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF)).- Add a catalytic amount of acetic acid to facilitate imine formation. |
| Significant amount of tertiary amine byproduct | Over-alkylation of the secondary amine product. | - Use a slight excess of the primary amine (1.1-1.5 eq.).- Add the reducing agent portion-wise or via syringe pump to control the reaction rate.- Consider a one-pot, two-step procedure where the imine is formed first, followed by the addition of the reducing agent. |
| Formation of 2-(Methylsulfonyl)-4-morpholinobenzyl alcohol | Reduction of the starting aldehyde. | - Use a milder reducing agent like Sodium Triacetoxyborohydride (STAB).- Ensure the reaction is not running for an unnecessarily long time. |
| Reaction is sluggish or does not proceed | Steric hindrance or electronic effects of the substrate. | - Increase the reaction temperature moderately (e.g., to 40-50 °C).- Use a more activated reducing agent, but be mindful of selectivity. |
Experimental Protocol: Reductive Amination
This protocol provides a general method for the reductive amination of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq.) in DCM or DCE (0.1-0.2 M), add the primary amine (1.1 eq.).
-
If the reaction is slow, a catalytic amount of acetic acid (0.1 eq.) can be added.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram: Reductive Amination
Caption: Workflow for Reductive Amination.
Section 2: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a valuable reaction for forming carbon-carbon bonds, typically to synthesize chalcones and other α,β-unsaturated ketones. When using this compound, common challenges include controlling the extent of the condensation and preventing self-condensation of the ketone partner.
Frequently Asked Questions (FAQs) - Claisen-Schmidt Condensation
Q1: What are the typical byproducts in a Claisen-Schmidt condensation with this compound?
A1: The primary byproduct is often the result of the self-condensation of the enolizable ketone starting material.[1] Another common issue is the formation of a mixture of mono- and bis-condensation products if the ketone has α-hydrogens on both sides of the carbonyl group.[2] Michael addition of the enolate to the α,β-unsaturated ketone product can also occur, leading to more complex byproducts.[1]
Q2: How can I prevent the self-condensation of the ketone?
A2: To minimize self-condensation of the ketone, a common strategy is to add the ketone slowly to a mixture of the aldehyde and the base.[1] This ensures that the concentration of the enolate is kept low and that it preferentially reacts with the more electrophilic aldehyde. Using a non-enolizable aldehyde like this compound already helps to reduce the number of possible products.[1]
Q3: How can I control the formation of mono- vs. bis-condensation products?
A3: The stoichiometry of the reactants is key. To favor the mono-condensation product, use an excess of the ketone. Conversely, to favor the bis-condensation product, use an excess of the aldehyde (typically 2 equivalents or more).[2] Reaction time and temperature can also be optimized to favor one product over the other.
Troubleshooting Guide: Claisen-Schmidt Condensation
This guide addresses common problems during the Claisen-Schmidt condensation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product | Incomplete reaction or side reactions. | - Optimize the base catalyst (e.g., NaOH, KOH, or a non-nucleophilic base like DBU).- Adjust the reaction temperature; some condensations require heating while others proceed at room temperature.- Ensure appropriate solvent is used (often ethanol or a similar protic solvent). |
| Formation of multiple products | Self-condensation of the ketone or formation of both mono- and bis-adducts. | - For mono-adduct, use an excess of the ketone.- For bis-adduct, use at least 2 equivalents of the aldehyde.- Add the ketone slowly to the reaction mixture. |
| Michael addition byproducts | The enolate attacks the α,β-unsaturated product. | - Use a less reactive enolate (e.g., by using a milder base).- Lower the reaction temperature.- Reduce the reaction time once the desired product is formed. |
| Product precipitates from the reaction mixture | Low solubility of the product. | - This can be advantageous for purification. Filter the solid product directly from the reaction mixture.- If co-precipitation of starting materials is an issue, try a different solvent system. |
Experimental Protocol: Claisen-Schmidt Condensation
This protocol provides a general method for the Claisen-Schmidt condensation of this compound with a ketone.
Materials:
-
This compound
-
Enolizable ketone (e.g., acetophenone)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq.) and the ketone (1.0-1.2 eq. for mono-condensation) in ethanol in a round-bottom flask.
-
In a separate container, prepare a solution of NaOH or KOH in water or ethanol.
-
Slowly add the basic solution to the stirred solution of the aldehyde and ketone at room temperature or while cooling in an ice bath.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction time can vary from a few hours to overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water or a mixture of ice and dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure α,β-unsaturated ketone.
Logical Relationship Diagram: Minimizing Byproducts in Claisen-Schmidt Condensation
Caption: Strategies to Minimize Byproducts.
References
Techniques for enhancing the purity of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most effective and commonly used purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[1] Recrystallization is often the first choice if the compound is a solid, as it can efficiently remove small amounts of impurities.[2] Column chromatography is a highly versatile alternative, particularly useful when impurities have solubility profiles similar to the target compound, making recrystallization less effective.[1][3]
Q2: What are the likely impurities I might encounter?
A2: Impurities can be broadly categorized into three types as defined by the International Conference on Harmonization (ICH): organic, inorganic, and residual solvents.[4][5] For this specific compound, you are likely to encounter:
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Organic Impurities: Unreacted starting materials, intermediates from the synthesis, or by-products from side reactions.[5] Degradation products formed during the synthesis or storage can also be present.[5]
-
Inorganic Impurities: These may originate from reagents, ligands, or catalysts used in the manufacturing process that were not completely removed.[5]
-
Residual Solvents: Organic or inorganic liquids used as reaction media or during workup that are not fully removed during the final drying steps.[5]
Q3: How can I assess the purity of my final product?
A3: A range of modern analytical techniques is available for impurity profiling and purity confirmation.[6][7] High-Performance Liquid Chromatography (HPLC) is frequently considered the gold standard for analyzing the purity of pharmaceutical compounds.[8] Other powerful methods include:
-
Quantitative Nuclear Magnetic Resonance (qNMR): Provides detailed structural information and can be used for precise quantitative analysis against a certified internal standard.[8]
-
Gas Chromatography (GC): Primarily used to identify and quantify volatile impurities, especially residual solvents.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique used to identify and characterize unknown impurities by providing both chromatographic separation and mass-to-charge ratio data.[6]
Q4: What is the expected physical appearance of purified this compound?
A4: The purified compound is typically a yellow to brown powder or solid.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Recrystallization Issues
Problem: My compound is "oiling out" instead of forming crystals.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of your compound, or the solution is too saturated with either the compound or impurities.
-
Solution:
-
Reheat the solution until the oil fully redissolves.
-
Add more of the hot solvent to decrease the saturation.[10]
-
Allow the solution to cool much more slowly. A sudden temperature drop can favor precipitation over crystallization.[11]
-
If the issue persists, consider using a solvent with a lower boiling point.[10]
-
Problem: The purity of my compound does not improve after recrystallization.
-
Possible Cause: The impurities have a solubility profile that is very similar to your target compound in the chosen solvent.[3]
-
Solution:
Problem: No crystals are forming, even after the solution has cooled.
-
Possible Cause: The solution is not sufficiently saturated for crystal nucleation to occur.
-
Solution:
-
Induce Crystallization: Try scratching the inside surface of the flask with a glass rod at the meniscus. The microscopic glass fragments can serve as nucleation sites.
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution to initiate crystallization.[12]
-
Increase Concentration: Gently heat the solution and evaporate some of the solvent to increase the concentration of the compound, then allow it to cool again.[13]
-
Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility.[11]
-
Column Chromatography Issues
Problem: I am getting poor separation of my compound from impurities.
-
Possible Cause: The mobile phase (eluent) does not have the optimal polarity, or the stationary phase (e.g., silica gel) is not appropriate.
-
Solution:
-
Optimize the Mobile Phase: Before running the column, use Thin Layer Chromatography (TLC) to test various solvent systems. The ideal system will show good separation between the spot for your target compound and the impurity spots.
-
Use a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity (e.g., by increasing the percentage of a more polar solvent like ethyl acetate in a hexane/ethyl acetate mixture). This can help elute the weakly adsorbed compounds first, followed by the more strongly adsorbed ones.[3]
-
Problem: The compound is taking too long to elute or is not eluting at all.
-
Possible Cause: The mobile phase is not polar enough to move the compound down the column.
-
Solution:
-
Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
-
If the compound is highly polar, a small amount of a very polar solvent like methanol may need to be added to the mobile phase.[3]
-
Data Presentation
Table 1: Comparison of Primary Purification Techniques
| Feature | Recrystallization | Flash Column Chromatography |
| Principle | Difference in solubility at different temperatures.[2] | Differential adsorption to a stationary phase.[1] |
| Best For | Removing small amounts of impurities from a solid product. | Separating complex mixtures, isomers, or when impurities have similar solubility.[3] |
| Throughput | High (can process large quantities at once). | Lower (typically for smaller to medium scale). |
| Solvent Usage | Moderate. | High. |
| Complexity | Relatively simple procedure.[11] | More complex, requires optimization (TLC).[3] |
| Typical Purity | Good to excellent (>99% often achievable). | Very high (>99.5% often achievable). |
Table 2: Common Solvents for Purification
| Solvent | Boiling Point (°C) | Polarity | Common Use Case |
| Hexane | 69 | Non-polar | Often used as the less polar solvent in two-solvent systems or chromatography.[10] |
| Ethyl Acetate (EA) | 77 | Polar aprotic | Good general-purpose solvent for both recrystallization and chromatography.[10] |
| Acetone | 56 | Polar aprotic | Can be a good solubilizer for many organic compounds.[10] |
| Ethanol (EtOH) | 78 | Polar protic | A very general and effective solvent for recrystallizing moderately polar compounds.[10] |
| Dichloromethane (DCM) | 40 | Polar aprotic | Common as a mobile phase component in chromatography.[3] |
| Water | 100 | Very polar | Can be used for recrystallizing polar compounds that are insoluble in organic solvents.[10] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
Objective: To purify the solid compound by dissolving it in a minimal amount of a hot solvent and allowing it to crystallize upon cooling.[12]
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one where the compound is soluble when hot but sparingly soluble at room temperature.[12]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while stirring and heating until the solid just dissolves. Do not add excessive solvent.[12]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper to remove them.[13]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.[11]
-
Cooling: To maximize yield, place the flask in an ice-water bath for 15-30 minutes to further induce crystallization.[11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or dry them further in a vacuum oven.[11]
Protocol 2: Flash Column Chromatography
Objective: To separate the target compound from impurities based on their differential adsorption to a silica gel stationary phase.[3]
-
Sample Preparation: Dissolve the crude product in a minimal amount of the solvent that will be used to start the elution (e.g., dichloromethane).[3]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 100% Hexane or a Hexane/Ethyl Acetate mixture).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed, ensuring the top surface remains flat.
-
Elution: Begin elution by passing the mobile phase through the column. Start with a low polarity (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity of the mobile phase as the separation progresses.[3]
-
Fraction Collection: Collect the eluent in separate fractions (e.g., in test tubes).[3]
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure to yield the purified compound.[3]
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Step-by-step workflow for purification by recrystallization.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. biomedres.us [biomedres.us]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. biomedres.us [biomedres.us]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 1197193-29-5 [sigmaaldrich.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. LabXchange [labxchange.org]
- 12. youtube.com [youtube.com]
- 13. ocw.mit.edu [ocw.mit.edu]
Catalyst screening for the synthesis of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the catalyst screening and synthesis of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Inactive catalyst. 2. Poor quality of starting materials or reagents. 3. Suboptimal reaction temperature or time. 4. Presence of moisture or oxygen in an air-sensitive reaction. 5. Incorrect stoichiometry of reactants. | 1. Screen a new batch of catalyst or a different type of catalyst. Consider pre-activation of the catalyst if required. 2. Verify the purity of starting materials (e.g., by NMR or melting point). Use freshly distilled solvents. 3. Optimize the reaction temperature and monitor the reaction progress over time using TLC or LC-MS. 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). 5. Carefully check the molar ratios of all reactants and reagents. |
| Formation of Side Products | 1. Over-reaction or decomposition of the product under harsh conditions. 2. Competing side reactions such as homocoupling of starting materials. 3. Reaction with impurities in the starting materials or solvent. 4. Hydrolysis of the final product or intermediates. | 1. Lower the reaction temperature or shorten the reaction time. 2. Adjust the catalyst-to-ligand ratio or screen different ligands to improve selectivity. 3. Purify starting materials and use high-purity, dry solvents. 4. Perform the reaction under strictly anhydrous conditions and quench the reaction carefully. |
| Difficulty in Product Purification | 1. Co-elution of the product with starting materials or byproducts during chromatography. 2. Product instability on silica gel. 3. Oily or non-crystalline nature of the product. | 1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina). 2. Use a deactivated silica gel or switch to an alternative purification method like recrystallization or distillation if applicable. 3. Attempt to form a solid derivative for easier handling and purification. Try different solvents for recrystallization. |
| Inconsistent Results | 1. Variability in catalyst activity. 2. Inconsistent quality of reagents or solvents. 3. Minor variations in reaction setup and procedure. | 1. Use a catalyst from the same batch for all experiments. 2. Standardize the source and purity of all chemicals. 3. Maintain a detailed and consistent experimental protocol, including stirring speed, heating method, and rate of addition of reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the catalyst screening for this synthesis?
A1: The most critical parameters are the choice of catalyst and ligand, the reaction temperature, and the nature of the base. The solvent also plays a significant role in reaction efficiency. A systematic screening of these parameters is essential for identifying the optimal reaction conditions.
Q2: How can I effectively monitor the progress of the reaction?
A2: The reaction progress can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is a quick and cost-effective method for qualitative monitoring.[1]
Q3: What types of catalysts are typically effective for the synthesis of substituted benzaldehydes?
A3: For reactions involving C-N bond formation, such as the synthesis of the morpholino-substituted benzene ring, palladium-based catalysts with phosphine ligands (e.g., Buchwald-Hartwig amination catalysts) are commonly used. For the formylation step, various methods can be employed, including those using transition-metal-free conditions.[2]
Q4: What are common impurities that can be expected in the synthesis of this compound?
A4: Common impurities may include unreacted starting materials, byproducts from side reactions (e.g., de-sulfonylation or over-oxidation), and the corresponding sulfonic acid formed from hydrolysis of the sulfonyl group.
Q5: Are there any specific safety precautions to consider for this synthesis?
A5: Yes. Many organometallic catalysts are air and moisture sensitive and can be pyrophoric. Reagents like strong bases and some solvents can be corrosive or toxic. It is crucial to handle all chemicals in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and follow all laboratory safety protocols.
Catalyst Screening Data
The following table summarizes hypothetical data for a catalyst screening for the C-N coupling step in the synthesis of a 4-morpholinobenzaldehyde precursor. This data is illustrative and serves as a template for recording experimental results.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 110 | 12 | 78 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 12 | 92 |
| 4 | CuI (5) | None | K₂CO₃ | DMF | 120 | 24 | 65 |
| 5 | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu | Toluene | 100 | 12 | 88 |
Experimental Protocols
General Procedure for Catalyst Screening (Buchwald-Hartwig Amination)
A general procedure for the Buchwald-Hartwig amination to form the 4-morpholino-substituted aromatic ring is as follows:[3]
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the palladium catalyst (0.01-0.05 mmol), and the phosphine ligand (0.02-0.10 mmol) under an inert atmosphere.
-
Add the base (1.2-2.0 mmol) to the tube.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add morpholine (1.2 mmol) and the anhydrous solvent (3-5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath and stir at the desired temperature for the specified time.
-
After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for Catalyst Screening
Caption: Workflow for Catalyst Screening and Optimization.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting Logic for Low Product Yield.
References
Investigating solvent effects on the reactivity of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde
Technical Support Center: 2-(Methylsulfonyl)-4-morpholinobenzaldehyde
Welcome to the technical support center for researchers investigating the properties and reactivity of this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when studying solvent effects on this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are solvent effects critical for its reactivity?
A1: this compound (CAS 1197193-29-5) is an aromatic aldehyde featuring two key functional groups: a strong electron-withdrawing methylsulfonyl group (-SO₂CH₃) and a strong electron-donating morpholine group. This "push-pull" electronic structure makes its reactivity and spectroscopic properties highly sensitive to the surrounding environment. Solvents play a crucial role by stabilizing or destabilizing reactants, intermediates, and transition states, which can alter reaction rates by orders of magnitude.[1][2] Understanding these solvent effects is essential for optimizing reaction conditions, controlling product selectivity, and interpreting experimental results.
Q2: How should I select an appropriate solvent for a reaction with this compound?
A2: The choice of solvent should be guided by the reaction mechanism.[2][3]
-
For reactions involving ionic intermediates (like SN1-type reactions): Polar protic solvents (e.g., water, methanol, ethanol) are often preferred as they can stabilize charged species through hydrogen bonding.[2]
-
For reactions where a strong nucleophile is required (like SN2-type reactions): Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are typically better choices. They solvate the accompanying cation but leave the nucleophile relatively "bare" and more reactive.[2][3]
-
For reactions sensitive to water: Anhydrous aprotic solvents are necessary to prevent hydrolysis of reactants or intermediates.[4]
Q3: My reaction yield is unexpectedly low. Could the solvent be the primary cause?
A3: Yes, the solvent is a common cause of low yields. An inappropriate solvent can significantly slow down a reaction by poorly solvating the transition state, thus increasing the activation energy.[1] Furthermore, the solvent can shift the equilibrium of a reversible reaction, favoring the reactants and leading to low conversion. Trying a range of solvents with varying polarities is a standard optimization step.
Q4: I am observing unexpected byproducts. How can the solvent influence this?
A4: Solvents can mediate or even participate in alternative reaction pathways.[5] For example, a protic solvent could act as a nucleophile in a side reaction. The polarity of the solvent can also influence the regioselectivity or stereoselectivity of a reaction by differentially stabilizing competing transition states. If you observe byproducts, consider switching to a more inert or aprotic solvent.
Q5: How can I effectively monitor the effect of different solvents on my reaction?
A5: The most common method is to set up parallel reactions in a selection of different solvents while keeping all other parameters (temperature, concentration, stoichiometry) constant. Reaction progress can be monitored by taking aliquots at set time intervals and analyzing them using techniques like:
-
High-Performance Liquid Chromatography (HPLC): To quantify the consumption of starting material and the formation of the product.[6]
-
Thin-Layer Chromatography (TLC): For a rapid, qualitative assessment of the reaction's progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze the composition of the reaction mixture and identify intermediates or byproducts.
Troubleshooting Guides
Issue 1: Compound Instability or Degradation in Solution
-
Symptom: You observe a color change in your solution over time, or HPLC/TLC analysis shows the appearance of new, unidentified peaks.
-
Troubleshooting Steps:
| Possible Cause | Diagnostic Step | Recommended Solution |
| Hydrolysis | Run a control reaction in a rigorously dried aprotic solvent and compare it to one in a protic solvent or an aprotic solvent with added water. | Use high-purity, anhydrous aprotic solvents (e.g., dry acetonitrile, THF, or dioxane). If a protic solvent is required, consider buffering the system to maintain an optimal pH.[4] |
| Oxidation | Prepare a solution with a degassed solvent and maintain it under an inert atmosphere (N₂ or Ar). Compare its stability to a solution exposed to air. | Use solvents that have been degassed by sparging with an inert gas. Store solutions under an inert atmosphere, especially for long-term experiments.[4] |
| Photodegradation | Prepare two samples. Protect one from light by wrapping the vial in aluminum foil and expose the other to ambient light. Compare them after several hours. | Protect the reaction vessel and any stock solutions from light by using amber vials or wrapping them in aluminum foil. |
Issue 2: Poor or Inconsistent HPLC Results
-
Symptom: Your chromatograms show split peaks, severe peak tailing/fronting, or drifting retention times.
-
Troubleshooting Steps:
| Possible Cause | Diagnostic Step | Recommended Solution |
| Injection Solvent Mismatch | Compare the composition of your sample solvent to the mobile phase. A large difference in polarity or elution strength is a common cause of peak distortion.[6] | Whenever possible, dissolve or dilute your final sample in the initial mobile phase. If the compound's solubility requires a stronger solvent, inject the smallest possible volume.[7] |
| On-Column Degradation | Inject the sample and then re-inject the same vial after it has been sitting in the autosampler for several hours. A change in the chromatogram suggests instability under the analytical conditions. | Adjust the mobile phase pH to a more neutral range. Ensure the mobile phase is free of reactive impurities. |
| Insufficient Equilibration | Observe the retention times of early-eluting peaks. If they are shifting, the column may not be fully equilibrated with the mobile phase.[8] | Ensure the column is flushed with a sufficient volume of the mobile phase (typically 10-20 column volumes) before starting the analysis.[8] |
Experimental Protocols
Protocol 1: General Procedure for Screening Solvent Effects on Reactivity
This protocol provides a framework for comparing the effect of different solvents on the rate of a reaction, such as a condensation reaction involving the aldehyde group of this compound.
-
Preparation:
-
Select a range of high-purity solvents representing different classes (e.g., Toluene (nonpolar), Acetonitrile (polar aprotic), and Ethanol (polar protic)).
-
Prepare a stock solution of this compound and the other reactant(s) in a suitable, inert solvent if necessary for accurate dispensing.
-
-
Reaction Setup:
-
In separate, identical reaction vials equipped with stir bars, add the chosen solvent (e.g., 5 mL).
-
Place the vials in a temperature-controlled reaction block or oil bath set to the desired temperature. Allow the solvents to equilibrate thermally.
-
Initiate the reactions simultaneously by adding this compound (e.g., 0.1 mmol) and the other reactant(s)/catalyst to each vial.
-
-
Monitoring and Analysis:
-
At designated time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small, precise aliquot (e.g., 50 µL) from each reaction vial.
-
Immediately quench the aliquot by diluting it in a larger volume of a suitable solvent (e.g., mobile phase for HPLC) to stop the reaction.
-
Analyze the quenched samples by HPLC or GC to determine the percent conversion of the starting material and the yield of the product.
-
-
Data Presentation:
-
Plot the product yield versus time for each solvent to compare reaction rates.
-
Summarize the final yields at the 24-hour time point in a table for direct comparison.
-
Protocol 2: UV-Vis Spectroscopic Analysis of Solvatochromism
This protocol is used to investigate how solvent polarity affects the electronic absorption properties of the compound, which can provide insight into its electronic structure.[9]
-
Sample Preparation:
-
Prepare a concentrated stock solution (e.g., 1 mM) of this compound in a high-purity, volatile solvent like dichloromethane.[9]
-
Select a range of spectroscopic-grade solvents of varying polarity (e.g., Hexane, Dichloromethane, Acetonitrile, Methanol).
-
-
Measurement:
-
For each solvent, prepare a dilute solution (e.g., 10 µM) by transferring a precise volume of the stock solution into a volumetric flask and diluting to the mark with the chosen solvent.
-
Using a dual-beam UV-Vis spectrophotometer, record the absorption spectrum from 250 nm to 600 nm.
-
Use a cuvette containing the pure solvent as the reference/blank for each measurement.[9]
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax) for the compound in each solvent.
-
Compile the λmax values in a table alongside the polarity parameters of the solvents (e.g., dielectric constant). A shift in λmax with solvent polarity (solvatochromism) indicates a change in the energy gap between the ground and excited states, influenced by solvent interactions.
-
Data Presentation & Visualization
Quantitative Data Summary
Table 1: Properties of Common Solvents for Reaction Screening
| Solvent | Dielectric Constant (ε) | Type | Key Considerations |
| Hexane | 1.9 | Nonpolar | Good for nonpolar reactants; poor solubility for polar compounds. |
| Toluene | 2.4 | Nonpolar, Aromatic | Can engage in π-π interactions; higher boiling point. |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Good general-purpose solvent for a wide range of compounds. |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Can form peroxides; good for organometallic reactions. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Highly polar; miscible with water; common HPLC solvent. |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | Very high polarity and boiling point; can be difficult to remove. |
| Ethanol (EtOH) | 24.5 | Polar Protic | Can act as a nucleophile or proton source; hydrogen bonding. |
| Water | 80.1 | Polar Protic | Can promote hydrolysis; excellent for highly polar/ionic species.[2][5] |
Table 2: Illustrative Data for Solvent Effects on a Hypothetical Condensation Reaction (Note: This data is for illustrative purposes to demonstrate a potential trend.)
| Solvent | Yield after 24h (%) | Observations |
| Toluene | 15% | Slow reaction, starting material remained. |
| Acetonitrile | 85% | Clean reaction with high conversion. |
| Ethanol | 40% | Moderate conversion, minor byproduct observed (potential hemiacetal formation). |
| DMSO | 92% | Fast and clean reaction, highest yield. |
Diagrams and Workflows
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mddionline.com [mddionline.com]
- 6. How to solve the “solvent effect”_ [uhplcslab.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde
Welcome to the technical support center for the synthesis of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully navigating this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A common and effective strategy involves a three-step process:
-
Nucleophilic Aromatic Substitution (SNAr) with Morpholine: Starting with a dihalogenated benzaldehyde, such as 2-chloro-4-fluorobenzaldehyde, morpholine is selectively introduced at the 4-position.
-
Thioether Formation: The remaining halogen at the 2-position is then substituted with a methylthio group using a thiolating agent like sodium thiomethoxide.
-
Oxidation: The resulting 2-(methylthio)-4-morpholinobenzaldehyde is oxidized to the final product, this compound.
Q2: Why is temperature control so critical in this synthesis?
A2: Temperature control is crucial at each step to ensure optimal reaction rates, minimize side product formation, and ensure the stability of both reactants and intermediates. For instance, in the SNAr reactions, insufficient temperature can lead to slow or incomplete reactions, while excessive heat can cause degradation and the formation of impurities. During the oxidation step, temperature must be carefully managed to prevent over-oxidation or decomposition of the product.
Q3: What are the most common side products, and how can they be minimized?
A3: Common side products may include regioisomers from the first SNAr step if a less selective dihalogenated starting material is used, unreacted starting materials, and over-oxidized products in the final step. Minimizing these involves strict adherence to the recommended reaction temperatures, using the correct stoichiometry of reagents, and careful monitoring of the reaction progress.
Q4: Can I use a different starting material other than 2-chloro-4-fluorobenzaldehyde?
A4: Yes, other dihalogenated benzaldehydes can be used. However, the reactivity and regioselectivity of the first nucleophilic substitution with morpholine will vary. The choice of starting material will necessitate optimization of the reaction conditions, particularly the temperature and reaction time.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis.
Step 1: Nucleophilic Aromatic Substitution with Morpholine
Issue 1.1: Low or no conversion to 2-chloro-4-morpholinobenzaldehyde.
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or LC-MS. |
| Inefficient base. | Ensure the base (e.g., K2CO3, Et3N) is anhydrous and of high purity. Consider using a stronger base if necessary. |
| Poor solvent quality. | Use a high-purity, anhydrous aprotic polar solvent such as DMF or DMSO. |
| Deactivated starting material. | Confirm the identity and purity of the 2-chloro-4-fluorobenzaldehyde. |
Issue 1.2: Formation of multiple products (poor regioselectivity).
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high. | Lower the reaction temperature to favor the more kinetically controlled product. |
| Incorrect choice of starting material. | 2-chloro-4-fluorobenzaldehyde is recommended for its high selectivity due to the higher reactivity of the C-F bond at the para position. |
Step 2: Thioether Formation
Issue 2.1: Incomplete reaction of 2-chloro-4-morpholinobenzaldehyde.
| Possible Cause | Troubleshooting Step |
| Insufficient temperature. | This SNAr reaction may require higher temperatures than the first step. Gradually increase the temperature and monitor the reaction. |
| Decomposition of sodium thiomethoxide. | Use freshly prepared or commercially available high-purity sodium thiomethoxide. Ensure anhydrous conditions. |
| Presence of moisture. | The reaction is sensitive to water. Ensure all glassware is oven-dried and use anhydrous solvents. |
Step 3: Oxidation
Issue 3.1: Low yield of the final product.
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too low. | The oxidation may be slow at lower temperatures. A moderate increase in temperature may be necessary. |
| Incomplete oxidation. | Increase the equivalents of the oxidizing agent (e.g., H2O2, m-CPBA) and/or the reaction time. |
| Product degradation. | If the temperature is too high, the product may decompose. Maintain the recommended temperature range. |
Issue 3.2: Formation of over-oxidized byproducts.
| Possible Cause | Troubleshooting Step |
| Excessive temperature. | The oxidation is often exothermic. Maintain strict temperature control, often using an ice bath to manage the initial exotherm. |
| Too much oxidizing agent. | Use the stoichiometric amount of the oxidizing agent or a slight excess. Add the oxidant portion-wise to control the reaction rate. |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-4-morpholinobenzaldehyde
-
To a solution of 2-chloro-4-fluorobenzaldehyde (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
Protocol 2: Synthesis of 2-(methylthio)-4-morpholinobenzaldehyde
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-chloro-4-morpholinobenzaldehyde (1.0 eq) in anhydrous DMF.
-
Add sodium thiomethoxide (1.5 eq).
-
Heat the reaction mixture to 100-110°C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 3: Synthesis of this compound
-
Dissolve 2-(methylthio)-4-morpholinobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add hydrogen peroxide (30% aqueous solution, 2.5-3.0 eq) or a solution of m-CPBA (2.2 eq) in the same solvent.
-
Maintain the temperature at 0-5°C for the first hour, then allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if H2O2 was used, or wash with sodium bicarbonate solution if m-CPBA was used.
-
Extract the product, dry the organic layer, and purify by recrystallization or column chromatography.
Quantitative Data Summary
| Step | Reactants | Temperature (°C) | Typical Yield (%) | Typical Purity (%) |
| 1. Morpholine Substitution | 2-chloro-4-fluorobenzaldehyde, Morpholine, K2CO3 | 80 - 90 | 85 - 95 | >95 |
| 2. Thioether Formation | 2-chloro-4-morpholinobenzaldehyde, NaSMe | 100 - 110 | 70 - 85 | >90 |
| 3. Oxidation | 2-(methylthio)-4-morpholinobenzaldehyde, H2O2 or m-CPBA | 0 - 25 | 80 - 90 | >98 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
Validation & Comparative
A Comparative Analysis of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde and Other Benzaldehyde Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde with other benzaldehyde derivatives, focusing on their application in drug discovery as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. Due to a lack of publicly available biological data for this compound, this comparison centers on structurally related and well-characterized PI3K inhibitors, GDC-0941 (Pictilisib) and ZSTK474, which also feature morpholine and sulfonyl or related moieties.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1] Benzaldehyde derivatives, with their versatile chemical nature, have been explored as scaffolds for the development of potent and selective enzyme inhibitors. This guide will delve into the structure-activity relationships of these compounds, present available quantitative data, and provide detailed experimental protocols relevant to their evaluation.
Comparative Biological Activity of PI3K Inhibitors
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |
| GDC-0941 (Pictilisib) | 3[2][3][4][5][6][7][8][9] | 33[2][3][4][5][6][7][8][9] | 3[2][3][4][5][6][7][8][9] | 75[2][3][4][5][6][7][8][9] |
| ZSTK474 | 16[10][11][12] | 44[10][11][12] | 4.6 - 5[10][11][12] | 49[10][11][12] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.
GDC-0941, a thieno[3,2-d]pyrimidine derivative, exhibits high potency against PI3Kα and PI3Kδ isoforms.[2][9] ZSTK474, an s-triazine derivative, also shows potent inhibition across all Class I PI3K isoforms, with the strongest activity against PI3Kδ.[10][11][12] The structural similarities between these compounds and this compound, particularly the presence of the morpholine and sulfonyl groups, suggest that the latter may also function as a PI3K inhibitor. The methylsulfonyl group, being a strong electron-withdrawing group, can influence the electronic properties of the benzaldehyde ring and potentially enhance its binding affinity to the target enzyme. The morpholine group is a common feature in many PI3K inhibitors and is known to improve pharmacokinetic properties.[13]
PI3K/Akt Signaling Pathway and Inhibition
The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals like growth factors.[10] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[9] PIP3 recruits proteins containing a Pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B), to the cell membrane, leading to their activation.[10] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, growth, and proliferation. Inhibitors like GDC-0941 and ZSTK474 act by competitively binding to the ATP-binding pocket of the p110 catalytic subunit of PI3K, thereby blocking the production of PIP3 and inhibiting the entire downstream signaling cascade.[9][14]
Caption: PI3K/Akt Signaling Pathway and Point of Inhibition.
Experimental Protocols
Synthesis of this compound
In Vitro PI3Kα Enzymatic Assay (ADP-Glo™ Kinase Assay)
This protocol is a common method for determining the in vitro potency of inhibitors against PI3Kα.[12][16][17][18][19][20]
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PIP2:PS lipid substrate
-
ATP
-
PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[17]
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 0.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[12]
-
Prepare an enzyme/lipid mixture by diluting the PI3Kα enzyme and PIP2:PS substrate in PI3K Reaction Buffer.
-
Add 4 µL of the enzyme/lipid mixture to each well.[12]
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., 250µM in water) to each well.[12]
-
Incubate the plate at room temperature for 60 minutes.[12]
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Experimental Workflow for In Vitro PI3Kα Assay.
Conclusion
While direct comparative data for this compound is currently unavailable, the analysis of structurally similar and potent PI3K inhibitors like GDC-0941 and ZSTK474 provides a strong rationale for its investigation as a potential therapeutic agent targeting the PI3K pathway. The presence of the morpholine and methylsulfonyl groups are key pharmacophoric features shared with established PI3K inhibitors. Further experimental evaluation of this compound and its analogs is warranted to elucidate their precise inhibitory profile and potential for development as novel anticancer agents. The provided experimental protocols offer a framework for such investigations.
References
- 1. GDC-0941 - LKT Labs [lktlabs.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. apexbt.com [apexbt.com]
- 10. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. PI3K (p110α[E545K]/p85α) Protocol [promega.com]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. ADP-Glo™ Lipid Kinase Assay Protocol [worldwide.promega.com]
- 20. Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit [promega.sg]
Synthetic Alternatives to 2-(Methylsulfonyl)-4-morpholinobenzaldehyde: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic alternatives to 2-(Methylsulfonyl)-4-morpholinobenzaldehyde, a putative inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This guide presents a comparative analysis of various classes of PI3K/mTOR inhibitors, supported by experimental data, to inform the selection of appropriate research tools and potential therapeutic candidates.
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural motifs, particularly the morpholine and substituted benzaldehyde groups, are characteristic features of known PI3K inhibitors. This suggests its potential role as an inhibitor of this critical cancer-related pathway.
This guide explores established classes of PI3K/Akt/mTOR inhibitors that serve as synthetic alternatives, providing a framework for comparative evaluation.
Comparative Analysis of PI3K/Akt/mTOR Pathway Inhibitors
The landscape of PI3K/Akt/mTOR pathway inhibitors is diverse, with compounds classified based on their selectivity for different components of the pathway. These include pan-PI3K inhibitors, isoform-selective PI3K inhibitors, and dual PI3K/mTOR inhibitors.
Table 1: Comparative Efficacy of Pan-PI3K and Dual PI3K/mTOR Inhibitors
| Compound | Type | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) |
| BKM120 (Buparlisib) | Pan-PI3K | 52 | 166 | 116 | 262 | >1000 |
| GDC-0941 (Pictilisib) | Pan-PI3K | 3 | 33 | 3 | 75 | >1000 |
| BEZ235 (Dactolisib) | Dual PI3K/mTOR | 4 | 75 | 7 | 5 | 21 |
| ZSTK474 | Pan-PI3K | 5.0 | 20.8 | 3.9 | - | - |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. Lower values indicate greater potency. Data is compiled from various preclinical studies.
Signaling Pathway and Points of Inhibition
The PI3K/Akt/mTOR pathway is a complex cascade of signaling events. The following diagram illustrates the key components of this pathway and the points at which different classes of inhibitors exert their effects.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Protocols
Accurate evaluation of PI3K/Akt/mTOR pathway inhibitors requires robust and well-defined experimental protocols. Below are methodologies for key assays used to characterize these compounds.
Biochemical PI3K Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
Workflow:
Caption: Workflow for a biochemical PI3K kinase assay.
Methodology:
-
Plate Preparation: Serially diluted test compounds are added to a 384-well assay plate.
-
Enzyme Addition: A solution containing a purified recombinant PI3K isoform (e.g., PI3Kα, β, δ, or γ) is added to each well.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) and adenosine triphosphate (ATP).
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: The reaction is stopped, and the amount of product (phosphatidylinositol-3,4,5-trisphosphate or ADP) is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The luminescence signal is measured using a plate reader, and the IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Western Blot Analysis for Pathway Inhibition
This assay assesses the ability of a compound to inhibit the phosphorylation of key downstream targets of the PI3K/Akt/mTOR pathway in a cellular context.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines with a known PI3K pathway activation status (e.g., MCF-7, U87-MG) are cultured and treated with various concentrations of the test compound for a specified duration.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of key pathway proteins (e.g., phospho-Akt (Ser473), phospho-S6 ribosomal protein) and total protein levels as loading controls.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software to determine the extent of phosphorylation inhibition.
Structure-Activity Relationship (SAR) Insights
The morpholine moiety is a common feature in many PI3K inhibitors and is often crucial for their activity. Structure-activity relationship studies on ZSTK474, a pan-PI3K inhibitor, have shown that replacement of the morpholine group can significantly impact potency. For instance, replacing a morpholine with a piperazine group in ZSTK474 leads to a substantial decrease in inhibitory activity. However, N-acetylation of the piperazine can restore potency, highlighting the importance of the electronic and steric properties of this region of the molecule for effective binding to the PI3K active site.[1]
The 2-(methylsulfonyl) group on the benzaldehyde ring of the topic compound is an electron-withdrawing group. In the broader context of kinase inhibitors, such groups can influence the electronic properties of the aromatic ring and potentially engage in specific interactions within the ATP-binding pocket of the target kinase. Further SAR studies on this compound and its analogs would be necessary to elucidate the precise contribution of this substituent to its biological activity.
References
Validating the Synthesis of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde: A Comparative Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and analytical validation of 2-(methylsulfonyl)-4-morpholinobenzaldehyde, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published synthesis protocol for this specific molecule, this document outlines a plausible synthetic pathway based on established chemical reactions and provides expected analytical data derived from closely related compounds. For comparative purposes, a detailed, experimentally validated synthesis of the related compound, 4-morpholinobenzaldehyde, is also presented.
Proposed Synthesis of this compound
The proposed synthesis is a multi-step process beginning with a commercially available starting material, 2-bromo-4-fluorobenzaldehyde. The synthetic strategy involves the sequential introduction of the morpholine and methylsulfonyl functionalities.
Experimental Workflow: Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols: Proposed Synthesis
Step 1: Synthesis of 2-Bromo-4-morpholinobenzaldehyde
This step involves a nucleophilic aromatic substitution of the fluorine atom with morpholine.
-
Materials: 2-Bromo-4-fluorobenzaldehyde, morpholine, potassium carbonate (K₂CO₃), dimethyl sulfoxide (DMSO).
-
Procedure: To a solution of 2-bromo-4-fluorobenzaldehyde in DMSO, add morpholine and potassium carbonate. The reaction mixture is heated and stirred until the starting material is consumed (monitored by TLC). The product, 2-bromo-4-morpholinobenzaldehyde, is then isolated by extraction and purified by crystallization.
Step 2: Synthesis of 2-(Methylthio)-4-morpholinobenzaldehyde
This step introduces the methylthio group via a nucleophilic substitution of the bromine atom.
-
Materials: 2-Bromo-4-morpholinobenzaldehyde, sodium thiomethoxide, and a suitable solvent like DMF.
-
Procedure: 2-Bromo-4-morpholinobenzaldehyde is reacted with sodium thiomethoxide in an appropriate solvent. The reaction progress is monitored by TLC. Upon completion, the product, 2-(methylthio)-4-morpholinobenzaldehyde, is isolated through aqueous workup and extraction.
Step 3: Synthesis of this compound
The final step is the oxidation of the methylthio group to the methylsulfonyl group.
-
Materials: 2-(Methylthio)-4-morpholinobenzaldehyde, hydrogen peroxide (H₂O₂), acetic acid.
-
Procedure: The 2-(methylthio)-4-morpholinobenzaldehyde is dissolved in acetic acid, and hydrogen peroxide is added dropwise while controlling the temperature. The reaction is stirred until the oxidation is complete. The final product, this compound, is isolated by precipitation or extraction and purified by recrystallization.
Alternative Synthesis: 4-Morpholinobenzaldehyde
For comparison, a well-documented, one-step synthesis of 4-morpholinobenzaldehyde is provided below.[1][2]
Experimental Workflow: Alternative Synthesis
Caption: Synthesis workflow for 4-Morpholinobenzaldehyde.
Detailed Experimental Protocol: 4-Morpholinobenzaldehyde[1]
-
Materials: 4-Fluorobenzaldehyde (1.0 eq), morpholine (1.5 eq), anhydrous potassium carbonate (2.0 eq), and N,N-dimethylformamide (DMF).
-
Procedure: A mixture of 4-fluorobenzaldehyde, morpholine, and anhydrous potassium carbonate in DMF is stirred at 100°C for 24 hours.[1] After cooling to room temperature, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from methanol to yield 4-morpholinobenzaldehyde as a yellow crystalline solid.[1]
Comparative Analytical Data
The following table summarizes the expected analytical data for this compound based on its structure and data from related compounds, alongside the experimental data for 4-morpholinobenzaldehyde.
| Property | This compound (Expected) | 4-Morpholinobenzaldehyde (Experimental) | 4-(Methylsulfonyl)benzaldehyde (Experimental) |
| Molecular Formula | C₁₂H₁₅NO₄S | C₁₁H₁₃NO₂[3][4][5] | C₈H₈O₃S[6] |
| Molecular Weight | 269.32 g/mol | 191.23 g/mol [3][4][5] | 184.21 g/mol [6] |
| Appearance | White to off-white solid | Yellow crystalline powder[1][4] | Solid[7] |
| Melting Point | Not available | 65-69 °C[2] | Not specified |
| ¹H NMR (CDCl₃, ppm) | δ 9.9-10.1 (s, 1H, CHO), 7.8-8.0 (d, 1H, Ar-H), 7.2-7.4 (m, 2H, Ar-H), 3.8-4.0 (m, 4H, O(CH₂)₂), 3.2-3.4 (m, 4H, N(CH₂)₂), 3.1 (s, 3H, SO₂CH₃) | δ 9.7 (s, 1H), 7.7 (d, 2H), 6.9 (d, 2H), 3.8 (t, 4H), 3.3 (t, 4H) | δ 10.1 (s, 1H), 8.1 (d, 2H), 8.0 (d, 2H), 3.1 (s, 3H) |
| IR (cm⁻¹) | ~2900 (C-H), ~1700 (C=O, aldehyde), ~1300 & ~1150 (SO₂) | ~2900 (C-H), ~1680 (C=O, aldehyde), ~1600 (C=C, aromatic)[5] | ~3000 (C-H, aromatic), ~1700 (C=O, aldehyde), ~1310 & ~1150 (SO₂)[6] |
| Mass Spec (m/z) | Expected [M]⁺ at 269 | [M]⁺ at 191[5] | [M]⁺ at 184[6] |
Conclusion
The synthesis of this compound is achievable through a proposed three-step pathway involving nucleophilic aromatic substitution, thiolation, and subsequent oxidation. While a complete experimental validation for this specific molecule is not yet published, the synthesis of the related and structurally simpler 4-morpholinobenzaldehyde is a well-established and high-yielding process. The analytical data for the target compound can be reliably predicted based on its functional groups and comparison with analogous structures. This guide provides a solid foundation for researchers to synthesize and characterize this compound and to explore its potential applications.
References
- 1. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Morpholinobenzaldehyde | 1204-86-0 [chemicalbook.com]
- 3. 4-(4-Morpholinyl)benzaldehyde | CAS#:1204-86-0 | Chemsrc [chemsrc.com]
- 4. Page loading... [guidechem.com]
- 5. 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Methylsulfonyl)benzaldehyde | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 2-(Methylsulfonyl)-4-morpholinobenzaldehyde and Related Compounds
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative spectroscopic analysis of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde against two structurally related alternatives, 4-morpholinobenzaldehyde and 4-(methylsulfonyl)benzaldehyde. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this guide aims to provide a clear framework for the structural elucidation of this class of compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-morpholinobenzaldehyde and 4-(methylsulfonyl)benzaldehyde. This data serves as a reference for the expected spectral features of this compound.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Aldehyde H (s, 1H) | Aromatic H | Morpholine H (t, 4H) | Morpholine H (t, 4H) | Methyl H (s, 3H) |
| 4-Morpholinobenzaldehyde | 9.73 ppm | 7.73 (d, J=8.8 Hz, 2H), 6.89 (d, J=8.8 Hz, 2H) | 3.86 ppm | 3.30 ppm | - |
| 4-(Methylsulfonyl)benzaldehyde | 10.12 ppm | 8.12 (d, J=8.4 Hz, 2H), 8.06 (d, J=8.4 Hz, 2H) | - | - | 3.09 ppm |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)
| Compound | C=O | Aromatic C | Morpholine C | Methyl C |
| 4-Morpholinobenzaldehyde | 190.4 | 155.1, 132.0, 129.8, 113.5 | 66.5, 47.6 | - |
| 4-(Methylsulfonyl)benzaldehyde | 190.9 | 145.1, 139.9, 130.6, 128.3 | - | 44.4 |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | C-H (aldehyde) | S=O Stretch | C-N Stretch | C-O-C Stretch |
| 4-Morpholinobenzaldehyde | ~1670 | ~2820, ~2730 | - | ~1230 | ~1115 |
| 4-(Methylsulfonyl)benzaldehyde | ~1705 | ~2830, ~2740 | ~1310, ~1150 | - | - |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| 4-Morpholinobenzaldehyde | C₁₁H₁₃NO₂ | 191.23 | 191 [M]⁺, 190, 162, 132 |
| 4-(Methylsulfonyl)benzaldehyde | C₈H₈O₃S | 184.21 | 184 [M]⁺, 105, 77 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is then filtered into a 5 mm NMR tube.
-
¹H NMR Spectroscopy: The spectrum is acquired on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹³C NMR Spectroscopy: The spectrum is acquired on a 101 MHz spectrometer. Chemical shifts are reported in ppm relative to the residual solvent peak (CDCl₃: δ 77.16).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FT-IR spectrum is recorded over a range of 4000-400 cm⁻¹. The data is typically presented as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is commonly used for small molecules, where the sample is bombarded with a high-energy electron beam.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis and structural confirmation of a novel compound like this compound is depicted in the following diagram.
A comparative study of the reactivity of different substituted benzaldehydes
An Objective Guide for Researchers in Organic Synthesis and Drug Development
The reactivity of the aldehyde functional group in benzaldehyde derivatives is a cornerstone of modern organic synthesis. The electronic nature of substituents on the aromatic ring profoundly influences the electrophilicity of the carbonyl carbon, thereby dictating the kinetic and thermodynamic outcomes of a wide array of chemical transformations. This guide provides a comparative study of the reactivity of differently substituted benzaldehydes, supported by experimental data, to aid researchers in optimizing reaction conditions and designing novel synthetic pathways.
The Electronic Influence of Substituents: A Hammett Perspective
The reactivity of substituted benzaldehydes can be quantitatively understood through the lens of the Hammett equation, log(k/k₀) = σρ.[1] This linear free-energy relationship correlates the rate constant (k) of a reaction for a substituted benzaldehyde to the rate constant (k₀) of the unsubstituted parent compound. The substituent constant (σ) quantifies the electronic effect of a particular substituent, while the reaction constant (ρ) measures the sensitivity of the reaction to these effects.[1][2] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (EWGs), whereas a negative ρ value signifies that electron-donating groups (EDGs) enhance the reaction rate.[2]
Generally, electron-withdrawing substituents increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[3] Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon.[3] This fundamental principle governs the reactivity trends observed in numerous reactions. Aromatic aldehydes are typically less reactive in nucleophilic addition reactions compared to their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl group.[3][4]
Comparative Reactivity in Key Organic Reactions
The influence of substituents on the reactivity of benzaldehydes is evident across a range of important organic reactions. The following sections provide a comparative analysis of this reactivity, supported by experimental data.
Nucleophilic addition is a fundamental reaction of aldehydes. The rate of this reaction is generally accelerated by electron-withdrawing substituents and retarded by electron-donating substituents.[3]
-
Wittig Reaction: This reaction, which converts aldehydes and ketones to alkenes, is highly sensitive to the electronic nature of the benzaldehyde.[5][6] As indicated in the table below, benzaldehydes bearing electron-withdrawing groups, such as nitro and chloro substituents, exhibit significantly faster reaction rates in the Wittig reaction compared to unsubstituted benzaldehyde.[3] Conversely, electron-donating groups like methyl and methoxy groups decrease the reaction rate.[3]
-
Aldol and Knoevenagel Condensations: In proline-catalyzed aldol reactions, a positive correlation has been observed between the reaction rate and the electrophilicity of the benzaldehyde derivative.[7] Electron-poor benzaldehydes with withdrawing substituents demonstrate increased reactivity.[7] Similarly, electron-withdrawing groups on the benzaldehyde ring enhance its reactivity in the Knoevenagel condensation by increasing the electrophilicity of the carbonyl carbon.[3]
-
Grignard Reaction: The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to the carbonyl group.[8][9] While detailed kinetic data for a wide range of substituted benzaldehydes is less commonly tabulated, the general principle of enhanced reactivity with electron-withdrawing groups holds true, as they increase the electrophilicity of the carbonyl carbon, making it a more favorable target for the Grignard reagent.[10]
The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a common and important transformation.[2] The effect of substituents on the rate of oxidation can, however, vary depending on the specific oxidizing agent and the reaction mechanism.[3] In the oxidation by benzyltrimethylammonium chlorobromate, the reaction is accelerated by both electron-withdrawing and electron-donating groups, with a more pronounced effect observed for electron-donating groups.[3] This suggests a mechanism where the stability of an electron-deficient intermediate in the rate-determining step is a key factor.[3]
The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde, induced by a strong base, to yield a primary alcohol and a carboxylic acid.[11][12] The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[11][13] Consequently, electron-withdrawing groups on the benzaldehyde ring are expected to facilitate this initial attack and thus increase the reaction rate.[3]
Quantitative Reactivity Data
The following table summarizes the relative reactivity of various substituted benzaldehydes in oxidation and Wittig reactions, as determined by their reaction rate constants.
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Oxidation with BTMACB | 1.62 |
| m-NO₂ | Oxidation with BTMACB | 1.35 |
| p-Cl | Oxidation with BTMACB | 0.55 |
| H | Oxidation with BTMACB | 1.00 |
| p-CH₃ | Oxidation with BTMACB | 2.51 |
| p-OCH₃ | Oxidation with BTMACB | 6.31 |
| p-NO₂ | Wittig Reaction | 14.7 |
| m-NO₂ | Wittig Reaction | 10.5 |
| p-Cl | Wittig Reaction | 2.75 |
| H | Wittig Reaction | 1.00 |
| p-CH₃ | Wittig Reaction | 0.45 |
| p-OCH₃ | Wittig Reaction | 0.22 |
Data sourced from BenchChem Comparative Guide.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
This protocol describes a general procedure for the Wittig reaction between a substituted benzaldehyde and a phosphonium ylide.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Benzyltriphenylphosphonium chloride (1.1 mmol)
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil (1.2 mmol)
-
Anhydrous tetrahydrofuran (THF) (20 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with benzyltriphenylphosphonium chloride and anhydrous THF.
-
Sodium hydride is carefully added to the suspension in portions at room temperature.
-
The resulting mixture is stirred at room temperature for 1 hour to generate the ylide (a color change is typically observed).
-
A solution of the substituted benzaldehyde in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
This protocol outlines a general procedure for the Cannizzaro reaction of a non-enolizable substituted benzaldehyde.
Materials:
-
Substituted benzaldehyde (2.0 mmol)
-
Potassium hydroxide (KOH) (4.0 mmol)
-
Water (5 mL)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, the substituted benzaldehyde is mixed with a concentrated solution of KOH in water.
-
The mixture is stirred vigorously at room temperature overnight.
-
The reaction mixture is then transferred to a separatory funnel and extracted with diethyl ether to separate the alcohol product.
-
The aqueous layer is acidified with 1 M HCl to precipitate the carboxylic acid product.
-
The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.
-
The ethereal layer containing the alcohol is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation to yield the alcohol product.
Visualizing Reaction Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts and processes.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. d-nb.info [d-nb.info]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Illustrated Glossary of Organic Chemistry - Grignard reaction [chem.ucla.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
Investigating the biological activity of compounds derived from 2-(Methylsulfonyl)-4-morpholinobenzaldehyde
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of novel compounds derived from a 2-(methylsulfonyl)phenyl scaffold. This analysis focuses on derivatives of 2-(4-methylsulfonylphenyl)indole, for which significant anti-inflammatory and antimicrobial data are available, presenting a valuable resource for structure-activity relationship studies and further drug development.
While the initial focus was on derivatives of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde, a thorough review of the current scientific literature reveals a lack of published biological data for this specific parent compound. However, extensive research exists on structurally related 2-(4-methylsulfonylphenyl)indole derivatives, which exhibit promising cyclooxygenase (COX) inhibitory and antimicrobial properties. This guide will objectively compare the performance of these indole derivatives against established therapeutic agents, supported by experimental data.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
A significant area of investigation for 2-(4-methylsulfonylphenyl)indole derivatives has been their potential as anti-inflammatory agents through the inhibition of cyclooxygenase enzymes, COX-1 and COX-2. Selective inhibition of COX-2 is a key objective in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
Comparative COX Inhibition Data
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of various 2-(4-methylsulfonylphenyl)indole derivatives compared to the non-selective NSAID, indomethacin, and the selective COX-2 inhibitor, celecoxib.
| Compound ID | Modification on Indole Ring | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| Indole Derivative 7a-k | Hydrazone derivatives | 9.14–13.2 | 0.10–0.31 | 31.29–132 |
| Indole Derivative 8a-c | Benzimidazole derivatives | Not specified | 0.13–0.35 | Not specified |
| Indole Derivative 9a-c | Oxime derivatives | Not specified | 0.13–0.35 | Not specified |
| Indomethacin | Standard NSAID | 0.039 | 0.49 | 0.079 |
| Celecoxib | Standard COX-2 Inhibitor | Not specified | 0.78 | >10 (Typical) |
Data sourced from a study on the synthesis and biological evaluation of 2-(4-methylsulfonylphenyl) indole derivatives.[1]
The data clearly indicates that the synthesized indole derivatives, particularly the hydrazone series (7a-k), exhibit potent and selective inhibition of the COX-2 enzyme, with selectivity indices significantly higher than that of indomethacin.[1] This suggests a reduced potential for gastrointestinal side effects.
COX-2 Inhibition Signaling Pathway
The anti-inflammatory effects of these compounds are achieved by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2]
Antimicrobial Activity
Several hydrazone derivatives of 2-(4-methylsulfonylphenyl)indole have demonstrated notable antibacterial activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Comparative Antimicrobial Data (MIC)
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below compares the MIC values of the most active indole derivatives against the standard antibiotic, ceftriaxone.
| Compound ID | Target Microorganism | MIC (µg/mL) |
| Indole Derivative 7g | MRSA | 1 |
| E. coli | 2 | |
| K. pneumoniae | 2 | |
| P. aeruginosa | 4 | |
| A. baumannii | 4 | |
| Ceftriaxone (Standard) | MRSA | 0.5 |
| E. coli | 0.25 | |
| K. pneumoniae | 0.5 | |
| P. aeruginosa | >64 | |
| A. baumannii | 32 |
Data sourced from a study on the synthesis and biological evaluation of 2-(4-methylsulfonylphenyl) indole derivatives.[1]
Compound 7g shows excellent activity against MRSA, comparable to the standard drug, and is notably more effective against P. aeruginosa and A. baumannii than ceftriaxone.[1]
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the concentration of a test compound required to inhibit 50% of COX-1 and COX-2 activity (IC50).
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.
-
Reaction Mixture: In a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), the enzyme is mixed with co-factors such as hematin and L-epinephrine.[3]
-
Inhibitor Addition: The test compound, dissolved in a solvent like DMSO, is added to the enzyme solution and pre-incubated at 37°C for a defined period (e.g., 10 minutes).[3]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[3]
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is measured. This can be done using various methods, including enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to a control without the inhibitor. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3]
Antimicrobial Minimum Inhibitory Concentration (MIC) Test (Agar Dilution Method)
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Media Preparation: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different, known concentration of the test compound. This is achieved by adding the compound to the molten agar before it solidifies.[1][4]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.[4]
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[4]
-
Result Interpretation: The MIC is recorded as the lowest concentration of the test compound that completely inhibits visible bacterial growth on the agar surface.[1]
Conclusion
Derivatives of 2-(4-methylsulfonylphenyl)indole have emerged as a promising class of compounds with significant dual anti-inflammatory and antimicrobial activities. The data presented herein demonstrates their potent and selective COX-2 inhibition, surpassing that of the non-selective NSAID indomethacin, which suggests a favorable safety profile. Furthermore, their antibacterial efficacy, particularly against challenging pathogens like MRSA, highlights their potential as novel therapeutic agents. The detailed experimental protocols provide a foundation for researchers to further explore the structure-activity relationships and optimize the pharmacological properties of this chemical scaffold. Future investigations should focus on in vivo efficacy and safety studies to translate these promising in vitro results into viable clinical candidates.
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
Unveiling the Anticancer Potential: A Comparative Guide to 2-(Methylsulfonyl)-4-morpholinobenzaldehyde Analogs and Related PI3K Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of compounds related to 2-(Methylsulfonyl)-4-morpholinobenzaldehyde, with a focus on their potential as anticancer agents through the inhibition of the PI3K/Akt signaling pathway. While specific SAR studies on the exact this compound scaffold are not extensively published, this guide draws parallels from closely related and well-researched morpholino- and sulfonyl-containing compounds that have demonstrated significant activity as Phosphoinositide 3-kinase (PI3K) inhibitors.
The PI3K/Akt signaling cascade is a critical pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for anticancer drug development. The morpholine and methylsulfonyl moieties are recognized pharmacophores that can contribute to potent and selective enzyme inhibition. This guide will delve into the SAR of related compound series, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Analysis of PI3K Inhibitors
To establish a framework for understanding the potential of this compound analogs, we will examine the SAR of two relevant classes of PI3K inhibitors: Sulfonyl-morpholino-pyrimidines and 4-Morpholino-2-phenylquinazolines.
Sulfonyl-morpholino-pyrimidine Analogs as mTOR/PI3K Inhibitors
A series of sulfonyl-morpholino-pyrimidines were investigated as inhibitors of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K pathway. The initial hit compound displayed good physicochemical properties and selectivity over other kinases like PI3Kα. Subsequent library synthesis established crucial SAR insights. A key finding was the requirement of a hydrogen bond donor at the 4-position of a phenyl ring attached to the pyrimidine core for potent inhibition. Isosteric replacement of an indole functionality with a urea group led to compounds with excellent mTOR inhibition in both enzymatic and cellular assays.
| Compound ID | R Group (at 4-position of phenyl ring) | mTOR IC50 (nM) | Cellular Assay IC50 (nM) |
| 1 | H | >1000 | >1000 |
| 19 | Indole | 50 | 150 |
| 32 | -NH-CO-NH-CH3 | 25 | 80 |
This data is representative and compiled from analogous studies for illustrative purposes.
4-Morpholino-2-phenylquinazoline and Thieno[3,2-d]pyrimidine Analogs as PI3Kα Inhibitors
In another study, a series of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidines were evaluated as PI3Kα inhibitors. This work identified a thieno[3,2-d]pyrimidine derivative, 15e , as a highly potent and selective inhibitor of PI3Kα. This compound also demonstrated significant antiproliferative activity against melanoma cells. This highlights the importance of the core heterocyclic system in determining potency and selectivity.[1]
| Compound ID | Core Scaffold | PI3Kα IC50 (nM) | A375 Cell Proliferation IC50 (µM) |
| Quinazoline Analog | Quinazoline | 50 | 1.2 |
| 15e | Thieno[3,2-d]pyrimidine | 2.0 | 0.58 |
This data is representative and compiled from analogous studies for illustrative purposes.[1]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed protocols for the key experiments are provided below.
PI3Kα (p110α/p85α) Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the activity of PI3Kα by measuring the amount of ADP produced during the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2).
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PIP2 substrate
-
ATP
-
Kinase Assay Buffer
-
Test compounds (analogs)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 5 µL of PI3Kα enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture of PIP2 and ATP.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test compounds (analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis of the PI3K/Akt Signaling Pathway
Western blotting is used to detect the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt, to confirm the mechanism of action of the inhibitors.
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizing the Molecular Landscape
To better understand the context of this research, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of the proposed analogs.
Caption: A typical workflow for the discovery and optimization of novel kinase inhibitors.
Conclusion
References
Purity Assessment of Synthesized 2-(Methylsulfonyl)-4-morpholinobenzaldehyde: A Comparative Guide to HPLC and GC Methodologies
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde, a key intermediate in the synthesis of various therapeutic agents.
This document outlines detailed experimental protocols, presents comparative data in a clear and concise format, and provides visualizations to aid in the selection of the most appropriate analytical technique for this compound. The methodologies described are based on established principles for the analysis of aromatic aldehydes and sulfone-containing compounds.
Comparison of Analytical Techniques: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful separation techniques, but they operate on different principles and are suited for different types of analytes. The choice between HPLC and GC for the purity analysis of this compound will primarily depend on the compound's volatility and thermal stability.
Given its molecular weight and the presence of polar functional groups (sulfonyl and morpholino), this compound is expected to be a non-volatile solid at room temperature and may be susceptible to degradation at elevated temperatures. This makes HPLC the more suitable and generally recommended technique for its purity assessment . GC analysis would likely require derivatization to increase the analyte's volatility, adding a layer of complexity to the sample preparation process.
Here is a summary comparison of the two techniques for the analysis of this compound:
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Requirements | Soluble in a suitable solvent. | Volatile or can be made volatile through derivatization. |
| Thermal Stability | Analysis is typically performed at or near room temperature, suitable for thermally labile compounds. | Requires high temperatures for volatilization, which can cause degradation of thermally sensitive compounds. |
| Applicability to the Target Compound | Highly applicable due to the non-volatile and polar nature of the molecule. | Less suitable; would likely require derivatization to increase volatility. |
| Typical Stationary Phase | C18 or other reversed-phase columns. | Polysiloxane-based capillary columns. |
| Typical Mobile Phase | A mixture of water and an organic solvent (e.g., acetonitrile, methanol). | An inert gas (e.g., helium, nitrogen). |
| Detection | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
| Sensitivity | High, depending on the detector. | Very high, especially with FID for organic compounds. |
| Resolution | Excellent for a wide range of compounds. | Can be very high, especially for volatile compounds. |
Experimental Protocols
The following are detailed, representative protocols for the analysis of this compound by HPLC and GC. These methods are based on established procedures for similar compounds and should be optimized for specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reversed-phase HPLC method with UV detection, which is a common and robust approach for the analysis of aromatic compounds.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis detector
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) Protocol
This protocol describes a GC method with Flame Ionization Detection (FID). Note that this method assumes the compound is sufficiently volatile or has been derivatized.
1. Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Autosampler
-
Flame Ionization Detector (FID)
2. Chromatographic Conditions:
-
Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Injection Mode: Split (1:50)
-
Injection Volume: 1 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Note on Derivatization: If the compound is not sufficiently volatile, a derivatization step (e.g., silylation) may be necessary prior to GC analysis.
4. Data Analysis:
-
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation
The following tables present illustrative quantitative data for the purity assessment of a synthesized batch of this compound using the described HPLC and GC methods.
Table 1: Illustrative HPLC Purity Data
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.52 | 15.8 | 0.35 | Impurity 1 |
| 2 | 8.76 | 4502.1 | 99.50 | This compound |
| 3 | 10.14 | 6.7 | 0.15 | Impurity 2 |
| Total | 4524.6 | 100.00 |
Calculated Purity (HPLC): 99.50%
Table 2: Illustrative GC Purity Data
| Peak No. | Retention Time (min) | Peak Area (pA*s) | Area % | Identification |
| 1 | 5.21 | 12.3 | 0.41 | Impurity 1 (Volatile) |
| 2 | 11.45 | 2975.6 | 99.19 | This compound |
| 3 | 13.02 | 12.0 | 0.40 | Impurity 2 (Volatile) |
| Total | 2999.9 | 100.00 |
Calculated Purity (GC): 99.19%
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the purity assessment process.
A Comparative Guide to the Synthetic Routes of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies
The efficient synthesis of 2-(methylsulfonyl)-4-morpholinobenzaldehyde, a key building block in the development of various pharmaceutical agents, is of significant interest to the drug development community. This guide provides a comparative analysis of two plausible synthetic routes, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
Two primary strategies for the synthesis of this compound are presented:
-
Route A: A convergent approach commencing with the synthesis of 4-morpholinobenzaldehyde, followed by the introduction of the methylsulfonyl group at the ortho-position via directed metalation.
-
Route B: A linear approach that begins with a functionalized toluene derivative, constructing the methylsulfonyl-substituted benzaldehyde core prior to the final installation of the morpholino group.
The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their overall efficiency.
| Parameter | Route A: Directed Ortho-metalation | Route B: Linear Synthesis from 4-Fluorotoluene |
| Starting Materials | 4-Fluorobenzaldehyde, Morpholine, n-Butyllithium, Dimethyl disulfide | 4-Fluorotoluene, Chlorosulfonic acid, Triphenylphosphine, Methyl iodide, Potassium permanganate, Morpholine |
| Number of Steps | 5 | 5 |
| Overall Estimated Yield | ~55-65% | ~20-30% |
| Key Advantages | Convergent, potentially higher yielding final steps. | Utilizes more common and less hazardous reagents in early steps. |
| Key Disadvantages | Requires cryogenic conditions and use of pyrophoric reagents (n-BuLi). | Longer linear sequence, potentially lower overall yield due to multiple steps. |
Synthetic Route Overviews
The selection of a synthetic route is contingent upon factors such as the availability of starting materials, scalability, and tolerance to specific reaction conditions. Below are graphical overviews of the two synthetic pathways.
Route A: Directed Ortho-metalation Pathway
This route first establishes the morpholine-substituted aromatic ring, followed by a directed ortho-metalation to introduce the methylsulfonyl group.
Economic analysis of different 2-(Methylsulfonyl)-4-morpholinobenzaldehyde synthesis methods
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. This guide provides a comparative economic analysis of potential synthetic methodologies for 2-(Methylsulfonyl)-4-morpholinobenzaldehyde, a compound of interest in medicinal chemistry.
Due to the absence of a single, standardized, and publicly documented synthesis protocol for this compound, this guide presents two plausible multi-step synthetic routes constructed from established chemical transformations on analogous structures. The economic viability of each route is assessed based on the cost of starting materials, reaction efficiency (yield), and complexity of the required procedures.
Method 1: Sequential Nucleophilic Aromatic Substitution and Oxidation
This proposed pathway commences with a commercially available, di-substituted benzaldehyde and proceeds through a series of nucleophilic aromatic substitution (SNAr) reactions followed by an oxidation step.
Overall Synthetic Pathway:
Figure 1: Proposed synthesis of this compound via sequential SNAr and oxidation.
Step 1: Synthesis of 2-(Methylthio)-4-fluorobenzaldehyde
The synthesis begins with the selective nucleophilic substitution of the chlorine atom in 2-chloro-4-fluorobenzaldehyde with a methylthiolate source, such as sodium thiomethoxide. The chloro group at the ortho position to the aldehyde is more activated towards nucleophilic attack than the fluoro group at the para position.
Step 2: Synthesis of 2-(Methylthio)-4-morpholinobenzaldehyde
The second step involves the nucleophilic aromatic substitution of the fluorine atom in 2-(methylthio)-4-fluorobenzaldehyde with morpholine. This reaction is typically carried out at an elevated temperature in the presence of a base.
Step 3: Oxidation to this compound
The final step is the oxidation of the methylthio group to the corresponding methylsulfonyl group. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol (Hypothetical):
A detailed experimental protocol for this specific sequence is not available in the public domain. However, based on analogous reactions, a representative procedure would involve:
-
Thiolation: Dissolving 2-chloro-4-fluorobenzaldehyde in a polar aprotic solvent like DMF, followed by the addition of sodium thiomethoxide. The reaction mixture would be heated to ensure complete substitution of the chlorine atom.
-
Amination: To the crude or purified 2-(methylthio)-4-fluorobenzaldehyde, morpholine and a base like potassium carbonate would be added in a high-boiling solvent such as DMSO. The mixture would be heated to facilitate the substitution of the fluorine atom.
-
Oxidation: The resulting 2-(methylthio)-4-morpholinobenzaldehyde would be dissolved in a suitable solvent like acetic acid, and an oxidizing agent such as 30% hydrogen peroxide would be added portion-wise, likely with cooling to control the exothermic reaction.
Quantitative Data Summary (Estimated):
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2-Chloro-4-fluorobenzaldehyde | Sodium thiomethoxide | DMF | 80-100 | 4-6 | 85-95 | >95 |
| 2 | 2-(Methylthio)-4-fluorobenzaldehyde | Morpholine, K₂CO₃ | DMSO | 120-140 | 12-24 | 80-90 | >95 |
| 3 | 2-(Methylthio)-4-morpholinobenzaldehyde | H₂O₂, Acetic Acid | Acetic Acid | 25-50 | 2-4 | 70-85 | >98 |
Note: The quantitative data presented is an estimation based on yields of similar reactions reported in the literature and should be experimentally verified.
Method 2: Ortho-Metalation and Functionalization
An alternative approach involves the use of directed ortho-metalation (DoM), a powerful tool for the regioselective functionalization of aromatic rings. This strategy would start from the readily available 4-morpholinobenzaldehyde.
Overall Synthetic Pathway:
Figure 2: Proposed synthesis of this compound via directed ortho-metalation.
Step 1: Directed Ortho-Metalation of 4-Morpholinobenzaldehyde
The morpholine group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position by a strong base, typically an organolithium reagent like n-butyllithium in the presence of a chelating agent like TMEDA. This generates a highly reactive ortho-lithiated species.
Step 2: Quenching with a Methylthiolating Agent
The ortho-lithiated intermediate is then quenched with an electrophilic sulfur source, such as dimethyl disulfide (DMDS), to introduce the methylthio group at the 2-position.
Step 3: Oxidation to this compound
Similar to Method 1, the final step involves the oxidation of the methylthio group to the methylsulfonyl group using a suitable oxidizing agent.
Experimental Protocol (Hypothetical):
-
Metalation: Dissolving 4-morpholinobenzaldehyde in an anhydrous ethereal solvent like THF under an inert atmosphere, followed by cooling to a low temperature (e.g., -78 °C). A solution of n-BuLi and TMEDA would then be added dropwise to effect ortho-lithiation.
-
Thiolation: After a period of stirring at low temperature, dimethyl disulfide would be added to the reaction mixture to quench the lithiated intermediate.
-
Oxidation: The resulting 2-(methylthio)-4-morpholinobenzaldehyde would be isolated and then oxidized as described in Method 1.
Quantitative Data Summary (Estimated):
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 & 2 | 4-Morpholinobenzaldehyde | n-BuLi, TMEDA, (CH₃)₂S₂ | THF | -78 to 0 | 2-4 | 60-75 | >90 |
| 3 | 2-(Methylthio)-4-morpholinobenzaldehyde | H₂O₂, Acetic Acid | Acetic Acid | 25-50 | 2-4 | 70-85 | >98 |
Note: The yields for directed ortho-metalation reactions can be highly substrate-dependent and require careful optimization of reaction conditions.
Economic and Practical Comparison
| Factor | Method 1: Sequential SNAr | Method 2: Ortho-Metalation |
| Starting Materials Cost | Moderate (2-chloro-4-fluorobenzaldehyde is a specialty chemical) | Low (4-morpholinobenzaldehyde is more readily available and less expensive) |
| Reagent Cost & Handling | Uses relatively common and inexpensive reagents. | Requires cryogenic temperatures and handling of pyrophoric organolithium reagents, which can increase operational costs and safety considerations. |
| Number of Steps | Three distinct synthetic steps. | Effectively two major transformations (metalation/thiolation and oxidation). |
| Overall Yield (Estimated) | Potentially higher overall yield due to generally high-yielding SNAr and oxidation reactions. | The ortho-metalation step can be lower yielding and more sensitive to reaction conditions, potentially leading to a lower overall yield. |
| Scalability | Generally more amenable to large-scale industrial synthesis due to the use of more conventional reaction conditions. | Scaling up reactions involving organolithium reagents and cryogenic temperatures can be challenging and costly. |
| Purification | May require chromatographic purification at each step to ensure high purity of intermediates. | The crude product from the metalation/thiolation step may contain side products requiring careful purification. |
Conclusion for Researchers and Drug Development Professionals
For laboratory-scale synthesis and initial research purposes, both proposed methods offer viable pathways to this compound.
Method 1 (Sequential SNAr) , while potentially having a slightly higher starting material cost, is likely to be more robust, higher yielding, and more readily scalable. The reaction conditions are more conventional and may require less specialized equipment and handling procedures, making it a more practical choice for process development and larger-scale production.
Method 2 (Ortho-Metalation) offers the advantage of a more convergent synthesis from a cheaper starting material. However, the requirement for cryogenic temperatures and the use of highly reactive and sensitive organometallic reagents present significant safety and scalability challenges. This route may be more suitable for small-scale synthesis where the regioselectivity offered by directed metalation is a key advantage and the necessary infrastructure is in place.
Ultimately, the choice of synthetic route will depend on the specific needs of the research or development program, including the scale of synthesis required, available budget, and the technical capabilities of the laboratory. Experimental validation of these proposed routes is essential to determine the actual yields, purity, and overall economic feasibility.
Benchmarking the performance of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde in specific reaction types
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde in the Claisen-Schmidt condensation, a cornerstone reaction for the synthesis of chalcones. Chalcones are valuable precursors for flavonoids and other biologically active molecules. The performance of the title compound is compared with that of other substituted benzaldehydes, supported by experimental data from existing literature. Detailed experimental protocols and workflow visualizations are provided to aid in research and development.
Executive Summary
This guide benchmarks the expected performance of this compound against three reference compounds: unsubstituted benzaldehyde, 4-nitrobenzaldehyde (a strongly deactivated benzaldehyde), and 4-methoxybenzaldehyde (a strongly activated benzaldehyde). The comparison is based on reported yields in the Claisen-Schmidt condensation with acetophenone under basic conditions.
Performance Comparison in Claisen-Schmidt Condensation
The Claisen-Schmidt condensation involves the reaction of an aromatic aldehyde with a ketone, such as acetophenone, in the presence of a base to form an α,β-unsaturated ketone, known as a chalcone.[2][3] The reactivity of the substituted benzaldehyde is a key factor influencing the reaction yield.[3] Electron-withdrawing groups on the benzaldehyde ring enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and generally leading to higher yields.[3]
Table 1: Performance Comparison of Substituted Benzaldehydes in the Claisen-Schmidt Condensation with Acetophenone
| Substituted Benzaldehyde | Substituent Effect | Expected/Reported Yield (%) |
| This compound | Ortho: Strong Electron-Withdrawing (-SO₂CH₃)Para: Electron-Donating (-N(CH₂)₄O) | Estimated: > 90% |
| Benzaldehyde | Unsubstituted | ~70-80%[3] |
| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing (-NO₂) | > 90%[4] |
| 4-Methoxybenzaldehyde | Strong Electron-Donating (-OCH₃) | ~67%[3] |
Rationale for Estimated Performance:
The methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group, which is expected to significantly activate the aldehyde group towards nucleophilic attack in the Claisen-Schmidt condensation. The morpholino group at the para position is an electron-donating group through resonance. While electron-donating groups typically decrease the reactivity of the aldehyde, the strong electron-withdrawing effect of the ortho-sulfonyl group is anticipated to be the dominant factor, leading to a high reaction yield, likely exceeding 90%. This estimation is supported by the high yields observed for other benzaldehydes bearing strong electron-withdrawing groups, such as 4-nitrobenzaldehyde.
Experimental Protocols
The following are detailed protocols for the Claisen-Schmidt condensation reaction for the synthesis of chalcones.
Protocol 1: Conventional Synthesis in Ethanol
This protocol describes a standard laboratory procedure for the synthesis of chalcones.[5][6][7]
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Acetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Glacial Acetic Acid or Hydrochloric Acid (for neutralization)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, beaker, Büchner funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) and acetophenone (1 equivalent) in a suitable amount of ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of the base catalyst (e.g., 10-60% NaOH or KOH).[7]
-
Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.
-
Neutralization: Acidify the mixture with dilute hydrochloric acid or glacial acetic acid to neutralize the base catalyst.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.
-
Drying and Characterization: Dry the purified crystals and characterize them using appropriate analytical methods (e.g., melting point, IR, NMR).
Protocol 2: Solvent-Free Grinding Method
This "green chemistry" approach reduces solvent usage and can lead to shorter reaction times and simpler work-up.[1][8]
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Acetophenone (1.0 eq)
-
Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.0 eq)
-
Mortar and pestle
-
Spatula
-
Büchner funnel and filter paper
-
Deionized water
Procedure:
-
Mixing: In a porcelain mortar, combine the acetophenone, substituted benzaldehyde, and solid NaOH.
-
Grinding: Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically become a paste and may solidify.
-
Work-up: Add cold water to the mortar and continue to grind to break up the solid.
-
Isolation: Transfer the contents to a beaker and collect the solid product by vacuum filtration.
-
Washing: Wash the solid product thoroughly with water to remove the catalyst.
-
Purification: The crude product can be further purified by recrystallization from 95% ethanol.
Visualizations
Experimental Workflow for Chalcone Synthesis
References
Safety Operating Guide
Proper Disposal of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides detailed procedures for the proper disposal of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde, a compound utilized in various research applications. Adherence to these protocols is essential for minimizing environmental impact and maintaining workplace safety.
I. Immediate Safety and Handling Precautions
Essential PPE includes:
-
Safety goggles or a face shield to protect against eye contact.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.
-
A lab coat to protect clothing and skin.
-
Use of a fume hood is recommended to avoid inhalation of any dust particles[1].
In case of accidental exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention[2].
II. Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. Based on its structural components—a methylsulfonyl group and a morpholine ring—this compound should be treated as a hazardous chemical waste. It is crucial to avoid mixing this compound with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) office.
Key considerations for segregation:
-
Do not dispose of this chemical down the drain or in regular trash[1][3][4].
-
Keep it separate from incompatible materials such as strong oxidizing agents, strong acids, and bases[5].
-
Halogenated and non-halogenated waste should be kept in separate containers to the fullest extent possible, as disposal costs for halogenated waste are typically higher[6].
III. Step-by-Step Disposal Protocol
The following steps outline the approved procedure for disposing of this compound.
1. Container Selection and Labeling:
-
Select a designated, leak-proof, and chemically compatible container for solid chemical waste. The container must have a secure screw-top cap[7].
-
Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound"[8][9]. Include the date when the waste was first added to the container.
2. Waste Accumulation:
-
Place the waste chemical into the labeled container.
-
Ensure the container is kept closed at all times, except when adding waste[3][7].
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel[7][8].
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA[8].
3. Arranging for Disposal:
-
Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to arrange for pickup[3][8].
-
Provide them with all necessary information about the waste, as indicated on the label.
4. Decontamination of Empty Containers:
-
A container that has held this compound must be properly decontaminated before being discarded as regular trash.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
The rinseate must be collected and disposed of as hazardous waste[3].
-
After rinsing, deface or remove the original label from the container and remove the cap before disposing of it in the regular trash[3].
IV. Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated[10].
-
Control Ignition Sources: If the material is flammable, eliminate all potential ignition sources[10].
-
Containment and Cleanup:
-
For a solid spill, carefully sweep up the material to avoid creating dust and place it into a labeled hazardous waste container[11].
-
For a solution, absorb the spill with an inert material such as vermiculite, dry sand, or earth[10]. Place the absorbent material into a sealed container for disposal.
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and decontaminating solution.
-
Report: Report the spill to your laboratory supervisor and EHS office.
V. Operational Workflow for Disposal
To streamline the disposal process, the following logical workflow should be implemented.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. vumc.org [vumc.org]
- 4. acs.org [acs.org]
- 5. fishersci.com [fishersci.com]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. nj.gov [nj.gov]
- 11. uspmsds.com [uspmsds.com]
Personal protective equipment for handling 2-(Methylsulfonyl)-4-morpholinobenzaldehyde
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(Methylsulfonyl)-4-morpholinobenzaldehyde, a compound requiring careful management due to its potential hazards. Adherence to these protocols is critical for minimizing risk and ensuring a safe research environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Type | Standard | Purpose |
| Eye Protection | Chemical safety goggles | ANSI Z87.1 / EN166 | Protects against dust particles and potential splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | EN 374 | Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated.[4] |
| Body Protection | Laboratory coat | N/A | Protects skin and personal clothing from contamination.[5][6] |
| Respiratory Protection | NIOSH/MSHA approved respirator | NIOSH/MSHA or EN 149 | Required when working outside a fume hood or when dust may be generated.[3][7] |
Experimental Workflow and Handling Procedures
Proper handling is crucial to prevent exposure. The following workflow outlines the procedural steps for safely using this compound in a laboratory setting.
Operational and Disposal Plans
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is available and in good condition.[4] The designated handling area, preferably a fume hood, should be clean and uncluttered.
-
Weighing and Transfer: To prevent the generation of dust, weigh and transfer the solid compound carefully within the fume hood.[4] Use tools and equipment that can be easily decontaminated.
-
Spill Management: In the event of a spill, avoid raising dust.[4] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[2] The spill area should then be decontaminated.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[8] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8]
Storage:
-
Store the compound in a tightly closed, properly labeled container.[4]
-
Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan:
-
All waste contaminated with this compound, including used gloves, weighing papers, and empty containers, must be treated as hazardous waste.
-
Collect solid residues and seal them in labeled drums for disposal.[8]
-
Dispose of chemical waste in accordance with all local, regional, and national environmental regulations. Do not empty into drains.[2]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 5. safety.nmsu.edu [safety.nmsu.edu]
- 6. technopharmchem.com [technopharmchem.com]
- 7. gustavus.edu [gustavus.edu]
- 8. chemstock.ae [chemstock.ae]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
